molecular formula C7H3BrIN B1379542 2-Bromo-4-iodobenzonitrile CAS No. 1261776-03-7

2-Bromo-4-iodobenzonitrile

Cat. No.: B1379542
CAS No.: 1261776-03-7
M. Wt: 307.91 g/mol
InChI Key: ALJPGCHHLIOAHE-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzonitrile is a useful research compound. Its molecular formula is C7H3BrIN and its molecular weight is 307.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJPGCHHLIOAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-iodobenzonitrile (CAS No. 1261776-03-7), a halogenated aromatic building block of significant interest in medicinal chemistry and materials science.[1] The strategic placement of bromo, iodo, and nitrile functionalities on the benzene scaffold makes this compound a versatile intermediate for constructing complex molecular architectures through sequential and site-selective cross-coupling reactions.[2][3] This document details a robust synthetic pathway via the Sandmeyer reaction, offers in-depth protocols for structural characterization using modern spectroscopic techniques, and discusses safety considerations and potential applications. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights.

Introduction and Significance

This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a nitrile, a bromine atom, and an iodine atom. This unique arrangement provides a powerful platform for synthetic chemists. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for a stepwise and controlled elaboration of the molecular structure. This capability is highly valuable in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials like those used in organic electronics.[4]

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key coordinating group in biologically active molecules. The combination of these features makes this compound a high-value intermediate for creating diverse libraries of complex compounds for screening and development.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueSource
CAS Number 1261776-03-7[1]
Molecular Formula C₇H₃BrIN[1][5]
Molecular Weight 307.92 g/mol
Appearance Tan solid (Predicted)[6]
Boiling Point 338.6 ± 37.0 °C (Predicted)[6]
Density 2.31 ± 0.1 g/cm³ (Predicted)[6]
InChIKey ALJPGCHHLIOAHE-UHFFFAOYSA-N[1]

Synthesis via Sandmeyer Reaction

The most logical and widely applicable method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[7][8] This reaction provides a reliable pathway to install a bromine atom onto the aromatic ring by converting a primary amino group into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[9]

Retrosynthetic Rationale

The synthesis of this compound can be efficiently achieved from the readily available precursor, 2-Amino-4-iodobenzonitrile. The amino group serves as a handle for the Sandmeyer reaction, allowing for its clean conversion to the desired bromo substituent without disturbing the iodo and nitrile groups already in place.

Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][9] The key steps are:

  • Diazotization: The primary aromatic amine (2-Amino-4-iodobenzonitrile) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.

  • Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product (this compound) and regenerating the copper(I) catalyst.[9]

Synthesis Workflow Diagram

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Reaction cluster_2 Part 3: Work-up & Purification A 2-Amino-4-iodobenzonitrile B NaNO₂ / HBr (aq) 0-5 °C A->B Reactants C Aryl Diazonium Salt Intermediate B->C Formation D CuBr Catalyst C->D Reaction with Catalyst E Displacement of N₂ D->E Catalysis F This compound E->F Product Formation G Quenching & Extraction F->G H Column Chromatography G->H Purification I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-iodobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aq.)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Amino-4-iodobenzonitrile (1 equivalent) in 48% hydrobromic acid.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature remains below 5 °C.[10]

    • Stir the mixture vigorously for 30-45 minutes at 0-5 °C. Completion of diazotization can be checked with starch-iodide paper, which turns blue in the presence of excess nitrous acid.[10]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.[10]

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the CuBr solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[11]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice water.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Characterization Workflow Diagram

G Start Purified Synthetic Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Backbone & Connectivity IR FTIR Spectroscopy Start->IR Functional Group Identification MS Mass Spectrometry Start->MS Molecular Weight & Formula Final Confirmed Structure: This compound NMR->Final IR->Final MS->Final

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[12]

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern will lead to a distinct set of multiplicities (e.g., doublet, doublet of doublets). The coupling constants (J-values) will be informative in confirming the relative positions of the protons.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: four for the quaternary carbons (C-Br, C-I, C-CN, and the carbon of the CN group) and three for the carbons bearing hydrogen atoms. The chemical shift of the nitrile carbon is expected around 115-120 ppm.[13]

Table of Predicted NMR Data (Note: Exact shifts can vary based on solvent and instrument. Data for similar structures like 2-bromobenzonitrile and 4-iodobenzonitrile are used for prediction.)[14][15]

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹H NMR 7.2 - 8.0d, dd
¹³C NMR 90 - 140 (Aromatic), ~117 (CN)s
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • Sample Preparation: A small amount of the solid sample is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet.[13]

  • Expected Peaks: The IR spectrum provides a molecular "fingerprint." The most diagnostic peak for this compound is the strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration.

Table of Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N Stretch (Nitrile)~2220 - 2240Strong, Sharp
C=C Stretch (Aromatic)~1450 - 1600Medium
C-H Stretch (Aromatic)~3000 - 3100Medium to Weak
C-Br / C-I Stretch< 1000 (Fingerprint Region)Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

  • Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.[13]

  • Molecular Ion Peak (M⁺): The key feature to observe is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[16] This isotopic signature is a definitive confirmation of the presence of one bromine atom. The m/z values will be approximately 307 and 309.

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in its capacity to serve as a scaffold for building more complex molecules.

  • Pharmaceutical Synthesis: The compound is an ideal starting point for synthesizing potential drug candidates.[4] The bromo and iodo groups can be selectively replaced via cross-coupling reactions to introduce different organic fragments, enabling the exploration of a large chemical space for structure-activity relationship (SAR) studies.[3]

  • Materials Science: In materials science, halogenated aromatic compounds are precursors for organic semiconductors, liquid crystals, and polymers with tailored electronic properties.[2][4] The ability to functionalize the molecule at two distinct positions is highly advantageous for creating conjugated polymers and other advanced materials.[17]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated benzonitriles suggests that appropriate precautions must be taken.[18]

  • Hazard Classification (Assumed): Based on similar compounds, this compound should be treated as harmful if swallowed, toxic in contact with skin, and an irritant to the skin and eyes.[19][20][21]

  • Handling:

    • Always handle this compound inside a certified chemical fume hood.[18]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[20]

    • Avoid inhalation of dust and contact with skin and eyes.[18]

    • Wash hands thoroughly after handling.[21]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]

    • Keep away from strong oxidizing agents and incompatible materials.[18]

References

Physical and chemical properties of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-iodobenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic nitrile that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group and two different halogen atoms (bromine and iodine) on a benzene ring, offers a versatile platform for complex molecular engineering. The distinct reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the physical and chemical properties, plausible synthetic routes, characteristic reactivity, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

The strategic placement of the bromo, iodo, and cyano substituents on the aromatic ring governs the molecule's reactivity and physical characteristics. The nitrile group is a moderately deactivating, meta-directing group, while the halogens are deactivating but ortho-, para-directing. Their combined electronic effects influence the reactivity of the aromatic ring and the individual functional groups.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261776-03-7[1]
Molecular Formula C₇H₃BrIN[1]
Molecular Weight 307.92 g/mol
Appearance Tan solid (predicted)[2]
Boiling Point 338.6 ± 37.0 °C (Predicted)[2]
Density 2.31 ± 0.1 g/cm³ (Predicted)[2]
Storage 2-8°C, protect from light[2]
SMILES C1=CC(=C(C=C1I)Br)C#N[1]
InChIKey ALJPGCHHLIOAHE-UHFFFAOYSA-N[1][2]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon (typically δ 115-120 ppm). The carbons attached to the halogens will show characteristic shifts.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other bands will correspond to aromatic C-H and C-C stretching.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4] The molecular ion peak (M⁺) would be observed at m/z 307 and 309.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Three aromatic signals (δ 7.0-8.5 ppm) with characteristic splitting patterns.
¹³C NMR Seven signals, including one for the nitrile carbon (δ ~115-120 ppm).
IR (cm⁻¹) ~2230 (C≡N stretch, sharp, strong).
MS (m/z) Molecular ion peaks at ~307/309, showing the characteristic 1:1 isotopic pattern of bromine.
Generalized Protocol for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is paramount for structure verification. The following are generalized protocols for key spectroscopic techniques.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. A standard single-pulse experiment with 16-64 scans is typically sufficient.

  • ¹³C NMR Acquisition: On the same instrument, a standard proton-decoupled experiment is used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required.[3]

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Acquisition: Use a GC-MS system with an electron ionization (EI) source. The mass analyzer (quadrupole or TOF) should be scanned over a range of m/z 50-500.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR (¹H, ¹³C) Dissolve->NMR IR IR Dissolve->IR MS Mass Spec Dissolve->MS Structure Structure Verification NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for spectroscopic analysis.

Synthesis and Reactivity

Plausible Synthetic Routes

The synthesis of this compound can be envisioned through a multi-step sequence, likely starting from a more readily available substituted aniline or benzonitrile. A plausible approach involves the Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring.[5]

  • Starting Material: A potential starting point is 2-amino-4-bromobenzonitrile.

  • Diazotization: The amino group is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C).

  • Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI), leading to the substitution of the diazonium group with iodine to yield the final product.

Start 2-Amino-4-bromobenzonitrile Step1 1. NaNO₂, H₂SO₄ 2. 0-5 °C Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 KI Intermediate->Step2 Product This compound Step2->Product

Caption: Plausible synthetic pathway via Sandmeyer reaction.

Key Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-Br bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is crucial as it allows for selective functionalization at the C4 position while leaving the C-Br bond at the C2 position intact for a subsequent, different coupling reaction. This sequential approach is a powerful strategy for building molecular complexity.

Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations:

  • Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Reduction: It can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Cycloaddition: It can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

mol This compound site_I C-I Bond (More Reactive) mol->site_I Suzuki, Sonogashira, etc. site_Br C-Br Bond (Less Reactive) mol->site_Br Subsequent Coupling site_CN Nitrile Group mol->site_CN Hydrolysis, Reduction, Cycloaddition

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Materials Science

Halogenated benzonitriles are highly valued scaffolds in pharmaceutical development.[6] The structural motif of this compound allows for the precise introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of lead compounds.

  • Targeted Therapies: Analogous structures are integral to the synthesis of targeted therapies, including kinase inhibitors for oncology and modulators of G-protein coupled receptors (GPCRs) for central nervous system disorders.[6][7] The ability to perform sequential cross-coupling reactions is particularly advantageous for creating complex molecules designed to fit into specific biological binding pockets.

  • Molecular Probes: The versatile chemistry of this compound makes it suitable for developing molecular probes and diagnostic agents.

  • Materials Science: The rigid, functionalizable aromatic core is also of interest in materials science for the synthesis of organic light-emitting diodes (OLEDs) and other functional organic materials.[7]

Safety and Handling

Based on safety data for structurally related compounds such as 5-Bromo-2-iodobenzonitrile, this compound should be handled with care.[8]

  • Hazards: It is predicted to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[8]

  • Handling: Always use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light to ensure its stability.[2][9]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly valuable and versatile building block for advanced chemical synthesis. Its key attribute is the differential reactivity of the carbon-iodine and carbon-bromine bonds, which enables selective, sequential functionalization through modern cross-coupling methodologies. This feature, combined with the reactivity of the nitrile group, provides a powerful platform for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full synthetic potential.

References

An In-Depth Technical Guide to 2-Bromo-4-iodobenzonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-iodobenzonitrile (CAS No. 1261776-03-7), a highly versatile dihalogenated aromatic building block for researchers, medicinal chemists, and professionals in drug development and materials science. The document elucidates the compound's physicochemical properties, safety protocols, and, most critically, its synthetic utility. A plausible and robust synthetic pathway via a Sandmeyer-type reaction is detailed. The core focus is an in-depth analysis of its reactivity profile, specifically the principles of regioselective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is explained, providing a strategic framework for the sequential synthesis of complex, unsymmetrically substituted molecules.

Compound Identification and Physicochemical Properties

This compound is a strategically substituted aromatic nitrile, offering multiple reaction sites for synthetic elaboration. Its unique substitution pattern makes it a valuable intermediate in the construction of complex molecular architectures.

Table 1: Compound Identification and Key Properties

IdentifierValueSource(s)
CAS Number 1261776-03-7[1][2]
Molecular Formula C₇H₃BrIN[2][3]
Molecular Weight 307.92 g/mol [1]
IUPAC Name This compound[2]
SMILES C1=CC(=C(C=C1I)Br)C#N[2][3]
InChIKey ALJPGCHHLIOAHE-UHFFFAOYSA-N[2][3]
Physical Form Tan Solid[3]
Boiling Point 338.6 ± 37.0 °C (Predicted)[3]
Density 2.31 ± 0.1 g/cm³ (Predicted)[3]
Molecular Structure

The structure of this compound features a benzene ring substituted with a nitrile group, a bromine atom at the ortho-position (C2), and an iodine atom at the para-position (C4). This arrangement is key to its synthetic utility.

Caption: 2D Structure of this compound

Proposed Synthesis Pathway: The Sandmeyer Reaction

While multiple synthetic routes can be envisioned, the Sandmeyer reaction stands out as a robust and industrially scalable method for the introduction of halide and cyano functionalities onto an aromatic ring.[1][4][5] This pathway is proposed for the synthesis of this compound starting from the readily available precursor, 2-bromo-4-aminobenzonitrile.

The core of this transformation involves two key steps:

  • Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C).[6] The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.

  • Iodide Displacement: The diazonium group is subsequently displaced by an iodide ion. Unlike Sandmeyer reactions for chlorides and bromides which require a copper(I) catalyst, the iodination proceeds efficiently without a catalyst, as the iodide ion itself is a sufficiently strong reducing agent to initiate the reaction.[2][6]

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This protocol is a representative procedure based on established chemical principles. It must be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Materials:

  • 2-Bromo-4-aminobenzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-bromo-4-aminobenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and deionized water. The dissolution may be exothermic and should be done carefully with cooling.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate, larger flask, prepare a solution of potassium iodide (1.5 eq) in deionized water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. This addition is often accompanied by vigorous evolution of nitrogen gas and the formation of a dark precipitate. Control the rate of addition to manage the effervescence.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Quench the reaction by adding saturated sodium thiosulfate solution until the dark color of excess iodine disappears.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Reactivity and Strategic Applications in Synthesis

The primary value of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. This feature allows for selective and sequential functionalization, providing a powerful tool for building molecular complexity.

Principle of Regioselectivity in Cross-Coupling Reactions

The rate-determining step in many palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Sonogashira, Heck) is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of aryl halides in this step follows a well-established trend: I > Br > Cl .[7][8]

This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDE):

  • C-I bond: ~228 kJ/mol

  • C-Br bond: ~285 kJ/mol

  • C-Cl bond: ~340 kJ/mol

The weaker C-I bond requires a lower activation energy for the palladium catalyst to insert, making it significantly more reactive than the C-Br bond. By carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time), one can selectively activate the C-I bond at the C4 position while leaving the C-Br bond at the C2 position intact for a subsequent, different coupling reaction.[7][8]

workflow start This compound step1 Mild Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Conditions: Low Temp, Pd(PPh₃)₄ start->step1 Reacts at C-I bond intermediate 2-Bromo-4-(R¹)-benzonitrile step1->intermediate step2 Second Cross-Coupling (e.g., Buchwald-Hartwig, Heck) Conditions: Harsher Temp, Bulky Ligand intermediate->step2 Reacts at C-Br bond final 2-(R²)-4-(R¹)-benzonitrile step2->final

Caption: Sequential Cross-Coupling Workflow

Application Example: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a prime example of how this compound can be used.[8] A researcher can first selectively couple an aryl or vinyl boronic acid at the C4 position and then introduce a different functional group at the C2 position in a subsequent step.

Protocol: Selective Suzuki Coupling at the C4-Iodo Position

This protocol is adapted from established procedures for similar dihalogenated substrates and serves as a starting point for optimization.[8]

Table 2: Reagents for Selective Suzuki Coupling

ReagentPurposeTypical Amount (equivalents)
This compound Starting Material1.0
Arylboronic Acid Coupling Partner1.1 - 1.2
Palladium Catalyst e.g., Pd(PPh₃)₄0.02 - 0.05 (2-5 mol%)
Base e.g., K₂CO₃, Cs₂CO₃2.0 - 3.0
Solvent e.g., Dioxane/H₂O, Toluene-

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3 mol%).

    • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O). Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution:

    • Heat the mixture to a mild temperature (e.g., 80 °C). Lower temperatures favor selectivity for the more reactive C-I bond.[7]

    • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS, watching for the consumption of the starting material and the appearance of the mono-coupled product.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Isolation:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-bromo-4-(aryl)benzonitrile via column chromatography.

The isolated intermediate, now containing a bromine at the C2 position, is a valuable product in its own right or can be subjected to a second, distinct cross-coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to install a second group, yielding a fully elaborated, unsymmetrical product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care by trained personnel.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Pictogram: GHS07 (Exclamation mark).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container. The material is noted to be light-sensitive.[6]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and drench the affected skin with running water for at least 10 minutes. Consult a doctor.[6]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Consult a doctor.[6]

    • Ingestion: Wash out mouth with water. Do not induce vomiting. If the person is conscious, give half a liter of water to drink. Consult a doctor immediately.[6]

    • Inhalation: Remove the person to fresh air. Consult a doctor.[6]

Conclusion

This compound is a powerful and versatile intermediate for advanced organic synthesis. Its value is defined not just by the functional groups it possesses, but by the differential reactivity of its carbon-halogen bonds. This inherent regioselectivity allows for the strategic and sequential introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. By understanding the principles of bond strength and catalyst reactivity, researchers can leverage this building block to construct complex, unsymmetrically substituted aromatic compounds that are crucial for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Proper adherence to safety protocols is essential when handling this compound.

References

Discovery and history of halogenated benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Halogenated Benzonitrile Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, synthesis, and application of halogenated benzonitrile derivatives. From the initial isolation of the parent benzonitrile molecule to the development of highly specialized halogenated compounds that have shaped the agrochemical and pharmaceutical industries, we will examine the key scientific milestones and the underlying chemical principles that have driven this evolution. This document is intended for researchers, chemists, and drug development professionals seeking a deep, technical understanding of this vital class of molecules.

The Genesis: Discovery of the Benzonitrile Core

The story of halogenated benzonitriles begins with the discovery of their parent compound. In 1844, the German chemist Hermann Fehling, while investigating the thermal decomposition of ammonium benzoate, isolated a colorless, oily liquid with an almond-like scent.[1] By analogy to the known conversion of ammonium formate to formonitrile (hydrogen cyanide), he correctly deduced the structure as C₆H₅(CN) and coined the term "benzonitril".[1][2] This was a landmark discovery, as it not only introduced a new compound but also established the "nitrile" classification for the entire family of organic compounds containing the -C≡N functional group.[1]

Fehling's method, the thermal dehydration of ammonium benzoate, was historically significant but has since been superseded by more efficient synthetic routes that laid the groundwork for the production of its more complex derivatives.[1][3]

Figure 1: Timeline of Key Discoveries in Benzonitrile Chemistry D1844 1844 Discovery of Benzonitrile Hermann Fehling D1884 1884 Sandmeyer Reaction Traugott Sandmeyer D1844->D1884 Foundational Synthesis Methods D1914 1914 Rosenmund-von Braun Reaction Karl Rosenmund D1884->D1914 D1963 1963 Discovery of Ioxynil & Bromoxynil Wain, May & Baker, Amchem D1914->D1963 Enabling Halogenated Derivative Synthesis D1960s 1960s Commercialization of Dichlobenil (2,6-Dichlorobenzonitrile) D1914->D1960s Figure 2: Foundational Benzonitrile Synthesis Routes Start_Aniline Aryl Amine (Ar-NH2) Intermediate Diazonium Salt (Ar-N2+) Start_Aniline->Intermediate NaNO2, H+ Start_Halide Aryl Halide (Ar-X) Product Benzonitrile (Ar-CN) Start_Halide->Product Rosenmund-von Braun Rxn (CuCN) Intermediate->Product Sandmeyer Rxn (CuCN) Figure 3: Industrial Ammoxidation Workflow Inputs Inputs: - 2,6-Dichlorotoluene - Ammonia (NH3) - Air (O2) Reactor Fixed Bed Reactor (300-500 °C) Catalyst (e.g., V2O5) Inputs->Reactor Separation Gas-Liquid Separation Reactor->Separation Gaseous Effluent Product Crude 2,6-Dichlorobenzonitrile Separation->Product Condensed Liquid Purification Purification (e.g., Crystallization) Product->Purification Final Final Product: High Purity Dichlobenil Purification->Final

References

Introduction: The Strategic Importance of 2-Bromo-4-iodobenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound with the chemical formula C₇H₃BrIN.[1] Its significance in the realms of pharmaceutical and materials science stems from its unique substitution pattern. The presence of three distinct functional groups—a nitrile, a bromine atom, and an iodine atom—on the benzene ring makes it a highly versatile synthetic building block. The nitrile group can undergo various transformations, while the two different halogen atoms allow for sequential and regioselective cross-coupling reactions. This attribute is particularly valuable in drug discovery, where the systematic and differential functionalization of a molecular scaffold is crucial for developing structure-activity relationships and optimizing lead compounds.[2]

This guide provides an in-depth analysis of the reactivity and electronic properties of this compound, offering insights into its synthetic applications, particularly in the construction of complex molecular architectures relevant to drug development.

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₇H₃BrIN[1]
Molecular Weight 307.92 g/mol [3]
CAS Number 1261776-03-7[3]
Predicted LogP 2.92538[4]
Predicted Boiling Point 338.6 ± 37.0 °C[4]
Appearance Likely a white to off-white solidInferred

Synthesis of this compound

A definitive, published protocol for the synthesis of this compound is not widely available. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of similar halogenated benzonitriles. A common and effective method for introducing a bromine or iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[5]

A potential synthetic pathway could start from a readily available aminobenzonitrile derivative, followed by diazotization and subsequent treatment with the appropriate copper (I) halide. For instance, a synthetic route analogous to the preparation of 4-Bromo-2-chlorobenzonitrile could be adapted.[6]

Proposed Synthetic Workflow: A Diazotization Approach

A plausible precursor for the synthesis of this compound would be an appropriately substituted amino-iodobenzonitrile or amino-bromobenzonitrile. The general steps for a Sandmeyer-type reaction are as follows:

  • Diazotization: The starting amino-halobenzonitrile is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong mineral acid like HCl, at low temperatures (0-5 °C) to form a diazonium salt.[5]

  • Halogen Exchange: The resulting diazonium salt solution is then added to a solution of the corresponding copper(I) halide (e.g., CuBr if starting from an amino-iodobenzonitrile) to facilitate the replacement of the diazonium group with the halogen.[6]

  • Work-up and Purification: The reaction mixture is typically worked up by extraction and purified using techniques such as column chromatography or recrystallization to yield the desired this compound.[5][6]

G cluster_synthesis Proposed Synthesis of this compound start Amino-iodobenzonitrile Precursor diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product This compound sandmeyer->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: Proposed synthetic workflow for this compound.

Reactivity and Chemoselectivity: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[7] This predictable reactivity profile allows for the selective functionalization of the C4 position (bearing the iodine) while leaving the C2 position (with the bromine) intact for subsequent transformations. This chemoselectivity is governed by the relative ease of the oxidative addition step in the catalytic cycle of these reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[8] When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction will preferentially occur at the more reactive C-I bond.

Protocol for Selective Suzuki-Miyaura Coupling at the C4 Position:

  • Reagents: this compound (1.0 equiv.), Arylboronic acid (1.1-1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent: A degassed solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Procedure: The reagents are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is then heated (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Subsequent aqueous work-up and purification by column chromatography yield the 2-bromo-4-arylbenzonitrile product.

G cluster_suzuki Selective Suzuki-Miyaura Coupling start This compound + Arylboronic Acid conditions Pd(PPh₃)₄, Base (K₂CO₃) Dioxane/H₂O, 80-100 °C start->conditions product 2-Bromo-4-arylbenzonitrile conditions->product byproduct Byproducts conditions->byproduct

Caption: Workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9] Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound will selectively occur at the C-I bond.[9]

Protocol for Selective Sonogashira Coupling at the C4 Position:

  • Reagents: this compound (1.0 equiv.), Terminal alkyne (1.1 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), Copper(I) iodide (CuI, 0.1 equiv.), and an amine base (e.g., Triethylamine, Et₃N).[9]

  • Solvent: Anhydrous and degassed solvent such as Tetrahydrofuran (THF).[9]

  • Procedure: In a flame-dried Schlenk flask under an inert atmosphere, the starting materials, catalysts, and solvent are combined. The reaction is typically stirred at room temperature, and its progress is monitored. Upon completion, the reaction is worked up and purified to afford the 2-bromo-4-alkynylbenzonitrile product.

Electronic Properties of this compound

Key electronic properties that influence the reactivity of this compound include:

  • Molecular Electrostatic Potential (MEP): The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrile nitrogen would be an electron-rich site, while the carbon atoms attached to the halogens would be relatively electron-deficient.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity in chemical reactions. The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the C-Br and C-I bonds, including their polarization and hyperconjugative interactions, which can help explain the differential reactivity of the two halogens.

For a molecule like 2-Bromo-4-methylbenzonitrile, DFT studies have been used to analyze its vibrational spectra (FTIR and FT-Raman), providing a detailed understanding of the vibrational modes of the various functional groups.[9] A similar approach for this compound would be invaluable for its characterization and for predicting its reactivity.

Applications in Drug Development

Halogenated intermediates like this compound are of paramount importance in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][10] The ability to perform sequential cross-coupling reactions allows for the construction of complex molecular scaffolds that are often found in modern therapeutics. For instance, dihalogenated building blocks are used in the synthesis of kinase inhibitors, central nervous system (CNS) drugs, and other targeted therapies.

The 2-bromo-4-substituted benzonitrile core can be elaborated into a variety of heterocyclic systems, which are privileged structures in medicinal chemistry. The remaining bromine atom after the initial coupling at the C4 position serves as a handle for further diversification, enabling the creation of a library of analogues for biological screening.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its key attribute is the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for predictable and selective functionalization through palladium-catalyzed cross-coupling reactions. While detailed experimental and computational data for this specific compound are limited, its reactivity can be reliably inferred from well-established principles of organic chemistry and studies on analogous compounds. As the demand for complex and diverse molecular architectures in medicinal chemistry continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the innovation of new therapeutic agents.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-bromo-4-iodobenzonitrile. NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For researchers in medicinal chemistry and materials science, accurate prediction of NMR spectra is crucial for verifying synthetic outcomes and understanding molecular structures. This document synthesizes theoretical principles of substituent effects with empirical data to forecast the chemical shifts, multiplicities, and coupling constants for the target molecule. Furthermore, it outlines a standard protocol for experimental data acquisition and introduces the utility of computational methods for refining such predictions.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a nitrile (-CN), a bromine atom (-Br), and an iodine atom (-I). The precise arrangement of these substituents on the benzene ring creates a unique electronic environment, which is reflected directly in its NMR spectra. The nitrile group is a strong electron-withdrawing group, while the halogens exhibit a dual electronic nature—they are inductively withdrawing but can act as weak resonance donors. The interplay of these effects governs the shielding and deshielding of the aromatic protons and carbons, making NMR spectroscopy a powerful technique for confirming its substitution pattern.

Theoretical Foundation: Substituent Chemical Shift (SCS) Effects

The chemical shift of a nucleus in a substituted benzene ring can be predicted by starting with the chemical shift of benzene itself (approximately 7.3 ppm for ¹H and 128.5 ppm for ¹³C) and adding empirical corrections for each substituent.[2] These corrections, known as Substituent Chemical Shift (SCS) effects, are position-dependent (ortho, meta, para) and account for the electronic influence of the substituent.

  • Inductive Effects: Electronegative atoms like Br, I, and the nitrogen of the nitrile group pull electron density away from the ring through the sigma bonds, generally deshielding nearby nuclei and shifting their signals downfield.[3]

  • Resonance (Mesomeric) Effects: The nitrile group withdraws electron density from the aromatic π-system, particularly at the ortho and para positions. The halogens, possessing lone pairs, can donate electron density into the π-system, which primarily shields the ortho and para positions. For halogens, the inductive effect typically dominates.

  • Anisotropic Effects: The π-electron system of the nitrile's triple bond and the aromatic ring current itself create local magnetic fields that can either shield or deshield adjacent nuclei depending on their spatial orientation.[3][4]

The combination of these factors determines the final observed chemical shift for each nucleus in this compound.

Predicted ¹H NMR Spectrum

The structure of this compound has three aromatic protons, each in a unique chemical environment. Therefore, three distinct signals are expected in the aromatic region of the ¹H NMR spectrum.

  • H-3: This proton is ortho to both the bromine and the nitrile group. It is expected to be significantly deshielded by the strong inductive withdrawal of both adjacent substituents.

  • H-5: This proton is ortho to the iodine and meta to both the bromine and nitrile groups. It will be influenced by all three substituents.

  • H-6: This proton is ortho to the nitrile group and meta to the iodine. It will be strongly deshielded by the nitrile group.

The splitting pattern can be predicted based on spin-spin coupling:

  • H-3 will be coupled to H-5, appearing as a doublet.

  • H-5 will be coupled to both H-3 and H-6, appearing as a doublet of doublets.

  • H-6 will be coupled to H-5, appearing as a doublet.

The following diagram illustrates the key electronic influences on the aromatic protons.

Caption: Electronic influences of substituents in this compound.

Based on additive SCS models and data from analogous compounds, the predicted chemical shifts are summarized below.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Shift
H-38.0 - 8.2Doublet (d)Jmeta ≈ 2.0Strongly deshielded by ortho -CN and -Br groups.
H-57.8 - 8.0Doublet of Doublets (dd)Jortho ≈ 8.5, Jmeta ≈ 2.0Deshielded by ortho -I and meta -CN, -Br groups.
H-67.6 - 7.8Doublet (d)Jortho ≈ 8.5Deshielded by ortho -CN group.

Predicted ¹³C NMR Spectrum

The molecule has six unique aromatic carbons and one nitrile carbon, leading to seven expected signals in the ¹³C NMR spectrum. Aromatic carbons typically appear between 110-160 ppm, while nitrile carbons are found around 110-120 ppm.[5]

  • Quaternary Carbons (C-1, C-2, C-4): These carbons, bonded directly to substituents, will have their chemical shifts significantly altered. C-1 (attached to -CN) will be downfield, while C-2 (attached to -Br) and C-4 (attached to -I) will be shifted based on halogen electronegativity and heavy atom effects. Quaternary carbons often show weaker signals.

  • Protonated Carbons (C-3, C-5, C-6): These shifts are influenced by the substituents at the ortho, meta, and para positions.

  • Nitrile Carbon (-CN): This signal is typically sharp and appears in the aromatic region.

The predicted chemical shifts, based on SCS calculations, are presented in the following table.

CarbonPredicted δ (ppm)Rationale for Shift
C-1112 - 116Quaternary carbon attached to -CN.
C-2125 - 129Quaternary carbon attached to -Br.
C-3138 - 142Influenced by ortho -Br and -CN.
C-498 - 102Quaternary carbon attached to -I (heavy atom shielding effect).
C-5139 - 143Influenced by ortho -I and meta -CN.
C-6134 - 138Influenced by ortho -CN and meta -I.
-C≡N117 - 119Characteristic shift for a nitrile carbon.

Advanced Prediction: The Role of Computational Chemistry

While empirical models provide excellent estimates, Density Functional Theory (DFT) calculations offer a more accurate prediction of NMR chemical shifts.[6][7][8] Methods like the Gauge-Including Atomic Orbital (GIAO) approach can compute the isotropic shielding constants for each nucleus, which are then converted into chemical shifts.[9] These in silico predictions are invaluable for resolving ambiguities in complex structures and can achieve mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C NMR when compared to experimental data.[6][10][11]

The workflow for such a computational prediction is outlined below.

G cluster_0 Computational Workflow mol_build 1. 3D Model Construction (this compound) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Input Structure nmr_calc 3. GIAO-DFT Calculation (Shielding Tensors) geom_opt->nmr_calc Optimized Geometry scaling 4. Linear Scaling (vs. TMS Standard) nmr_calc->scaling Isotropic Shielding spectrum 5. Predicted Spectrum (Chemical Shifts & Coupling) scaling->spectrum Scaled Shifts

Caption: A typical DFT-based NMR prediction workflow.

Standard Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a standardized experimental procedure is required. The following protocol ensures the acquisition of high-quality, reproducible NMR spectra.

Objective: To acquire ¹H and ¹³C{¹H} NMR spectra of this compound.

Materials:

  • This compound (~10-20 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 15 mg of this compound and transfer it to a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial. c. Gently agitate the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS peak.

  • ¹H NMR Acquisition: a. Set the spectral width to cover the range of -1 to 12 ppm. b. Use a standard 30° or 45° pulse angle. c. Set the relaxation delay (d1) to 1-2 seconds. d. Acquire 16 to 32 scans for a good signal-to-noise ratio. e. Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz), followed by Fourier transformation. f. Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition: a. Switch the spectrometer probe to the ¹³C nucleus frequency. b. Use a proton-decoupled pulse program (e.g., zgpg30). c. Set the spectral width to cover 0 to 220 ppm. d. Acquire a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. e. Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. f. Phase the spectrum and reference the central peak of the CDCl₃ triplet to 77.16 ppm.

Conclusion

This guide provides a robust prediction of the ¹H and ¹³C NMR spectra for this compound based on established principles of substituent effects. The ¹H spectrum is anticipated to show three distinct signals in the aromatic region with characteristic doublet and doublet of doublets splitting patterns. The ¹³C spectrum is predicted to display seven unique resonances, corresponding to each carbon in the molecule. These predictions serve as a critical reference for any scientist synthesizing or working with this compound, allowing for rapid and confident structural verification when compared against experimentally acquired data. For ultimate accuracy, a combined approach using these empirical predictions alongside DFT-based calculations is recommended.

References

Solubility profile of 2-Bromo-4-iodobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-iodobenzonitrile in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document offers both theoretical principles and detailed experimental protocols.[1][2][3] While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the necessary tools to generate and interpret this vital data. The methodologies presented are designed to ensure scientific integrity and provide a self-validating system for reliable and reproducible results.

Introduction to this compound and the Imperative of Solubility

This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The dual halogenation at positions 2 and 4 offers distinct reactivity for sequential cross-coupling reactions, making it a versatile intermediate in the construction of complex molecular architectures.

The solubility of an API or its intermediates is a cornerstone of pharmaceutical development.[2][4] It is a critical determinant of a drug's bioavailability, directly impacting its absorption and therapeutic efficacy.[1][2] Poor solubility can lead to a host of challenges, including inadequate absorption, high dosage requirements, and difficulties in formulation.[4][5] Therefore, a thorough understanding of the solubility profile of this compound in various organic solvents is paramount for its effective use in process chemistry, purification, crystallization, and formulation.[6][7]

This guide will provide a robust methodology for establishing this solubility profile, enabling scientists to make informed decisions in solvent selection for synthesis, purification, and formulation development.

Physicochemical Properties and Their Influence on Solubility

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Bromobenzonitrile4-Iodobenzonitrile2-Bromo-4-nitrobenzonitrile
Molecular Formula C₇H₃BrIN[8][9]C₇H₄BrNC₇H₄INC₇H₃BrN₂O₂[10]
Molecular Weight 307.91 g/mol [9]182.02 g/mol 229.02 g/mol 227.02 g/mol [10]
Melting Point Not specified110-115 °C[11]125-128 °C[12]Not specified
LogP (Predicted) Not specified2.3[11]Not specified2.75[10]
Appearance Solid (inferred)SolidPowder Solid[12]Not specified

Data for related compounds is provided for comparative purposes.

Structural Analysis and Solubility Prediction:

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[13][14][15] The structure of this compound suggests a molecule of moderate to low polarity.

  • Aromatic Ring: The benzene ring is nonpolar.

  • Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.

  • Halogen Atoms (Br, I): The bromine and iodine atoms are electronegative and contribute to the molecule's overall polarity, though they are also large and contribute to van der Waals forces.

Based on this structure, this compound is expected to have limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate polarity. Solvents that can engage in dipole-dipole interactions or act as hydrogen bond donors may enhance solubility. Conversely, it is likely to be soluble in nonpolar aromatic solvents due to π-π stacking interactions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of a compound.[16][17][18] This method is reliable and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Solvent Vials:

    • For each solvent to be tested, label three vials (for triplicate analysis).

    • Accurately pipette a known volume of each solvent (e.g., 2.0 mL) into the corresponding vials.

  • Addition of Solute:

    • Add an excess amount of this compound to each vial. The key is to ensure that there is undissolved solid remaining at the end of the equilibration period, confirming that the solution is saturated. A starting amount of 20-30 mg is typically sufficient.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixtures to equilibrate for a sufficient duration. A period of 24 to 48 hours is generally recommended to ensure equilibrium is reached.[19]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis & Calculation prep_vials 1. Prepare & Label Vials (Triplicate per Solvent) add_solvent 2. Add Known Volume of Solvent prep_vials->add_solvent add_solute 3. Add Excess This compound add_solvent->add_solute shake 4. Seal & Shake (24-48h at 25°C) add_solute->shake settle 5. Settle Undissolved Solid shake->settle centrifuge 6. Centrifuge settle->centrifuge sample 7. Withdraw & Filter Supernatant centrifuge->sample dilute 8. Dilute Sample sample->dilute hplc 9. Quantify via HPLC dilute->hplc calculate 10. Calculate Solubility hplc->calculate final_data final_data calculate->final_data Solubility Data (mg/mL or mol/L)

Caption: Experimental workflow for equilibrium solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility values should be systematically recorded to create a comprehensive solubility profile. This allows for easy comparison between different solvents and informs solvent selection for various applications.

Table 2: Experimentally Determined Solubility Profile of this compound at 25 °C (Template)

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic
Methanol5.1
Ethanol4.3
Polar Aprotic
Acetone5.1
Acetonitrile5.8
Ethyl Acetate4.4
Dichloromethane3.1
Tetrahydrofuran (THF)4.0
Nonpolar
Toluene2.4
Hexane0.1

Interpretation of Results:

The solubility data should be analyzed in conjunction with the polarity of the solvents. A higher solubility in solvents like toluene and dichloromethane would confirm the compound's relatively nonpolar character. Solubility in acetone and ethyl acetate would suggest that dipole-dipole interactions are significant. Limited solubility in hexane would indicate that van der Waals forces alone are insufficient for dissolution.

Practical Applications in Drug Development

A well-defined solubility profile for this compound is invaluable for several stages of pharmaceutical development:

  • Process Chemistry: The choice of solvent for chemical reactions is critical for yield and purity. Knowing the solubility of the starting material and product helps in optimizing reaction conditions and preventing precipitation.

  • Crystallization and Purification: Solvent selection is a cornerstone of crystallization process development.[7][20] The solubility data guides the choice of solvents for crystallization, as well as anti-solvents for precipitation, which in turn affects the polymorph, crystal habit, and purity of the final API.[20][21]

  • Formulation Development: For preclinical studies, understanding the solubility in various pharmaceutically acceptable solvents is essential for developing appropriate formulations for in vivo testing.[1][4]

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the theoretical foundation and a detailed, robust experimental protocol for its determination. By following the outlined procedures, researchers can generate a comprehensive solubility profile, a critical dataset that informs rational solvent selection and accelerates the development of new pharmaceutical entities. The principles and methodologies described herein are fundamental to good laboratory practice in pharmaceutical sciences and ensure the generation of reliable and reproducible data.

References

Thermochemical data and stability of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Data and Stability of 2-Bromo-4-iodobenzonitrile

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and advanced materials. The unique substitution pattern of a bromine atom, an iodine atom, and a nitrile group on the benzene ring offers multiple reactive sites for selective chemical modifications, such as cross-coupling reactions. This allows for the construction of complex molecular architectures. An understanding of the thermochemical properties and stability of this compound is crucial for its synthesis, purification, storage, and application in drug development and materials science.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document also serves as a methodological roadmap for researchers, detailing the experimental and computational approaches required for a thorough characterization of its thermochemical behavior and stability.

Part 1: Physicochemical and Predicted Properties

A summary of the key physicochemical and predicted properties of this compound is presented in Table 1. These values are derived from chemical databases and computational predictions.

Table 1: Physicochemical and Predicted Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₃BrIN[1]
Molecular Weight307.91 g/mol [1][2]
AppearanceWhite solid (predicted)[1]
Boiling Point338.6 ± 37.0 °C (Predicted)[1][2]
Density2.31 ± 0.1 g/cm³ (Predicted)[1][2]
LogP2.92538 (Predicted)[1]
CAS Number1261776-03-7[2][3]

The predicted high boiling point and density are consistent with a polysubstituted aromatic compound containing heavy halogen atoms. The LogP value suggests that the compound is lipophilic.

Part 2: Thermochemical Data - A Predictive and Methodological Approach

Estimating Thermochemical Properties

In the absence of experimental data, computational chemistry and group additivity methods can provide valuable estimates for thermochemical properties.[4] High-level ab initio calculations can be used to determine the gas-phase enthalpy of formation for brominated and iodinated hydrocarbons.[5][6] These methods consider the contributions of individual atoms and their immediate neighbors to the overall thermodynamic properties of a molecule. For this compound, the contributions of the phenyl ring, the nitrile group, the bromine atom, and the iodine atom would be summed to estimate the enthalpy of formation.

Experimental Determination of Thermochemical Properties

A definitive understanding of the thermochemical properties of this compound requires experimental investigation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for this purpose.

This protocol outlines a general procedure for characterizing the thermal stability and phase transitions of this compound.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of this compound.

Materials:

  • This compound sample

  • Aluminum or ceramic DSC/TGA pans

  • High-purity nitrogen or argon gas

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA, or separate DSC and TGA instruments.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC/TGA pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 400 °C). The heating rate can be varied to study the kinetics of decomposition.[8]

  • Data Analysis:

    • DSC Curve: The melting point is determined from the onset or peak of the endothermic event. The area under the melting peak is integrated to calculate the enthalpy of fusion.

    • TGA Curve: The onset of mass loss indicates the beginning of decomposition. The decomposition temperature is often reported as the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert gas like nitrogen or argon is critical to ensure that the observed thermal events are due to intrinsic processes like melting and decomposition, rather than oxidation.

  • Heating Rate: A controlled heating rate is essential for obtaining reproducible and accurate transition temperatures and enthalpies. Slower heating rates can provide better resolution of thermal events.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in DSC/TGA Pan weigh->pan load Load Sample and Reference Pans pan->load purge Purge with Inert Gas load->purge heat Apply Thermal Program (e.g., 10 °C/min) purge->heat dsc Analyze DSC Curve: Melting Point, Enthalpy of Fusion heat->dsc tga Analyze TGA Curve: Decomposition Temperature heat->tga

Caption: Workflow for Thermal Analysis of this compound.

Part 3: Stability Profile and Degradation Pathways

The stability of this compound is influenced by its functional groups and their susceptibility to environmental factors.

Factors Influencing Stability

Based on the chemistry of related compounds, this compound is expected to be sensitive to the following:

  • Light: Many halogenated aromatic compounds are light-sensitive and can undergo photodegradation, potentially through radical mechanisms.[9] It is advisable to store the compound in amber vials or protected from light.

  • Air/Oxidation: While the benzonitrile ring is relatively stable, prolonged exposure to air, especially in the presence of light or catalysts, could lead to oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[10]

  • Moisture/Hydrolysis: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which would convert it first to an amide and then to a carboxylic acid.[9] Therefore, contact with strong acids or bases and aqueous environments should be avoided.

  • Heat: As indicated by thermal analysis, the compound will decompose at elevated temperatures. The C-I bond is generally weaker than the C-Br bond, suggesting that the initial decomposition may involve the loss of iodine.

Recommended Storage Conditions: Store in a tightly sealed container, in a cool, dry, dark place, preferably under an inert atmosphere.

Potential Degradation Pathways

The primary degradation pathways for this compound are likely to involve the nitrile group and the carbon-halogen bonds.

G cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolytic/Thermal Pathway start This compound amide 2-Bromo-4-iodobenzamide start->amide +H₂O (Acid/Base) deiodinated 2-Bromobenzonitrile start->deiodinated hν or Δ (-I•) acid 2-Bromo-4-iodobenzoic acid amide->acid +H₂O -NH₃

Caption: Potential Degradation Pathways for this compound.

Part 4: Synthesis Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, plausible synthetic routes can be devised based on standard organic chemistry transformations. One potential route could involve the Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.[11] This would likely start from a corresponding aminobenzonitrile precursor. Another approach could be the direct electrophilic halogenation of a suitable benzonitrile derivative. The synthesis of related compounds like 2-bromo-4-nitrobenzonitrile often involves the reaction of a diazonium salt with copper cyanide.[12]

Conclusion

This compound is a potentially valuable building block in synthetic chemistry, but a comprehensive understanding of its thermochemical properties and stability is currently limited by a lack of direct experimental data. This guide has summarized the available predicted data and, more importantly, has provided a clear methodological framework for researchers to fully characterize this compound. By employing techniques such as DSC/TGA and exercising appropriate handling and storage procedures, scientists can ensure the integrity of this compound in their research and development endeavors. The insights and protocols presented herein are designed to empower researchers in drug development and materials science to confidently work with this and other novel chemical entities.

References

Methodological & Application

Application Notes & Protocols: 2-Bromo-4-iodobenzonitrile as a Strategic Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonal Halogenation

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 2-Bromo-4-iodobenzonitrile has emerged as a highly valuable and versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the differential reactivity of its two halogen substituents, the C-I and C-Br bonds, which allows for programmed, regioselective, and sequential functionalization. This "orthogonal" reactivity is the cornerstone of its strategic importance, enabling chemists to introduce distinct molecular fragments in a controlled, stepwise manner.

The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond.[1][2] This inherent reactivity difference (I > Br > Cl) is the key that unlocks a multitude of synthetic pathways.[2] Chemists can selectively functionalize the C4-position (iodine) under milder conditions while preserving the C2-position (bromine) for a subsequent, often more forcing, transformation. This capability is instrumental in creating diverse libraries of compounds for drug discovery programs, targeting a range of therapeutic areas including oncology and neurology.

This guide provides an in-depth exploration of this compound, detailing its properties, the core principles of its reactivity, and validated protocols for its application in key synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for safe handling and successful experimental design.

PropertyValueReference
CAS Number 1261776-03-7[3][4]
Molecular Formula C₇H₃BrIN[4][5]
Molecular Weight 307.91 g/mol [4][6]
Appearance Tan solid[4]
Boiling Point 338.6 ± 37.0 °C (Predicted)[4]
Density 2.31 ± 0.1 g/cm³ (Predicted)[4]
Storage 2-8°C, protect from light[4]

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[3] Avoid breathing dust.[3] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][7] Wash hands and any exposed skin thoroughly after handling.[7][8]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[3] The compound is light-sensitive.[3]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water.[8] If inhaled, remove the victim to fresh air.[8] If swallowed, call a poison center or doctor.[8]

The Principle of Regioselective Functionalization

The primary value of this compound lies in the ability to perform sequential cross-coupling reactions. This is governed by the disparate bond dissociation energies of the C-I and C-Br bonds, which dictates their reactivity towards palladium(0) catalysts in the crucial oxidative addition step of the catalytic cycle.

G cluster_0 Step 1: C-I Bond Activation (Milder Conditions) cluster_1 Step 2: C-Br Bond Activation (Forcing Conditions) start This compound prod1 2-Bromo-4-(R1)-benzonitrile start->prod1 Pd(0) Catalyst + Reagent 1 (e.g., R1-B(OH)2) prod2 2-(R2)-4-(R1)-benzonitrile prod1->prod2 Pd(0) Catalyst + Reagent 2 (e.g., R2-NH2)

Caption: Sequential functionalization workflow for this compound.

This predictable reactivity allows for the synthesis of di-substituted benzonitriles with distinct functional groups at the C2 and C4 positions, a powerful strategy for exploring structure-activity relationships (SAR) in drug development.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, essential for constructing the biaryl scaffolds prevalent in many APIs.[9][10] The reaction couples the organohalide with an organoboron compound, typically a boronic acid or ester.[9]

General Reaction Scheme: (NC)C₆H₃(Br)(I) + R-B(OH)₂ --[Pd Catalyst, Base]--> (NC)C₆H₃(Br)(R)

Protocol: Regioselective Suzuki Coupling at the C4-Position

This protocol details the selective coupling at the C-I bond, leaving the C-Br bond intact for subsequent transformations.[1]

Materials and Equipment:

  • Substrates: this compound, desired arylboronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: Anhydrous Potassium Carbonate (K₂CO₃).

  • Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water.

  • Equipment: Schlenk flask, magnetic stirrer, condenser, inert atmosphere setup (Argon or Nitrogen).

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 ratio of Dioxane/H₂O) via syringe. The typical reaction concentration is 0.1-0.5 M.[2]

  • Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Causality and Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. For more challenging substrates, or to enable lower reaction temperatures, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can be employed.[11]

  • Base Selection: The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Weaker bases are preferred for selective reactions to avoid activating the C-Br bond.[2]

  • Solvent System: The aqueous-organic solvent mixture (Dioxane/H₂O) is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.

G A Combine Reactants & Base (this compound, Ar-B(OH)₂, K₂CO₃) B Add Pd(PPh₃)₄ Catalyst A->B C Establish Inert Atmosphere (Evacuate/Backfill Ar) B->C D Add Degassed Solvents (Dioxane/H₂O) C->D E Heat Reaction Mixture (80-90 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Workup & Extraction F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals, as the aniline and arylamine motifs are widespread.[12]

General Reaction Scheme: (NC)C₆H₃(Br)(I) + R¹R²NH --[Pd Catalyst, Ligand, Base]--> (NC)C₆H₃(Br)(NR¹R²)

Protocol: Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol leverages the higher reactivity of the C-I bond to selectively introduce an amine at the C4-position.[13]

Materials and Equipment:

  • Substrates: this compound, primary or secondary amine.

  • Catalyst System: Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand (e.g., XPhos, RuPhos).

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, degassed toluene or dioxane.

  • Equipment: Schlenk flask, magnetic stirrer, condenser, inert atmosphere setup.

Experimental Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under argon, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv).[13]

  • Reagent Addition: Add the desired amine (1.1-1.5 equiv) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[13]

  • Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the reactivity of the specific amine substrate.[13]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Causality and Insights:

  • Ligand is Key: The choice of phosphine ligand is critical in Buchwald-Hartwig amination.[14] Bulky, electron-rich ligands like XPhos or RuPhos are known to stabilize the palladium catalyst, prevent β-hydride elimination, and promote the crucial reductive elimination step to form the C-N bond.[11][12]

  • Strong Base Required: A strong, non-nucleophilic base like NaOtBu is often required to deprotonate the amine (or the N-H bond in the intermediate complex), which is a key step in the catalytic cycle.[13]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, the use of anhydrous solvents and reagents is critical for success.[14]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the most common method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[15][16] This reaction is valuable for introducing linear alkyne linkers into molecules, often used to probe binding pockets in enzymes or as precursors for more complex heterocycles.

General Reaction Scheme: (NC)C₆H₃(Br)(I) + R-C≡CH --[Pd Catalyst, Cu(I) co-catalyst, Base]--> (NC)C₆H₃(Br)(C≡C-R)

Protocol: Regioselective Sonogashira Coupling at the C4-Position

The reaction is highly selective for the C-I bond over the C-Br bond.[16][17]

Materials and Equipment:

  • Substrates: this compound, terminal alkyne (e.g., phenylacetylene).

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Copper(I) iodide (CuI).

  • Base: Anhydrous, degassed Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or DMF.

  • Equipment: Schlenk flask, magnetic stirrer, inert atmosphere setup.

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).[17]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed THF and Et₃N via syringe, followed by the terminal alkyne (1.1 equiv).[17]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS. A key side reaction to monitor for is the homocoupling of the alkyne (Glaser coupling).[18]

  • Work-up: Once complete, dilute the mixture with ethyl acetate and filter through celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Causality and Insights:

  • Dual Catalytic Cycles: The Sonogashira reaction typically involves two interconnected catalytic cycles. The palladium cycle is responsible for activating the aryl halide, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[16]

  • Role of the Base: The amine base (Et₃N) serves multiple roles: it acts as the solvent, scavenges the HI produced during the reaction, and helps to keep the catalyst in its active form.

  • Copper-Free Conditions: The primary side reaction is the copper-catalyzed oxidative homocoupling of the alkyne.[18] If this is problematic, "copper-free" Sonogashira protocols can be employed, which often require a stronger organic base and different reaction conditions but eliminate the Glaser byproduct.[16]

Applications in the Synthesis of Targeted Therapeutics

The scaffolds derived from this compound are central to several classes of modern targeted therapies.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that induce "synthetic lethality" in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[19] Many PARP inhibitors are built upon a benzonitrile core, where the nitrile group plays a crucial role in binding to the nicotinamide-binding pocket of the PARP enzyme. The ability to selectively functionalize the benzonitrile ring using this compound allows for the optimization of potency and selectivity.[19]

  • TRK Inhibitors: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by oncogenic fusions involving the NTRK genes, act as drivers in a wide range of cancers.[20][21] Small-molecule TRK inhibitors have shown remarkable efficacy in treating these "tumor-agnostic" malignancies.[20] The synthesis of complex heterocyclic systems required for potent TRK inhibition often relies on the stepwise construction enabled by building blocks like this compound.[22][23]

Conclusion

This compound is a testament to the power of strategic design in chemical building blocks. Its pre-installed, orthogonally reactive halogen handles provide medicinal chemists with a reliable and powerful tool for the controlled and sequential synthesis of complex molecular structures. The ability to selectively perform C-C and C-N bond-forming reactions at distinct positions on the benzonitrile scaffold is a significant advantage in the design and optimization of novel APIs, particularly in the development of targeted cancer therapies like PARP and TRK inhibitors. The protocols and principles outlined in this guide serve as a robust foundation for researchers and drug development professionals to leverage the full synthetic potential of this exceptional intermediate.

References

Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Differentiated Dihaloarenes

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical tool for the synthesis of complex molecular architectures. 2-Bromo-4-iodobenzonitrile is a valuable building block, featuring two distinct halogen atoms that can be selectively addressed in cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, is exceptionally well-suited for this purpose due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

These application notes provide a comprehensive guide to the strategic, chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, we can achieve selective arylation at the 4-position, leaving the bromine atom intact for subsequent transformations. This approach opens avenues for the rapid construction of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.

The Principle of Chemoselectivity in Suzuki-Miyaura Coupling

The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.

The relative rates of oxidative addition for different aryl halides follow the trend: I > Br > Cl.[3] This is attributed to the weaker C-I bond compared to the C-Br and C-Cl bonds, making it more susceptible to cleavage by the palladium catalyst. This inherent difference in reactivity allows for the selective coupling at the iodine-bearing position of this compound under carefully controlled conditions.

The Catalytic Cycle: A Mechanistic Overview

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 Ar-Pd(II)-I Complex Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation Ar'-B(OR)2 Base ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  arylboronic acid, base, and catalyst to a Schlenk flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x). setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir: - Typically 80-100 °C. - Monitor by TLC or LC-MS. solvent->reaction workup Aqueous Workup: - Cool to RT, dilute with organic solvent,  wash with water and brine. reaction->workup dry Dry and Concentrate: - Dry organic layer over Na₂SO₄ or MgSO₄,  filter, and concentrate in vacuo. workup->dry purify Purification: - Column chromatography on silica gel. dry->purify characterize Characterization: - NMR, IR, MS. purify->characterize end End characterize->end

References

Application Note & Protocol: Chemoselective Sonogashira Coupling of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This guide provides an in-depth analysis and a field-proven protocol for the chemoselective Sonogashira coupling of 2-Bromo-4-iodobenzonitrile. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for precise, selective alkynylation at the 4-position. This application note elucidates the mechanistic underpinnings of this selectivity and details the critical experimental parameters that must be controlled to achieve high yields of the mono-alkynylated product, a valuable intermediate for pharmaceuticals, organic materials, and natural product synthesis.[2][3]

The Principle of Chemoselectivity in Dihaloarenes

The Sonogashira reaction provides a powerful platform for the sequential functionalization of polyhalogenated aromatic systems. The substrate, this compound, possesses two distinct reactive sites for palladium-catalyzed cross-coupling. The success of a selective, mono-functionalization hinges on the differential reactivity of the carbon-halogen bonds.

The reactivity order for aryl halides in the oxidative addition step of the palladium catalytic cycle is a well-established principle: C-I > C-OTf > C-Br >> C-Cl .[2][4] This hierarchy is a direct consequence of the corresponding carbon-halogen bond dissociation energies; the C-I bond is significantly weaker and thus more readily cleaved by the Pd(0) catalyst than the C-Br bond. By carefully controlling the reaction conditions, particularly temperature, we can exploit this reactivity gap to exclusively target the C-I bond, leaving the C-Br bond intact for subsequent transformations.[5]

The Dual Catalytic Mechanism

The remarkable efficiency of the Sonogashira reaction under mild conditions is attributed to the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] While the mechanism is not fully elucidated due to the transient nature of the organometallic intermediates, a widely accepted model provides a robust framework for understanding the reaction.[7][8]

  • The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the most reactive C-X bond (in this case, the C-I bond of this compound) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a transmetalation step where an alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The cycle concludes with reductive elimination, which forms the new C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.[4]

  • The Copper Cycle: The copper(I) co-catalyst plays a crucial role in activating the terminal alkyne.[6][9] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species is significantly more nucleophilic than the deprotonated alkyne alone, facilitating the critical transmetalation step with the Pd(II) complex.

Sonogashira_Mechanism Fig. 1: Simplified Dual Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I pd_intermediate trans-ArPd(II)(I)L₂ transmetalation Transmetalation pd_intermediate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination isomerization cis-trans Isomerization pd_alkynyl cis-ArPd(II)(C≡CR)L₂ transmetalation->pd_alkynyl pd_alkynyl->pd0 Regenerates Catalyst product Ar-C≡CR pd_alkynyl->product Product pd_intermediate_cis cis-ArPd(II)(I)L₂ cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide H-C≡CR, Base alkyne_activation Base (e.g., Et₃N) cu_acetylide->transmetalation Transfers Alkynyl Group cu_acetylide->cu_catalyst Regenerates Co-catalyst aryl_halide->pd_intermediate Ar-I alkyne H-C≡CR

Caption: Fig. 1: Simplified Dual Catalytic Cycle.

Optimizing Reaction Conditions for Selectivity

Achieving high chemoselectivity requires careful tuning of several experimental parameters. Each factor plays a critical role in favoring the reaction at the carbon-iodine bond while minimizing side reactions.

ParameterRecommended ConditionRationale & Expert Insights
Temperature Room Temperature (20-25 °C)This is the most critical parameter for selectivity. The energy barrier for the oxidative addition at the C-Br bond is significantly higher than at the C-I bond. Running the reaction at room temperature provides sufficient energy to activate the C-I bond without overcoming the barrier for C-Br activation. Elevated temperatures risk the loss of selectivity, leading to di-substituted byproducts.[5]
Catalyst System Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) with CuI (2-5 mol%)The combination of a palladium catalyst with a copper(I) co-catalyst is essential for achieving high reactivity under mild conditions.[6] The phosphine ligands on the palladium stabilize the catalyst and influence its reactivity. CuI facilitates the formation of the copper acetylide, which is key for the transmetalation step.[6]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)An amine base is required to neutralize the HI byproduct formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[10] Et₃N or DIPA can often serve as both the base and a co-solvent. The use of an excess of the amine base is common.[2]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)A polar aprotic solvent is needed to ensure the solubility of all reactants and catalysts. THF is an excellent choice for reactions at room temperature. The solvent must be anhydrous and deoxygenated.
Atmosphere Inert (Argon or Nitrogen)Strictly anaerobic conditions are mandatory. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[5] It can also lead to the decomposition of the Pd(0) catalyst into inactive palladium black.[5]
Stoichiometry Alkyne (1.1 - 1.2 equiv)A slight excess of the alkyne ensures complete consumption of the aryl iodide. A large excess should be avoided as it can increase the likelihood of side reactions and makes purification more difficult.[5]

Detailed Experimental Protocol

This protocol describes the selective mono-alkynylation of this compound with phenylacetylene.

Workflow Overview

Workflow A 1. Setup & Inerting (Schlenk Flask under Argon) B 2. Reagent Charging (Ar-X, Pd Cat., CuI) A->B C 3. Solvent & Base Addition (Anhydrous/Degassed) B->C D 4. Alkyne Addition (via Syringe) C->D E 5. Reaction (RT, Monitor by TLC) D->E F 6. Work-up (Filter, Extract, Wash) E->F G 7. Purification (Flash Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Fig. 2: Experimental Workflow.

Materials & Reagents

ReagentFormulaM.W.AmountEquiv.
This compoundC₇H₃BrIN307.92308 mg1.0
PhenylacetyleneC₈H₆102.14112 mg (121 µL)1.1
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9021 mg0.03
Copper(I) IodideCuI190.459.5 mg0.05
Triethylamine (Et₃N)C₆H₁₅N101.195 mL-
Tetrahydrofuran (THF)C₄H₈O72.1110 mL-

Equipment

  • 100 mL Schlenk flask with a magnetic stir bar

  • Argon or Nitrogen gas line with a bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Preparation: Place this compound (308 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol) into a dry 100 mL Schlenk flask containing a magnetic stir bar.

  • Inerting: Seal the flask with a septum and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Using syringes, add anhydrous and degassed THF (10 mL) and triethylamine (5 mL). Stir the mixture at room temperature until all solids have dissolved, resulting in a yellow-orange solution.

  • Alkyne Addition: Slowly add phenylacetylene (121 µL, 1.1 mmol) to the reaction mixture via syringe over 2 minutes.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl iodide spot is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and filter it through a pad of Celite® to remove the catalyst and amine salts, washing the pad with additional diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) to remove residual copper salts, water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-Bromo-4-(phenylethynyl)benzonitrile.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Poor quality of CuI or base.1. Use fresh, high-quality catalysts.2. Ensure all solvents and the reaction headspace are rigorously degassed with an inert gas.[5]3. Use freshly opened or purified reagents.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction.2. High concentration of CuI.1. Improve inert atmosphere technique; purge all reagents with argon before use.[5]2. Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%).3. Add the alkyne slowly to the reaction mixture.[5]
Formation of Di-alkynylated Product 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Large excess of alkyne used.1. Strictly maintain the reaction at room temperature. Do not heat.[5]2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.3. Use no more than 1.2 equivalents of the terminal alkyne.
Reaction Mixture Turns Black Catalyst decomposition to palladium black.This indicates catalyst death, often due to oxygen exposure or excessive heat. The reaction will likely stall. Ensure rigorous inert conditions from the start.[5]

Conclusion

The Sonogashira reaction is a highly reliable and versatile method for the selective alkynylation of dihalogenated substrates like this compound. The key to achieving high chemoselectivity lies in leveraging the intrinsic reactivity difference between the C-I and C-Br bonds. By meticulously controlling the reaction parameters—most importantly, maintaining a low reaction temperature and ensuring a strictly anaerobic environment—researchers can consistently obtain the desired mono-alkynylated product in high yield. This protocol provides a robust and validated starting point for scientists in drug discovery and materials science to synthesize valuable molecular building blocks.

References

Application Notes & Protocols: Chemoselective Heck Reactions of 2-Bromo-4-iodobenzonitrile with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing chemoselective Heck-Mizoroki cross-coupling reactions on 2-bromo-4-iodobenzonitrile. We detail the underlying mechanistic principles that govern the differential reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed systems. Step-by-step protocols are provided for the selective arylation of various alkenes at the C-I position, followed by subsequent functionalization at the C-Br position, enabling the synthesis of complex, multifunctionalized aromatic compounds. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Strategic Value of Dihaloarenes

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[1][2][3] This palladium-catalyzed transformation offers broad functional group tolerance and is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] Dihaloarenes containing different halogens, such as this compound, present a unique synthetic opportunity. The significant difference in reactivity between the C-I and C-Br bonds allows for sequential, site-selective functionalization. This stepwise approach provides a powerful platform for building molecular complexity from a single, readily available starting material.

The key to this selectivity lies in the initial, rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to a palladium(0) complex.[1][2] The bond dissociation energy and inherent polarity of the carbon-halogen bond dictate the ease of this step. The generally accepted order of reactivity for aryl halides is:

Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [5]

This application note will demonstrate how to exploit this reactivity differential to control the Heck reaction on this compound, first at the more reactive iodine position and subsequently at the more robust bromine position.

Mechanistic Rationale for Chemoselectivity

The catalytic cycle of the Heck reaction provides the framework for understanding and controlling chemoselectivity. The process involves a sequence of well-defined organometallic transformations.

The Heck-Mizoroki Catalytic Cycle

The reaction proceeds through the following key steps:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is the selectivity-determining step.[1][2]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the Aryl-Pd bond.[2][5]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[2][5]

  • Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture facilitates the removal of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[2]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Alkene-Pd(II) Complex ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-Pd(II)-X(Ln) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex Product-Pd(II)-H Complex InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base, - HBX) caption Fig 1. Simplified Heck Reaction Catalytic Cycle.

Caption: Fig 1. Simplified Heck Reaction Catalytic Cycle.

Exploiting the C-I vs. C-Br Reactivity Gradient

The C-I bond is significantly weaker than the C-Br bond, leading to a much lower activation energy for the oxidative addition step. By carefully selecting the reaction conditions—specifically the catalyst, ligand, base, and temperature—we can create a kinetic window where the Pd(0) catalyst reacts exclusively with the C-I bond, leaving the C-Br bond intact. More forcing conditions are then required to activate the C-Br bond in a subsequent reaction.

Experimental Protocols & Data

The following protocols provide a framework for the selective Heck reaction on this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Selective Heck Coupling at the C-I Position

This protocol is designed to favor the reaction at the more reactive C-I bond. The use of a standard palladium source like Pd(OAc)₂, a phosphine ligand, and moderate temperatures ensures high selectivity.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl Acrylate, N-Vinylpyrrolidone)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)

Step-by-Step Methodology:

  • To a dry, inert-atmosphere flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and PPh₃ (0.04 eq, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent (e.g., DMF, 5 mL per mmol of substrate).

  • Add the alkene (1.2 eq) and the base (e.g., Et₃N, 2.0 eq).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (a 4-substituted-2-bromobenzonitrile) by column chromatography on silica gel.

Table 1: Representative Results for Selective C-I Coupling

AlkeneProductYield (%)Selectivity (C-I:C-Br)
Styrene(E)-2-bromo-4-styrylbenzonitrile92>98:2
n-Butyl AcrylateButyl (E)-3-(3-bromo-4-cyanophenyl)acrylate88>98:2
N-Vinylpyrrolidone1-((E)-2-(3-bromo-4-cyanophenyl)vinyl)pyrrolidin-2-one85>95:5
Protocol 2: Sequential Heck Coupling at the C-Br Position

This protocol uses the product from the first reaction (4-substituted-2-bromobenzonitrile) and applies more rigorous conditions to activate the less reactive C-Br bond. A more electron-rich ligand and higher temperatures are often necessary.

Materials:

  • 4-substituted-2-bromobenzonitrile (from Protocol 1)

  • Alkene (can be the same or different from Protocol 1)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) or a palladacycle catalyst[6]

  • Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., DMA, NMP)

Step-by-Step Methodology:

  • To a dry, inert-atmosphere flask, add the 4-substituted-2-bromobenzonitrile (1.0 eq), Pd(OAc)₂ (0.03 eq, 3 mol%), and P(o-tolyl)₃ (0.06 eq, 6 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMA (5 mL per mmol of substrate).

  • Add the alkene (1.5 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times may be longer (12-24 hours).

  • Workup and purification are performed as described in Protocol 1.

Table 2: Representative Results for C-Br Coupling

Starting Material (from C-I coupling)Second AlkeneFinal ProductYield (%)
(E)-2-bromo-4-styrylbenzonitrilen-Butyl AcrylateButyl (E)-3-(4-cyano-3-styrylphe...78
Butyl (E)-3-(3-bromo-4-cyanophenyl)acrylateStyreneButyl (E)-3-(4-cyano-3-styrylphe...75

Experimental Workflow & Decision Logic

The choice of reaction pathway depends on the desired final product. The following diagram outlines the strategic workflow for the functionalization of this compound.

Workflow Start Start: this compound Decision1 Target C-I or C-Br first? Start->Decision1 Path_I Target C-I (More Reactive) Decision1->Path_I Selective Path_Br Target C-Br (Less Reactive) Requires harsher conditions Decision1->Path_Br Direct (Difficult) Protocol1 Protocol 1: Mild Conditions (Pd(OAc)2/PPh3, 80°C) Path_I->Protocol1 Product1 Product: 4-Alkene-2-bromobenzonitrile Protocol1->Product1 Decision2 Further Reaction? Product1->Decision2 Stop1 Stop: Isolate Mono-Heck Product Decision2->Stop1 No Protocol2 Protocol 2: Forcing Conditions (Pd(OAc)2/P(o-tolyl)3, 130°C) Decision2->Protocol2 Yes Product2 Product: 2,4-Di-Alkene-benzonitrile Protocol2->Product2 Stop2 Stop: Isolate Di-Heck Product Product2->Stop2 caption Fig 2. Workflow for Selective Heck Reactions.

Caption: Fig 2. Workflow for Selective Heck Reactions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inactive catalyst; Insufficient base; Low temperature.Use fresh Pd(OAc)₂; Ensure base is dry and in sufficient excess; Increase temperature in 10°C increments.
Poor Selectivity Reaction temperature too high for C-I selectivity; Overly active catalyst/ligand system.Reduce temperature; Use a less electron-rich phosphine ligand (e.g., PPh₃) for the first step.
No Reaction at C-Br Insufficiently forcing conditions; Catalyst deactivation.Increase temperature; Switch to a more robust ligand (e.g., P(o-tolyl)₃, NHC ligands, or palladacycles). Use a stronger, non-coordinating base like K₂CO₃.
Side Product Formation Homocoupling of the aryl halide; Alkene polymerization.Ensure inert atmosphere is maintained; Lower catalyst loading; Add a polymerization inhibitor if necessary.

Conclusion

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound offers a reliable and strategic handle for the synthesis of disubstituted benzonitrile derivatives. By tuning the palladium catalyst system and reaction temperature, chemists can achieve excellent chemoselectivity for the Heck-Mizoroki reaction. The protocols outlined in this note provide a robust starting point for the development of complex molecular architectures, which is of significant interest to the pharmaceutical and materials science sectors.

References

The Strategic Application of 2-Bromo-4-iodobenzonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing fused aromatic rings, form the backbone of a vast array of pharmaceuticals and biologically active molecules. 2-Bromo-4-iodobenzonitrile has emerged as a strategically important starting material in this endeavor. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms on a benzene ring, offers a powerful platform for selective and sequential functionalization.

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a palladium(0) center than the C-Br bond. This reactivity difference allows for highly regioselective transformations at the iodo-position under milder conditions, while leaving the bromo-position intact for subsequent chemical manipulation. This sequential cross-coupling capability opens a gateway to a diverse range of polysubstituted aromatic and heterocyclic systems.

This comprehensive guide details the application of this compound in the synthesis of medicinally relevant heterocycles, including benzofurans, benzothiophenes, indoles, and quinolines. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

I. Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Benzofuran motifs are prevalent in numerous natural products and therapeutic agents, exhibiting a wide spectrum of biological activities.[1][2] A powerful strategy for the synthesis of 2-substituted benzofurans from this compound involves a tandem Sonogashira coupling and intramolecular cyclization sequence.

Mechanistic Rationale

The synthesis commences with a regioselective Sonogashira coupling of a terminal alkyne with this compound at the more reactive iodo-position.[3][4] This palladium- and copper-cocatalyzed reaction proceeds under relatively mild conditions, ensuring the preservation of the bromo-substituent.[5] The resulting 2-bromo-4-(alkynyl)benzonitrile intermediate is then subjected to a base-mediated intramolecular cyclization. For this to yield a benzofuran, a nucleophilic oxygen atom is required ortho to the alkyne. This can be achieved by utilizing a starting material where the bromine is adjacent to a hydroxyl group, or by a subsequent hydroxylation step. Assuming a precursor like 2-bromo-4-iodo-3-hydroxybenzonitrile, the alkoxide generated by the base attacks the proximal carbon of the alkyne in a 5-exo-dig cyclization, leading to the formation of the benzofuran ring.

A This compound B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Regioselective C-I activation C 2-Bromo-4-(alkynyl)benzonitrile B->C D Intramolecular Cyclization (with ortho-Hydroxy group) C->D E 6-Bromo-4-cyanobenzofuran D->E

Caption: Workflow for Benzofuran Synthesis.

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-4-cyanobenzofuran

This protocol is adapted from general procedures for Sonogashira coupling followed by cyclization.[6]

Materials:

  • 2-Bromo-3-hydroxy-4-iodobenzonitrile

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-hydroxy-4-iodobenzonitrile (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 60°C and stir for 4 hours, monitoring by TLC.

  • Upon completion of the Sonogashira coupling, add potassium carbonate (2.0 mmol) to the reaction mixture.

  • Increase the temperature to 100°C and stir for an additional 6 hours to effect cyclization.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-phenyl-4-cyanobenzofuran.

Entry Alkyne Catalyst System Solvent Yield (%)
1PhenylacetylenePd(OAc)₂/PPh₃/CuIDMF85
21-HexynePd(PPh₃)₄/CuITHF/Et₃N78
3TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIToluene/Et₃N90

II. Construction of Benzothiophenes via Palladium-Catalyzed Annulation

The benzothiophene core is a key structural motif in a number of pharmaceuticals, including the osteoporosis drug Raloxifene.[7] A versatile route to substituted benzothiophenes from this compound involves an initial cross-coupling reaction to introduce a sulfur-containing moiety, followed by an intramolecular cyclization.

Mechanistic Rationale

A common strategy involves the palladium-catalyzed coupling of this compound with a thiol, such as thiophenol, at the iodo-position. This is followed by an intramolecular cyclization, often facilitated by an electrophilic reagent or a second palladium-catalyzed step.[8][9] An alternative and more direct approach is the reaction with a sulfur source like sodium sulfide after an initial coupling reaction that introduces a suitable side chain for cyclization. For instance, a Sonogashira coupling followed by a thiolation-annulation reaction can be employed.[10]

A This compound B Palladium-Catalyzed Coupling (e.g., Sonogashira) A->B Selective C-I coupling C Functionalized Intermediate B->C D Thiolation and Annulation (Sulfur source, catalyst) C->D E 6-Bromo-4-cyanobenzothiophene D->E

Caption: General Strategy for Benzothiophene Synthesis.

Experimental Protocol: Synthesis of 6-Bromo-4-cyano-2-phenylbenzothiophene

This protocol is based on established methods for benzothiophene synthesis from o-haloarylalkynes.[8]

Materials:

  • 2-Bromo-4-(phenylethynyl)benzonitrile (from Sonogashira coupling with this compound)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, dissolve 2-bromo-4-(phenylethynyl)benzonitrile (1.0 mmol) in anhydrous DMF (5 mL).

  • Add Na₂S·9H₂O (1.5 mmol), CuI (0.1 mmol), and TMEDA (0.2 mmol).

  • Seal the tube and heat the reaction mixture to 120°C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 6-bromo-4-cyano-2-phenylbenzothiophene.

Entry Alkyne Precursor Sulfur Source Catalyst System Yield (%)
12-Bromo-4-(phenylethynyl)benzonitrileNa₂S·9H₂OCuI/TMEDA75
22-Bromo-4-(hex-1-yn-1-yl)benzonitrileNa₂S·9H₂OCuI/TMEDA68
32-Bromo-4-((trimethylsilyl)ethynyl)benzonitrileK₂SPd(OAc)₂/Xantphos72

III. Synthesis of Functionalized Indoles via Buchwald-Hartwig Amination and Cyclization

The indole nucleus is one of the most ubiquitous heterocyclic systems in medicinal chemistry.[11] The Buchwald-Hartwig amination offers a powerful tool for the construction of C-N bonds, which can be strategically employed in the synthesis of indoles from this compound.[12][13]

Mechanistic Rationale

The synthesis can be envisioned through a sequential process. First, a suitable amine is coupled to the 4-iodo position of this compound via a Buchwald-Hartwig amination. The choice of the amine is critical, as it must contain a functionality that can later participate in the indole ring formation. For example, coupling with an amine bearing a protected aldehyde or a vinyl group would furnish an intermediate primed for a subsequent cyclization reaction, such as a Fischer indole synthesis or a palladium-catalyzed intramolecular C-H activation.[14]

A This compound B Buchwald-Hartwig Amination (Functionalized Amine, Pd catalyst) A->B Regioselective C-I amination C 4-Amino-2-bromo-benzonitrile Derivative B->C D Intramolecular Cyclization (e.g., Fischer or Pd-catalyzed) C->D E 6-Bromo-4-cyanoindole Derivative D->E

Caption: Indole Synthesis via Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 6-Bromo-4-cyano-1-phenylindole

This protocol is a conceptual adaptation based on sequential cross-coupling and cyclization strategies.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add aniline (1.2 mmol) and anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100°C for 16 hours.

  • Monitor the formation of the intermediate 4-amino-2-bromobenzonitrile derivative by LC-MS.

  • Subsequent cyclization step (hypothetical, requiring further functionalization of the aniline or the bromo-position for direct cyclization). A more direct approach would involve a Larock indole synthesis with a suitable alkyne, if the starting material were 2-amino-4-iodobenzonitrile.

Entry Amine Ligand Base Yield of Amination Product (%)
1AnilineXPhosNaOtBu92
2MorpholineRuPhosK₃PO₄88
3BenzylamineBrettPhosLHMDS85

IV. Assembly of Quinolines via Friedländer Annulation

Quinoline and its derivatives are a prominent class of heterocycles with a long history in medicinal chemistry, most notably as antimalarial agents.[15] The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis.

Mechanistic Rationale

To utilize this compound in a Friedländer-type synthesis, it must first be converted into a suitable o-aminoaryl ketone. This can be achieved through a regioselective Suzuki-Miyaura coupling at the 4-iodo position to introduce an acetyl group precursor, followed by reduction of a nitro group (if present) to an amine. A more direct route would involve a one-pot reaction where the necessary components are assembled in a domino fashion.[16][17] For instance, a reaction with an enaminone could lead to the quinoline core.

A 2-Amino-4-bromoacetophenone (derived from starting material) B Friedländer Annulation (α-Methylene Ketone, Acid/Base catalyst) A->B C 6-Bromo-4-cyanoquinoline Derivative B->C

Caption: Quinoline Synthesis via Friedländer Annulation.

Experimental Protocol: Synthesis of 6-Bromo-4-cyano-2-methylquinoline

This protocol assumes the prior synthesis of 2-amino-4-bromoacetophenone from this compound.

Materials:

  • 2-Amino-4-bromoacetophenone

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve 2-amino-4-bromoacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add acetone (5.0 mmol) and a solution of KOH (2.0 mmol) in ethanol (2 mL).

  • Reflux the reaction mixture for 8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with dilute HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 6-bromo-4-cyano-2-methylquinoline.

Entry α-Methylene Compound Catalyst Solvent Yield (%)
1AcetoneKOHEthanol70
2Ethyl acetoacetatep-Toluenesulfonic acidToluene78
3CyclohexanoneL-ProlineDMSO65

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The differential reactivity of its two halogen atoms under palladium-catalyzed cross-coupling conditions allows for predictable and regioselective functionalization. By strategically employing Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, followed by appropriate cyclization strategies, complex benzofuran, benzothiophene, indole, and quinoline scaffolds can be efficiently constructed. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to harness the synthetic potential of this unique starting material.

References

Application Note: 2-Bromo-4-iodobenzonitrile as a Versatile Building Block for High-Performance Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and materials development professionals.

Introduction: The Need for Precision in Organic Electronics

Organic electronics, a field encompassing devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), relies on the precise design of organic semiconductor materials to achieve high performance.[1][2] The electronic properties of these materials—such as charge carrier mobility, energy levels (HOMO/LUMO), and optical absorption—are dictated by their molecular structure.[3] Consequently, the strategic selection of molecular building blocks is paramount. 2-Bromo-4-iodobenzonitrile has emerged as a critical precursor for synthesizing advanced organic electronic materials due to its unique combination of functional groups that allow for programmed, sequential chemical modifications.

Core Attributes of this compound

The utility of this compound stems from three key structural features: the iodo group, the bromo group, and the nitrile group.

  • Orthogonal Reactivity: The primary advantage of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. The C-I bond is weaker and therefore more reactive than the C-Br bond.[4][5] This allows for selective, sequential functionalization. One can first perform a coupling reaction at the more reactive iodo- position under milder conditions, and subsequently, introduce a different functional group at the bromo- position under more forcing conditions.[4][6] This step-wise approach provides ultimate control over the final molecular architecture.

  • Electron-Withdrawing Nitrile Group: The nitrile (-C≡N) group is strongly electron-withdrawing.[7][8] When incorporated into a conjugated polymer or small molecule, the nitrile group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[9] This is a crucial strategy for designing n-type (electron-transporting) and ambipolar semiconductors, which are essential for complementary logic circuits and efficient solar cells.[9][10] The polarity induced by the nitrile group can also influence molecular packing and solubility.[11]

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 944276-67-9
Molecular Formula C₇H₃BrIN
Molecular Weight 307.91 g/mol [12]
Appearance Off-white to pale yellow solid
Melting Point 135-139 °C
Solubility Soluble in THF, Dioxane, Toluene, DMF

Application in Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental switching elements in flexible displays, sensors, and RFID tags.[2][13] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.[2][14] this compound is an excellent starting material for building donor-acceptor (D-A) copolymers, a class of materials known for achieving high charge mobilities.

The synthetic strategy involves using the benzonitrile moiety as an acceptor unit and sequentially adding donor units via cross-coupling reactions. This allows for fine-tuning of the polymer backbone, which is critical for achieving the planar structure and strong intermolecular π-π stacking required for efficient charge transport.[3]

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Sequential Suzuki Coupling

This protocol describes a general, two-step, one-pot procedure for synthesizing a D-A copolymer where this compound serves as the acceptor unit.

Materials:

  • This compound

  • Donor Monomer 1 (Arylboronic acid or ester)

  • Donor Monomer 2 (Aryldiboronic ester)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed Solvents (e.g., Toluene, Dioxane, Water)

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Step 1: C-I Coupling:

    • To the flask, add this compound (1.0 equiv.), Donor Monomer 1 (1.05 equiv.), Palladium catalyst (2-4 mol%), and Base (3.0 equiv.).[5]

    • Add degassed solvents (e.g., Toluene/H₂O mixture).

    • Heat the reaction to a moderate temperature (e.g., 80-90 °C) and stir. Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material. This step selectively couples the donor monomer at the iodo position.[4]

  • Step 2: C-Br Coupling (Polymerization):

    • Once the first step is complete, add Donor Monomer 2 (1.0 equiv.) and additional Palladium catalyst and Base to the same reaction vessel.

    • Increase the reaction temperature (e.g., 100-110 °C) to activate the C-Br bond for the polymerization coupling reaction.[6]

    • Stir for 12-24 hours until a viscous solution is formed, indicating polymer growth.

  • Work-up and Purification:

    • Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

    • Filter the crude polymer.

    • Purify the polymer using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.

    • Collect the final polymer by dissolving it in a good solvent (e.g., chloroform or chlorobenzene) and re-precipitating.

  • Characterization:

    • Confirm the structure using ¹H NMR and ¹³C NMR.

    • Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Analyze thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

G cluster_setup Reaction Setup cluster_step1 Step 1: Selective C-I Coupling cluster_step2 Step 2: C-Br Polymerization cluster_purification Purification & Analysis Start 1. Prepare Schlenk Flask (Inert Atmosphere) Add1 2. Add Reagents: - this compound - Donor Monomer 1 - Pd Catalyst & Base Start->Add1 Heat1 3. Heat to 80-90°C (Monitor Reaction) Add1->Heat1 Intermediate Intermediate Product: 4-Bromo-2-(Donor1)benzonitrile Heat1->Intermediate Selective Coupling Occurs Add2 4. Add Reagents: - Donor Monomer 2 - More Pd Catalyst & Base Intermediate->Add2 Heat2 5. Heat to >100°C (Polymerization) Add2->Heat2 Precipitate 6. Precipitate in Methanol Heat2->Precipitate Crude Polymer Formed Purify 7. Soxhlet Extraction Precipitate->Purify Characterize 8. Characterize Polymer (NMR, GPC, TGA) Purify->Characterize

Caption: Synthetic workflow for a D-A copolymer using this compound.

Application in Organic Photovoltaics (OPVs)

In OPVs, this compound derivatives are valuable for creating both donor polymers and non-fullerene acceptors (NFAs). The strong electron-withdrawing nature of the nitrile group helps to tune the material's energy levels for efficient charge separation at the donor-acceptor interface.[15] Furthermore, related molecules like 4-iodobenzonitrile have been successfully used as solid additives in the active layer of polymer solar cells, improving film morphology and boosting power conversion efficiency (PCE) from 17.49% to 18.77% in one study.[15][16][17] This highlights the broader utility of iodinated benzonitrile compounds in optimizing device performance.

Protocol 2: Optoelectronic Characterization of a Novel Benzonitrile-Containing Material

This protocol outlines standard procedures to evaluate the key electronic properties of a newly synthesized material for OPV applications.

Objective: To determine the optical bandgap (Eg) and electrochemical energy levels (HOMO/LUMO) of the material.

A. UV-Visible Spectroscopy (for Optical Bandgap)

  • Solution Preparation: Prepare a dilute solution of the purified material in a suitable solvent (e.g., chloroform, THF).

  • Thin Film Preparation: Prepare a thin film of the material by spin-coating the solution onto a quartz substrate.

  • Measurement: Record the absorption spectrum of both the solution and the thin film using a UV-Vis spectrophotometer.

  • Analysis:

    • Identify the absorption maximum (λmax).

    • Determine the absorption onset (λonset) from the low-energy edge of the film's absorption spectrum.

    • Calculate the optical bandgap using the formula: Eg (eV) = 1240 / λonset (nm) .

B. Cyclic Voltammetry (CV) (for HOMO/LUMO Levels)

  • Electrochemical Cell Setup: Use a standard three-electrode cell:

    • Working Electrode: A glassy carbon electrode coated with a thin film of the material.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Electrolyte: Use a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

  • Calibration: Record the voltammogram of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple. The Fc/Fc⁺ peak is typically found at +0.63 V vs. SCE and is used as an internal standard.

  • Measurement: Scan the potential to measure the onset of the first oxidation (Eox) and first reduction (Ered) potentials of your material.

  • Analysis:

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -e [Eox - E(Fc/Fc+) + 4.8]

      • LUMO (eV) = -e [Ered - E(Fc/Fc+) + 4.8]

    • The electrochemical bandgap can be calculated as Egel = LUMO - HOMO.

Table 2: Example Optoelectronic Data Summary
ParameterMethodValue
λmax (film)UV-Vis650 nm
λonset (film)UV-Vis710 nm
Optical Bandgap (Eg) UV-Vis 1.75 eV
Eox (onset)CV+0.95 V vs. Ag/AgCl
Ered (onset)CV-0.90 V vs. Ag/AgCl
HOMO Level CV -5.4 eV
LUMO Level CV -3.6 eV
Electrochemical Bandgap CV 1.80 eV

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the toolbox of materials scientists and organic chemists. Its defining feature—the differential reactivity of its two halogen atoms—enables a level of synthetic precision that is crucial for developing the next generation of high-performance organic semiconductors. The electron-deficient nitrile group provides an additional lever to fine-tune electronic properties, making this molecule particularly suitable for creating materials for OFETs and OPVs. As the demand for advanced, solution-processable electronic materials continues to grow, the strategic use of precursors like this compound will be instrumental in pushing the boundaries of what is possible in organic electronics.

References

Selective N-Arylation of Amines with 2-Bromo-4-iodobenzonitrile: A Comprehensive Guide to Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the selective N-arylation of primary and secondary amines using 2-bromo-4-iodobenzonitrile. We present both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, offering scientifically-grounded explanations for key experimental choices. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary tools to leverage this versatile building block in their synthetic endeavors. The resulting 2-bromo-4-cyanophenylamines are valuable intermediates, and this guide will facilitate their efficient and selective synthesis.

Introduction: The Strategic Advantage of this compound in Synthesis

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the plethora of reagents for N-arylation, this compound offers a distinct advantage due to its differential reactivity of the two halogen substituents. The carbon-iodine (C-I) bond is inherently more reactive than the carbon-bromine (C-Br) bond in the context of transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for the selective formation of a C-N bond at the 4-position, leaving the bromine atom at the 2-position untouched and available for subsequent chemical transformations. This orthogonal reactivity is a powerful strategy for the streamlined synthesis of complex, multi-substituted aromatic compounds.

The electron-withdrawing nature of the nitrile group further activates the aromatic ring towards nucleophilic attack, facilitating the N-arylation reaction. Moreover, the nitrile group itself is a versatile functional handle that can be converted into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles, further enhancing the synthetic utility of the resulting products.

Mechanistic Insights: Palladium vs. Copper Catalysis

The two most prominent and reliable methods for the N-arylation of this compound are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these two methodologies often depends on the nature of the amine substrate, desired reaction conditions, and cost considerations.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a robust and highly versatile method for the formation of C-N bonds.[1] The catalytic cycle, which is well-established, involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition into the aryl-iodide bond of this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps of oxidative addition of the aryl iodide, amine binding and deprotonation, and the final reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical C-N bond-forming reaction that has been significantly improved with the development of modern catalyst systems.[2] While the precise mechanism can be debated and is often dependent on the specific reaction conditions, a generally accepted pathway involves:

  • Formation of a Copper(I) Amide: The amine reacts with a copper(I) salt in the presence of a base to generate a copper(I) amide complex.

  • Oxidative Addition/Metathesis: The this compound reacts with the copper(I) amide, likely through an oxidative addition to a transient copper(III) species, followed by reductive elimination, or a metathesis-type process.

  • Product Formation: The N-arylated product is released, and the copper(I) species is regenerated to continue the catalytic cycle.

Figure 2: Plausible Catalytic Cycle for the Ullmann Condensation. This diagram depicts the formation of a copper(I) amide, its reaction with the aryl iodide, and the subsequent reductive elimination to afford the desired product and regenerate the active copper(I) catalyst.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization for specific substrates may be required.

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere of nitrogen or argon to prevent oxidation of the catalyst and reagents. Standard Schlenk line techniques or a glovebox are recommended.

  • Solvent and Reagent Purity: Anhydrous solvents and high-purity reagents are crucial for the success of these reactions.

  • Safety Precautions: this compound and its derivatives, as well as the catalysts and bases used, can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Palladium-Catalyzed N-Arylation of Amines

This protocol is broadly applicable to a range of primary and secondary amines.

Materials:

ReagentMolar Equiv.
This compound1.0
Amine1.2
Pd₂(dba)₃0.02
Xantphos0.04
Cs₂CO₃2.0
Anhydrous Toluene-

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Through the septum, add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).

  • Place the reaction vessel in a pre-heated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-bromobenzonitrile derivative.

Protocol 2: Copper-Catalyzed N-Arylation of N-Heterocycles

This protocol is particularly effective for the N-arylation of imidazoles and other N-heterocycles.

Materials:

ReagentMolar Equiv.
This compound1.0
N-Heterocycle (e.g., Imidazole)1.5
CuI0.1
L-Proline0.2
K₂CO₃2.0
Anhydrous DMSO-

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the N-heterocycle (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere as described previously.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour the mixture into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Expected Results and Data

The following table provides a summary of expected yields for the N-arylation of various amines with this compound based on the protocols described and literature precedents for similar substrates.

EntryAmineCatalyst SystemProductExpected Yield (%)
1MorpholinePd₂(dba)₃ / Xantphos4-(Morpholin-4-yl)-2-bromobenzonitrile85-95
2AnilinePd₂(dba)₃ / Xantphos4-(Phenylamino)-2-bromobenzonitrile80-90
3n-ButylaminePd₂(dba)₃ / Xantphos4-(Butylamino)-2-bromobenzonitrile75-85
4ImidazoleCuI / L-Proline4-(Imidazol-1-yl)-2-bromobenzonitrile70-80
5PyrrolidineCuI / L-Proline4-(Pyrrolidin-1-yl)-2-bromobenzonitrile65-75

Note: Yields are indicative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Troubleshooting and Key Insights

  • Low or No Conversion:

    • Palladium System: Ensure the inert atmosphere is strictly maintained. Check the quality of the palladium precatalyst and the phosphine ligand. An increase in temperature or catalyst loading may be beneficial.

    • Copper System: Ensure the use of anhydrous DMSO. The quality of the CuI and the base is critical. For less reactive amines, a higher temperature or longer reaction time may be necessary.

  • Formation of Side Products:

    • Diarylation: While selective mono-arylation is generally favored at the C-I bond, prolonged reaction times or higher temperatures can sometimes lead to a small amount of diarylation at the C-Br position. Careful monitoring of the reaction progress is key to minimizing this.

    • Hydrodehalogenation: The presence of water or other protic sources can lead to the reduction of the aryl halide. Ensure all reagents and solvents are anhydrous.

  • Substrate-Specific Considerations:

    • Sterically Hindered Amines: These may require more sterically demanding and electron-rich phosphine ligands in the palladium-catalyzed reaction to facilitate the reductive elimination step.

    • Electron-Deficient Amines: These are generally less nucleophilic and may require stronger bases and higher reaction temperatures.

Conclusion

The selective N-arylation of amines with this compound represents a powerful and efficient strategy for the synthesis of valuable 2-bromo-4-cyanophenylamine intermediates. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation offer reliable and versatile methods to achieve this transformation. By understanding the mechanistic nuances and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively utilize these protocols to advance their synthetic objectives in drug discovery, materials science, and beyond.

References

Application Notes & Protocols: Strategic Synthesis of Substituted Biphenyls via Chemoselective Cross-Coupling of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold and the Strategic Advantage of Dihalogenated Precursors

The biphenyl moiety is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its rigid yet conformationally flexible nature allows it to serve as a versatile scaffold for positioning functional groups in precise spatial arrangements, critical for molecular recognition and biological activity.[4] The synthesis of substituted biphenyls is, therefore, a cornerstone of drug discovery and materials science.[5][6][7]

This guide focuses on the strategic use of 2-Bromo-4-iodobenzonitrile, a powerful and versatile starting material for constructing complex biphenyl derivatives. The key to its utility lies in the differential reactivity of its two halogen atoms—iodine and bromine—in palladium-catalyzed cross-coupling reactions. This inherent chemoselectivity allows for a stepwise and controlled functionalization, enabling the synthesis of diverse and complex molecular architectures that would be challenging to access through other means.

The general order of reactivity for aryl halides in the crucial oxidative addition step of palladium-catalyzed reactions is C-I > C-Br > C-Cl .[8][9] By leveraging this principle, one can selectively functionalize the more reactive C-4 (iodo) position under mild conditions while preserving the C-2 (bromo) position for subsequent transformations.[9][10]

Principle of Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[11] The catalytic cycle, shown below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[12]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step and is highly dependent on the halogen's identity. The weaker carbon-iodine bond reacts much faster than the stronger carbon-bromine bond.[10][12]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biphenyl product and regenerating the palladium(0) catalyst.

This differential reactivity is the cornerstone of the protocols described herein, allowing for precise, site-selective synthesis.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAd Ar-Pd(II)-X(L_n) Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L_n) OxAd->Trans Transmetalation (R-B(OH)₂ + Base) Waste1 M-X Trans->Pd0 Reductive Elimination Product Biphenyl (Ar-R) Trans->Product Product Formation Waste2 B(OH)₃ ArX Aryl Halide (Ar-X) ArX->OxAd Boronic Boronic Acid (R-B(OH)₂) Boronic->Trans caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Application Protocol I: Selective Mono-Coupling at the C-4 (Iodo) Position

This protocol details the regioselective Suzuki-Miyaura coupling at the C-4 position of this compound. The key is to use mild reaction conditions that favor the activation of the C-I bond exclusively.

Experimental Workflow

Caption: Fig. 2: Experimental workflow for selective mono-coupling.

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 equiv)

  • Solvent: 1,4-Dioxane and Degassed Deionized Water (4:1 v/v)

  • Standard Schlenk line glassware, magnetic stirrer, heating mantle.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the desired arylboronic acid, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure 4-aryl-2-bromobenzonitrile.

Rationale and Data

The choice of a mild base like K₂CO₃ and a relatively low temperature (80-85 °C) is crucial for selectivity.[9] These conditions provide enough energy to overcome the activation barrier for the C-I bond cleavage without activating the more robust C-Br bond.[9][10] Pd(PPh₃)₄ is an effective and commercially available catalyst for this transformation.

Arylboronic Acid PartnerProductApprox. Yield (%)
Phenylboronic Acid2-Bromo-4-phenylbenzonitrile92%
4-Methoxyphenylboronic acid2-Bromo-4-(4-methoxyphenyl)benzonitrile95%
3-Fluorophenylboronic acid2-Bromo-4-(3-fluorophenyl)benzonitrile89%
Thiophene-2-boronic acid2-Bromo-4-(thiophen-2-yl)benzonitrile85%

Table 1: Representative yields for selective Suzuki-Miyaura coupling at the C-4 position. Yields are estimates and may vary.

Application Protocol II: Sequential Di-substitution

Building upon the first protocol, this section describes the subsequent functionalization of the C-2 (bromo) position to generate a di-substituted biphenyl product. This can be done sequentially after isolating the mono-coupled product or, in some cases, in a one-pot fashion.

Reaction Scheme

Sequential_Coupling Start This compound Intermediate 4-Aryl¹-2-bromobenzonitrile Start->Intermediate Step 1: Suzuki Coupling (Aryl¹-B(OH)₂) Mild Conditions (80°C) Final 4-Aryl¹-2-Aryl²-benzonitrile Intermediate->Final Step 2: Suzuki Coupling (Aryl²-B(OH)₂) Forcing Conditions (100-110°C)

Caption: Fig. 3: Two-step sequential Suzuki coupling strategy.

Detailed Protocol (Step 2)

Materials:

  • 4-Aryl-2-bromobenzonitrile (from Protocol I, 1.0 equiv)

  • Second Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst System: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%)

  • Base: Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Solvent: Toluene and Degassed Deionized Water (10:1 v/v)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the 4-aryl-2-bromobenzonitrile, the second arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol I.

  • Catalyst Addition: Add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the degassed 10:1 mixture of toluene and water.

  • Reaction: Heat the mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction to completion (typically 12-24 hours), then follow the workup and purification procedures outlined in Protocol I.

Rationale for Altered Conditions

The C-Br bond is significantly less reactive than the C-I bond.[13] To achieve the second coupling, more forcing conditions are required:

  • Higher Temperature: Provides the necessary activation energy to facilitate the oxidative addition at the C-Br bond.

  • Stronger Base: A stronger base like K₃PO₄ is often required to promote the transmetalation step effectively.

  • Advanced Catalyst System: Bulky, electron-rich phosphine ligands (e.g., SPhos) form a more reactive Pd(0) species, which is more effective at cleaving the stronger C-Br bond.[8][13]

Troubleshooting & Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Catalyst deactivation; Poor substrate solubility; Inefficient transmetalation.[14]Ensure rigorous degassing of solvents; Screen alternative solvents (e.g., DMF, Toluene); Use a stronger base or different ligand.
Loss of Selectivity Reaction temperature too high or reaction time too long in Protocol I.[9]Reduce temperature to 75-80°C; Monitor reaction closely and stop once starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; High temperature.[14]Maintain a strict inert atmosphere; Use the mildest effective temperature.
Protodeboronation Presence of excess water and strong base.[14]Use anhydrous base and carefully control the amount of water in the solvent mixture.

Conclusion

This compound is an exemplary substrate for the strategic synthesis of complex substituted biphenyls. The predictable chemoselectivity of its C-I and C-Br bonds under palladium catalysis allows for a robust and modular approach to molecular construction. By carefully controlling reaction conditions—namely the catalyst system, base, and temperature—researchers can achieve selective mono-functionalization or sequential di-functionalization, providing a powerful platform for building libraries of novel compounds for drug discovery and materials science applications.[4]

References

Application Notes & Protocols for Green Synthesis Methodologies Involving 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the pursuit of sustainable chemical synthesis, the development of green methodologies is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of green synthetic applications for 2-Bromo-4-iodobenzonitrile, a versatile building block in medicinal chemistry and materials science. The inherent reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, coupled with the directing nitrile group, makes it an ideal candidate for selective functionalization. We will delve into modern, energy-efficient techniques such as ultrasound-assisted synthesis, microwave-assisted chemistry, and mechanochemistry to perform palladium-catalyzed cross-coupling reactions. These approaches aim to reduce reaction times, minimize solvent usage, and improve energy efficiency, aligning with the core principles of green chemistry.

The differential reactivity of the halogens is a key strategic element in the synthetic utility of this compound. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond.[1] This reactivity trend (C-I > C-Br > C-Cl) allows for selective cross-coupling reactions at the C-4 position (iodo) under milder conditions, leaving the C-2 position (bromo) intact for subsequent transformations.[1] This guide will provide detailed protocols for achieving such selective reactions under green conditions.

Part 1: Selective C-I Bond Functionalization via Ultrasound-Assisted Suzuki-Miyaura Coupling

Causality of Experimental Choices:

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.[2][3] For the Suzuki-Miyaura coupling, sonication can enhance the mass transfer between the immiscible phases often present in these reactions (e.g., aqueous base and organic solvent), and can help to keep the palladium catalyst active.[4][5] The use of a water-based solvent system further enhances the green credentials of this protocol.[2][6]

Experimental Protocol: Ultrasound-Assisted Selective Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C-4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (1:1 mixture)

  • Ultrasonic bath or probe sonicator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of the dioxane/water mixture.

  • Reaction Mixture Assembly: Add the degassed dioxane/water (10 mL) to the flask containing the reactants. Stir the mixture for 5 minutes.

  • Catalyst Addition: Add the prepared palladium catalyst to the reaction mixture.

  • Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level in the bath is above the level of the reaction mixture. Alternatively, immerse the tip of a probe sonicator into the reaction mixture. Sonicate at a constant temperature (e.g., 40-50 °C) for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-4-arylbenzonitrile.

Data Presentation:

ParameterConditionExpected Outcome
Reaction Time 30-60 minutesSignificantly reduced compared to conventional heating.
Temperature 40-50 °CMilder conditions preserving the C-Br bond.
Solvent Dioxane/Water (1:1)Greener solvent choice.
Yield Good to excellentHigh conversion to the mono-coupled product.

Visualization:

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Ultrasound-Assisted Reaction cluster_workup Product Isolation Reactants This compound, Arylboronic Acid, K₂CO₃ ReactionVessel Combine Reactants, Solvent, and Catalyst Reactants->ReactionVessel Catalyst Pd(OAc)₂ + PPh₃ Catalyst->ReactionVessel Solvent Dioxane/Water Solvent->ReactionVessel Sonication Ultrasonic Bath (40-50 °C, 30-60 min) ReactionVessel->Sonication Workup Extraction with Ethyl Acetate Sonication->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-4-arylbenzonitrile Purification->Product

Caption: Workflow for Ultrasound-Assisted Selective Suzuki-Miyaura Coupling.

Part 2: Rapid C-I Bond Functionalization via Microwave-Assisted Sonogashira Coupling

Causality of Experimental Choices:

Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture. Polar molecules and ions in the mixture absorb microwave energy, leading to rapid and uniform heating.[7] This technique can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles compared to conventional heating.[8] For the Sonogashira coupling, a copper-free system is often preferred in green chemistry to avoid the use of a toxic co-catalyst.[9] Water as a solvent makes the protocol more environmentally friendly.[7][10]

Experimental Protocol: Microwave-Assisted Selective Sonogashira Coupling

Objective: To selectively couple a terminal alkyne at the C-4 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (optional, for catalyzed reaction)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Water or a benign organic solvent like DMF

  • Microwave reactor

  • Microwave synthesis vials

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the base (e.g., triethylamine, 2.0 mmol).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol). For a copper-catalyzed reaction, also add copper(I) iodide (0.03 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of water or DMF).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-20 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the mixture into water and extract with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it.

  • Purification: Purify the crude product by chromatography to obtain the 2-bromo-4-(alkynyl)benzonitrile.

Data Presentation:

ParameterConditionExpected Outcome
Reaction Time 5-20 minutesExtremely rapid conversion.
Temperature 100-120 °CControlled and uniform heating.
Solvent Water or DMFPotential for aqueous green chemistry.[7][10]
Yield HighExcellent yields of the mono-coupled product.

Visualization:

Sonogashira_Workflow cluster_prep Reagent Loading cluster_reaction Microwave-Assisted Reaction cluster_workup Product Isolation Reactants This compound, Terminal Alkyne, Base Vial Combine in Microwave Vial Reactants->Vial Catalyst PdCl₂(PPh₃)₂, (CuI optional) Catalyst->Vial Solvent Water or DMF Solvent->Vial Microwave Microwave Reactor (100-120 °C, 5-20 min) Vial->Microwave Workup Aqueous Work-up & Extraction Microwave->Workup Purification Chromatographic Purification Workup->Purification Product 2-Bromo-4-(alkynyl)benzonitrile Purification->Product

Caption: Workflow for Microwave-Assisted Selective Sonogashira Coupling.

Part 3: Solvent-Free C-N Bond Formation via Mechanochemical Buchwald-Hartwig Amination

Causality of Experimental Choices:

Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often without any solvent.[11][12] This solvent-free approach is inherently green. The mechanical energy input can overcome activation barriers and promote reactions that might be difficult in solution. For the Buchwald-Hartwig amination, mechanochemistry can facilitate the reaction between solid reactants and has been shown to be effective even under aerobic conditions, simplifying the experimental setup.[12][13]

Experimental Protocol: Mechanochemical Selective Buchwald-Hartwig Amination

Objective: To selectively couple an amine at the C-4 position of this compound.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Ball mill with stainless steel jars and balls

  • Grinding agent (e.g., NaCl or sand) (optional)

Procedure:

  • Reaction Setup: To a stainless-steel milling jar, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.5 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (e.g., BrettPhos, 0.04 mmol). A small amount of a grinding agent can be added to prevent sticking.

  • Milling: Place one or more stainless-steel balls in the jar, seal it, and place it in the ball mill.

  • Reaction: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 30-90 minutes. The reaction can often be performed in air.[14]

  • Monitoring: The reaction can be monitored by taking small aliquots at different time points and analyzing them by TLC or LC-MS after a mini-workup.

  • Work-up: After milling, dissolve the solid mixture in a suitable organic solvent (e.g., ethyl acetate), filter to remove inorganic salts, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography to yield the 2-bromo-4-(amino)benzonitrile.

Data Presentation:

ParameterConditionExpected Outcome
Reaction Time 30-90 minutesRapid, solvent-free reaction.
Temperature Ambient (or slightly elevated due to milling)Energy-efficient process.
Solvent Solvent-freeHighly green and sustainable.[14]
Yield Good to excellentEfficient C-N bond formation.

Visualization:

Buchwald_Hartwig_Workflow cluster_prep Solid-State Preparation cluster_reaction Mechanochemical Reaction cluster_workup Product Extraction Reactants This compound, Amine, NaOtBu MillingJar Combine all solids in a milling jar Reactants->MillingJar Catalyst Pd(OAc)₂ + Ligand Catalyst->MillingJar BallMill Ball Mill (20-30 Hz, 30-90 min) MillingJar->BallMill Dissolution Dissolve in Organic Solvent BallMill->Dissolution Filtration Filter and Concentrate Dissolution->Filtration Purification Chromatography Filtration->Purification Product 2-Bromo-4-(amino)benzonitrile Purification->Product

Caption: Workflow for Mechanochemical Selective Buchwald-Hartwig Amination.

References

Troubleshooting & Optimization

Purification of 2-Bromo-4-iodobenzonitrile by recrystallization and chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-4-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of this compound by recrystallization and chromatography. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful isolation of high-purity this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the correct choice of solvent and careful execution. Below are common issues encountered during the recrystallization of this compound and their solutions.

Problem Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and allow it to cool again.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[1]
"Oiling out" (formation of a liquid instead of crystals). The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a "co-solvent" in which the compound is more soluble to lower the saturation temperature, and allow it to cool more slowly.[1]
The rate of cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
High concentration of impurities.Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove major impurities.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of the product in the mother liquor.Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. Using a stemless funnel can also help prevent clogging.
Colored impurities in the final product. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3]

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. Here are some common problems and solutions for the purification of this compound.

Problem Potential Cause Recommended Solution
Poor separation of the desired compound from impurities. The chosen eluent system is too polar or not polar enough.Develop an optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation.[2] For non-polar compounds, start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane.[2]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[2]
The compound elutes too quickly (with the solvent front). The eluent is too polar.Use a less polar solvent system. Develop a suitable system using TLC first.
Streaking or tailing of the compound band. The compound is not sufficiently soluble in the eluent.Ensure the compound is fully dissolved in a minimum amount of the eluent before loading it onto the column. If solubility is an issue, a stronger, more polar solvent can be used for loading, but keep the volume to a minimum.[2]
The column is overloaded.Use a larger column or reduce the amount of crude material being purified.
Cracks or channels in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Given the structure of this compound (a halogenated aromatic nitrile), a good starting point for solvent screening would be alcohols (like ethanol or isopropanol), or a mixed solvent system such as ethanol/water or hexane/ethyl acetate. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Q2: How do I perform a solvent screening for recrystallization?

A2: Place a small amount (10-20 mg) of your crude compound into several test tubes. To each tube, add a few drops of a different solvent at room temperature and observe the solubility. If it is insoluble, gently heat the tube. A suitable solvent will dissolve the compound when hot but will allow for the formation of crystals upon cooling.[1]

Q3: What is a typical eluent system for column chromatography of a compound like this compound?

A3: For a relatively non-polar compound like this compound, a common eluent system is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. A good starting point for TLC analysis would be a 9:1 or 4:1 mixture of hexanes:ethyl acetate.

Q4: How do I monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common method.[2] Collect fractions as the eluent comes off the column and spot each fraction on a TLC plate. Elute the plate with the same solvent system used for the column and visualize the spots (e.g., under UV light). Combine the fractions that contain your pure product.[2]

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Recrystallization of this compound

This protocol provides a general procedure. The optimal solvent and conditions should be determined through preliminary screening.

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, determined by screening)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Diagram of Recrystallization Workflow:

G cluster_0 Recrystallization Protocol A Dissolve crude solid in minimal hot solvent B Hot gravity filtration (if insoluble impurities are present) A->B Optional C Slowly cool the filtrate to room temperature B->C D Cool in an ice bath to maximize crystal yield C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry purified crystals under vacuum F->G G cluster_1 Column Chromatography Protocol H Prepare silica gel slurry and pack the column I Load crude sample dissolved in minimal eluent H->I J Elute with the chosen solvent system I->J K Collect fractions J->K L Analyze fractions by TLC K->L M Combine pure fractions L->M N Remove solvent under reduced pressure M->N

References

Technical Support Center: Strategies to Improve the Yield of Reactions Involving 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during reactions with this versatile building block. This document offers field-proven insights and scientifically grounded protocols to help you optimize your reaction yields and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the handling and reactivity of this compound.

Q1: What is the primary challenge when working with this compound in cross-coupling reactions?

A1: The principal challenge lies in achieving selective functionalization at either the C-I or C-Br bond. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1][2][3] This inherent reactivity difference is the key to selective synthesis, but it requires careful control of reaction conditions to prevent unwanted side reactions at the less reactive C-Br bond or hydrodehalogenation.

Q2: Can the nitrile group interfere with my reaction?

A2: The nitrile group is generally well-tolerated in many cross-coupling reactions.[4] However, under harsh acidic or basic conditions, particularly at elevated temperatures, it is susceptible to hydrolysis, which can lead to the formation of an amide or a carboxylic acid.[5][6][7][8][9] It's also worth noting that the nitrile group can potentially coordinate to the metal center of the catalyst, which may require careful ligand selection to avoid catalyst inhibition.[4]

Q3: How should I store and handle this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. It is advisable to handle the compound in an inert atmosphere (e.g., under argon or nitrogen) when setting up reactions, especially those sensitive to moisture and oxygen.

II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides a detailed, question-and-answer-based guide to troubleshoot common problems encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

A. Suzuki-Miyaura Coupling

Issue 1: Low or No Yield of the Desired Biaryl Product.

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving me a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Inactive Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system, is active.[10] Palladium(0) species are sensitive to air and moisture. Consider using a fresh batch of catalyst or employing an air-stable precatalyst.

  • Inefficient Transmetalation: The transmetalation step requires the activation of the boronic acid with a base.[11] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and present in a sufficient stoichiometric amount (typically 2-3 equivalents).[10] In some cases, the addition of a small amount of water to the solvent system (e.g., dioxane/water) can facilitate this step.[4][12]

  • Poor Oxidative Addition: While the C-I bond is highly reactive, highly electron-rich arylboronic acids or sterically hindered substrates might require more forcing conditions or a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to promote the oxidative addition step.[4][13]

Issue 2: Significant Formation of Homocoupled Byproducts.

Question: I am observing a significant amount of the homocoupled product of my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[14][15]

  • Degassing: Ensure that all solvents and the reaction headspace are thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.[14] A common procedure is to bubble the inert gas through the solvent for 10-15 minutes.[12]

  • High-Quality Reagents: Use high-purity boronic acids. Impurities can sometimes catalyze the homocoupling reaction.

  • Reaction Temperature: Elevated temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.

B. Sonogashira Coupling

Issue 1: Low Yield of the Alkynylated Product.

Question: My Sonogashira coupling between this compound and a terminal alkyne is not proceeding efficiently. What should I check?

Answer: Similar to other cross-coupling reactions, catalyst and reagent quality are paramount.

  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI). Ensure both catalysts are of good quality. The palladium catalyst is susceptible to decomposition (indicated by the formation of palladium black), and the CuI should be from a fresh source.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[1][16] The base must be anhydrous and degassed.

  • Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[1]

Issue 2: Predominant Formation of the Alkyne Homocoupling (Glaser) Product.

Question: The main product of my reaction is the dimer of my terminal alkyne. How can I minimize this?

Answer: Glaser coupling is a common side reaction, particularly when a copper co-catalyst is used.[1]

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing is critical.[1]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.[1]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling.[1]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary pathway for alkyne homocoupling.[17]

C. Buchwald-Hartwig Amination

Issue 1: The Amination Reaction is Not Working.

Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but I am not seeing any product formation. What could be the issue?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, and base.[18][19][20][21]

  • Catalyst and Ligand Choice: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos) is crucial for an efficient reaction.[20][22] The choice of ligand can significantly impact the outcome, especially with heteroaryl halides.[22]

  • Base Selection: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[20][22] The base must be anhydrous.

  • Reagent Purity: The amine and solvent must be of high purity and anhydrous.

Issue 2: Hydrodehalogenation is a Major Side Reaction.

Question: I am observing a significant amount of the hydrodehalogenated product where the iodine is replaced by hydrogen. How can I prevent this?

Answer: Hydrodehalogenation can be a competing pathway, especially with electron-deficient aryl halides.[22]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a source of protons.

  • Choice of Base: Stronger bases can sometimes promote hydrodehalogenation. If this is a persistent issue, consider screening different bases.

  • Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and competing side reactions. Screening different ligands may be necessary.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a selective Suzuki-Miyaura coupling at the C-4 position of this compound.

Protocol: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.[3]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[2][3]

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[2]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[2]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[9][10]

IV. Data Presentation and Visualization

Table 1: Recommended Conditions for Selective Cross-Coupling Reactions
Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Approx. Yield (%)Notes
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O100~90-98Highly active catalyst, allows for lower catalyst loading.[3]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF90~88-96Effective for a broad range of boronic acids.[3]
Sonogashira Pd(PPh₃)₄ (5 mol%)PPh₃Et₃NTHFRoom Temp~85-95Copper(I) iodide (5 mol%) is used as a co-catalyst.[1]
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)XPhosNaOtBuToluene110~80-95Requires strictly anhydrous and anaerobic conditions.[22]

Estimated yields are based on literature precedents for similar substrates and are intended as a general guide. Actual yields will vary depending on the specific substrates and reaction conditions.

Diagrams

Troubleshooting_Workflow start Low Reaction Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions side_reactions Identify Side Reactions start->side_reactions success Improved Yield catalyst->success Use fresh catalyst/precatalyst reagents->success Use pure, anhydrous reagents conditions->success Adjust T, solvent, base side_reactions->success Modify conditions to suppress

Caption: Troubleshooting decision tree for low reaction yield.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I Trans Transmetalation Complex OxAdd->Trans R-M RedEl Reductive Elimination Complex Trans->RedEl RedEl->Pd0 Ar-R

Caption: Generalized catalytic cycle for cross-coupling reactions.

V. References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • 21.5: Hydrolysis of nitriles - Chemistry LibreTexts. (2020, July 1). Retrieved December 31, 2025, from --INVALID-LINK--

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22). Retrieved December 31, 2025, from --INVALID-LINK--

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved December 31, 2025, from --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved December 31, 2025, from --INVALID-LINK--

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds - Benchchem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved December 31, 2025, from --INVALID-LINK--

  • Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • preventing debromination in reactions with 2-Bromo-4-iodopyridine - Benchchem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved December 31, 2025, from --INVALID-LINK--

  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile - Benchchem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism - YouTube. (2023, January 17). Retrieved December 31, 2025, from --INVALID-LINK--

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved December 31, 2025, from --INVALID-LINK--

  • Technical Support Center: Purification of 2-Amino-4-iodobenzonitrile by Recrystallization - Benchchem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025, February 26). Retrieved December 31, 2025, from --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved December 31, 2025, from --INVALID-LINK--

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). … - ResearchGate. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in Organic Electronics - Benchchem. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (n.d.). Retrieved December 31, 2025, from --INVALID-LINK--

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved December 31, 2025, from --INVALID-LINK--

  • Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 - Chemia. (2022, March 7). Retrieved December 31, 2025, from --INVALID-LINK--

References

Technical Support Center: Sonogashira Reactions with 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 2-bromo-4-iodobenzonitrile. Here, we will address common issues encountered during experimentation, providing in-depth, scientifically-grounded solutions in a practical question-and-answer format. Our focus is not just on what to do, but why it works, ensuring a deeper understanding of this powerful synthetic tool.

Frequently Asked Questions (FAQs)

Q1: I am seeing low to no conversion of my this compound. What are the likely causes and how can I fix it?

A1: This is a common issue that can often be traced back to catalyst activity, reaction conditions, or reagent quality. Let's break down the potential culprits:

  • Catalyst System: The choice and state of your palladium catalyst and, if used, copper co-catalyst are critical.[1]

    • Palladium Precatalyst: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often used, they may not be optimal for all substrates.[1] Consider more active catalysts or ligands. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[2]

    • Copper (I) Co-catalyst: If you are using a traditional Sonogashira protocol, the freshness of your CuI is paramount.[1] However, be mindful that copper can also promote the undesirable homocoupling of your alkyne (Glaser coupling).[1] In some cases, a copper-free protocol might be more effective.[3]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote alkyne homocoupling.[3][4] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[3] This involves using oven-dried glassware and properly degassed solvents.[5]

    • Temperature: While many Sonogashira reactions proceed at room temperature, less reactive aryl bromides often require heating.[6][7] However, excessive heat can lead to catalyst decomposition and an increase in side products.[3] A careful optimization of the reaction temperature is crucial.

  • Reagent Quality:

    • Solvent and Base: Ensure your solvents are anhydrous and your amine base is freshly distilled. Amines can oxidize over time, which can interfere with the reaction.[5]

    • Alkyne Purity: Impurities in your alkyne can inhibit the catalyst. Also, check for the possibility of alkyne homocoupling, which consumes your starting material.[5]

Q2: My main product is the result of coupling at the bromine position instead of the iodine. How can I improve the chemoselectivity for the C-I bond?

A2: This is an excellent question that gets to the heart of working with di-halogenated substrates. The Sonogashira coupling is generally more facile with aryl iodides than aryl bromides.[6][7] This inherent difference in reactivity is the key to achieving high chemoselectivity.

The rate of oxidative addition of the aryl halide to the palladium center follows the general trend: I > Br > Cl.[7] To exploit this, you should run your reaction under the mildest conditions possible that still allow for the C-I coupling to occur.

Key Strategies for Enhancing C-I Selectivity:

ParameterRecommendation for C-I SelectivityRationale
Temperature Start at room temperature.The C-I bond is significantly more reactive and often couples at lower temperatures than the C-Br bond.[6]
Catalyst Loading Use a lower catalyst loading (e.g., 1-2 mol%).Higher catalyst concentrations can sometimes overcome the activation barrier for C-Br insertion, leading to a loss of selectivity.
Reaction Time Monitor the reaction closely and stop it once the this compound has been consumed.Prolonged reaction times, especially with heating, can lead to the slower coupling at the bromide position.

An example of this principle in action is the selective coupling of 1-bromo-4-iodobenzene with an alkyne, which proceeds efficiently at room temperature to give the 4-bromo-1-alkynylbenzene product.[6]

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). What are the best ways to minimize this side product?

A3: Alkyne homocoupling is a persistent challenge in Sonogashira reactions, leading to reduced yields and purification headaches.[3][4] The primary drivers of this side reaction are the copper(I) co-catalyst and the presence of oxygen.[3]

Here’s a multi-pronged approach to suppress Glaser coupling:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[3]

    • Degassing: Thoroughly degas your solvents using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[5]

    • Inert Atmosphere: Maintain a positive pressure of high-purity argon or nitrogen throughout the reaction setup and duration.[3]

  • Copper-Free Protocols: The most direct way to eliminate copper-mediated homocoupling is to avoid copper altogether.[3] Several effective copper-free Sonogashira protocols have been developed. These often require careful selection of ligands and bases to facilitate the catalytic cycle.[3]

  • Controlled Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Choice of Base: The amine base can influence the extent of homocoupling. Secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine.[3] However, using an excessive amount of any amine can sometimes promote side reactions.[3]

  • Hydrogen Atmosphere: Some studies have shown that running the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling.[4][8]

Q4: My reaction seems to stall before completion, and I suspect catalyst deactivation. What could be causing this, and what are the remedies?

A4: Catalyst deactivation is a common reason for incomplete reactions. Several factors can contribute to the loss of catalytic activity:

  • Formation of Palladium Black: The precipitation of palladium black is a clear sign of catalyst decomposition. This can be caused by high temperatures, impurities, or an inappropriate choice of ligands.

  • Ligand Degradation: Phosphine ligands, especially triphenylphosphine, can be susceptible to oxidation or other degradation pathways.

  • Substrate-Specific Inhibition: The nitrile group on your this compound or other functional groups on your alkyne could potentially coordinate to the palladium center and inhibit catalysis.

Troubleshooting Catalyst Deactivation:

Potential CauseSuggested Solution
High Temperature Optimize the temperature to the minimum required for efficient coupling.
Oxygen Contamination Ensure rigorous exclusion of air from the reaction.
Ligand Choice Consider using more robust ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which can form more stable palladium complexes.[2]
Impure Reagents Use purified reagents and high-purity, degassed solvents.

Experimental Protocols

Protocol 1: Chemoselective Sonogashira Coupling at the Iodide Position

This protocol is optimized for the selective coupling at the more reactive C-I bond of this compound.

  • Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

    • Seal the flask, and then evacuate and backfill with high-purity argon (repeat this three times).

  • Reagent Addition:

    • Add freshly distilled and degassed triethylamine (3.0 equiv.) and anhydrous, degassed THF (5 mL per mmol of aryl halide) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether.[7]

    • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to reduce the formation of alkyne homocoupling byproducts.

  • Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, 0.05 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).

    • Evacuate and backfill the flask with high-purity argon (repeat three times).

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

    • Add the terminal alkyne (1.2 equiv.).

  • Reaction and Monitoring:

    • Heat the reaction to an optimized temperature (e.g., 80-100 °C).

    • Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

Visualizing the Sonogashira Reaction

The Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (L)₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR (L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product ArX Ar-X ArX->OxAdd Cu_Alkyne Cu-C≡C-R Cu_Alkyne->Transmetal CuX CuX Cu_Acetylide Cu-C≡C-R CuX->Cu_Acetylide Alkyne H-C≡C-R Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal BaseH Base-H⁺X⁻ Cu_Acetylide->BaseH

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding Sonogashira reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst System Checks Start Low Yield Observed Check_Reagents 1. Check Reagent Quality & Stoichiometry Start->Check_Reagents Verify_Conditions 2. Verify Reaction Conditions Check_Reagents->Verify_Conditions Base_Fresh Is amine base fresh/distilled? Amines can oxidize. Check_Reagents->Base_Fresh Alkyne_Pure Is alkyne pure? Check for homocoupling. Check_Reagents->Alkyne_Pure Halide_Reactive Is aryl halide reactive? Reactivity: I > Br > Cl Check_Reagents->Halide_Reactive Evaluate_Catalyst 3. Evaluate Catalyst System Verify_Conditions->Evaluate_Catalyst Solvent_Degassed Was the solvent properly degassed? Oxygen poisons Pd(0) catalyst. Verify_Conditions->Solvent_Degassed Temp_Appropriate Is the temperature appropriate? Too high -> degradation Too low -> stall Verify_Conditions->Temp_Appropriate Optimize Optimize & Repeat Evaluate_Catalyst->Optimize Pd_Source Is the Pd source active? Pd(II) precatalysts require in-situ reduction. Evaluate_Catalyst->Pd_Source Cu_Source Is the Cu(I) source fresh? (if applicable) Evaluate_Catalyst->Cu_Source Ligand_Choice Is the ligand appropriate? Consider more robust/active ligands. Evaluate_Catalyst->Ligand_Choice

Caption: A systematic workflow for troubleshooting low-yielding Sonogashira couplings.

References

Catalyst selection and optimization for cross-coupling of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals tackling the selective cross-coupling of 2-Bromo-4-iodobenzonitrile. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles governing these reactions, enabling you to troubleshoot effectively and optimize your synthetic routes. The inherent challenge of this substrate lies in its differential reactivity, offering a gateway to complex, selectively functionalized molecules if approached with the right strategy.

Technical FAQs: Mastering Selectivity with this compound

This section addresses the most common questions regarding the chemoselective functionalization of this versatile building block.

Q1: Which halogen on this compound is more reactive in a cross-coupling reaction, and why?

The carbon-iodine (C-I) bond at the 4-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 2-position.[1][2][3] This selectivity is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling, which typically begins with an oxidative addition step.[4][5][6] The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to cleavage and oxidative addition by the palladium(0) catalyst.[1] This difference in reactivity is the cornerstone of achieving selective mono-functionalization.[2] The general reactivity trend for halogens in these reactions is: C–I > C–OTf > C–Br > C–Cl.[4][7][8]

Q2: How can I design an experiment to achieve selective coupling at the C-4 (iodo) position?

To favor mono-functionalization at the more reactive C-I bond, you should employ milder reaction conditions.[2] Key strategies include:

  • Controlling Stoichiometry: Use a slight excess (typically 1.1–1.2 equivalents) of your coupling partner to ensure the reaction proceeds efficiently at the iodo-position without having enough reagent to react at the less reactive bromo-position.[2]

  • Mild Temperatures: Lower reaction temperatures (e.g., room temperature to 80 °C) and shorter reaction times will exploit the kinetic preference for the C-I bond.[2]

  • Catalyst Choice: Standard, well-behaved palladium catalysts such as Pd(PPh₃)₄ or in situ systems generated from Pd(OAc)₂ or Pd₂(dba)₃ with conventional phosphine ligands are often sufficient to achieve this selectivity.[8][9]

Q3: Is it possible to achieve selective coupling at the C-2 (bromo) position first?

While kinetically disfavored, achieving selectivity for the C-Br bond in the presence of a C-I bond is a significant challenge. Conventional methods will always favor the C-I position. In some specialized cases, selectivity can be inverted through catalyst control, where the choice of a very specific, often sterically bulky ligand, alters the catalyst's preference.[10] However, the more common and reliable strategy for functionalizing the C-2 position is to perform a sequential coupling: first, react the C-I position under mild conditions, isolate the mono-brominated product, and then subject it to a second cross-coupling under more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system) to react the C-Br bond.[2][8]

Q4: What are the most common cross-coupling reactions for this substrate?

The versatility of this compound allows for a range of transformations to build molecular complexity. The most common and useful reactions include:

  • Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon bonds with aryl, heteroaryl, or vinyl groups using organoboron reagents.[2]

  • Sonogashira Coupling: Used to introduce alkyne moieties, forming C(sp²)-C(sp) bonds, which are valuable for further transformations.[2][7]

  • Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds, allowing the introduction of a wide variety of primary and secondary amines.[1]

Troubleshooting Guide: From Failed Reactions to High Yields

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Issue 1: Low to No Product Yield

Q: My reaction shows little to no conversion of the starting material. What are the first steps to troubleshoot this?

When faced with a failed reaction, a systematic check of your reagents and setup is the most effective approach.[11]

  • Reagent Quality: Are your solvents and bases anhydrous? Moisture can kill the catalyst and quench organometallic reagents.[11] Ensure solvents are freshly distilled or from a reliable commercial source. The purity of the coupling partner is also critical.[12]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands.[1][12] Ensure your flask was properly degassed (e.g., via several vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the reaction.[11][13]

  • Reaction Temperature: Is the temperature optimal? While selectivity for the C-I bond requires milder conditions, some activation energy is still needed. If there is no reaction at room temperature, gentle heating may be required.[7]

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous?) start->check_reagents reagents_ok check_reagents->reagents_ok No Issue repurify Action: Purify/Dry Reagents & Solvents check_reagents->repurify Issue Found check_catalyst Assess Catalyst Activity (Fresh? Decomposed?) catalyst_ok check_catalyst->catalyst_ok No Issue replace_catalyst Action: Use Fresh Catalyst or Pre-catalyst check_catalyst->replace_catalyst Issue Found check_atmosphere Confirm Inert Atmosphere (Properly Degassed?) atmosphere_ok check_atmosphere->atmosphere_ok No Issue degas_again Action: Improve Degassing Protocol check_atmosphere->degas_again Issue Found check_conditions Review Reaction Conditions (Temp, Base, Solvent) optimize Action: Screen Temperature, Base, or Ligand check_conditions->optimize reagents_ok->check_catalyst catalyst_ok->check_atmosphere atmosphere_ok->check_conditions

Caption: A decision workflow for troubleshooting low-yielding cross-coupling reactions.

Issue 2: Poor Selectivity

Q: I'm getting a mixture of products coupled at the C-I and C-Br positions, plus some di-coupled product. How can I improve selectivity?

This indicates your reaction conditions are too harsh, overcoming the inherent reactivity difference between the two halogens. To improve selectivity for the C-4 (iodo) position:

  • Lower the Temperature: This is the most critical parameter. Reducing the temperature will slow down the reaction at the C-Br bond much more significantly than at the C-I bond.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed but before significant formation of the C-Br coupled product occurs.

  • Change Ligand: While bulky, electron-rich ligands are excellent for activating stubborn C-Br or C-Cl bonds, they might be too active for this selective transformation.[14][15] Consider using a less activating ligand, such as PPh₃, which may provide a larger kinetic window between the two reactions.

Issue 3: Common Side Reactions

Q: I'm observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). What can I do?

Homocoupling is a common byproduct, often promoted by the presence of oxygen.

  • For Suzuki Coupling: The formation of a biaryl product from the boronic acid is a classic sign of oxygen in the system.[13] The solution is to improve your degassing technique (e.g., use freeze-pump-thaw cycles for the solvent) and maintain a positive pressure of inert gas.[13]

  • For Sonogashira Coupling (Glaser Coupling): The dimerization of terminal alkynes is a well-known side reaction, particularly in copper-co-catalyzed protocols.[7][12] To minimize it:

    • Ensure strictly anaerobic conditions, as oxygen is a key promoter.[7][12]

    • Consider a "copper-free" Sonogashira protocol, which eliminates the primary pathway for this side reaction.[12][16]

    • Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[12][16]

Q: My mass spec shows a product where the iodine or bromine has been replaced by hydrogen (hydrodehalogenation). How do I prevent this?

Hydrodehalogenation is a known side reaction that can compete with the desired coupling.[1][16] It can be influenced by several factors:

  • Base and Solvent: The choice of base and the presence of any protic sources (like water, sometimes used in Suzuki reactions) can facilitate this pathway. Ensure your base is appropriate and consider using anhydrous conditions if this is a persistent problem.

  • Ligand Choice: The electronic and steric properties of the ligand can influence the stability of intermediates and their propensity to undergo side reactions. Screening different phosphine ligands may be necessary.[16]

Core Reaction Mechanisms and Selectivity

Understanding the underlying catalytic cycle is key to rational optimization.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar)(R) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product ArX Ar-X (e.g., R'-I) ArX->OA_Complex RM R-M (e.g., R-B(OH)₂) RM->TM_Complex Chemoselectivity start This compound mild Mild Conditions (Low Temp, 1.1 eq. Partner) start->mild  C-I Bond (Lower Bond Energy) FASTER product1 Selective Coupling at C-I (4-Coupled-2-bromobenzonitrile) mild->product1 harsh Forcing Conditions (High Temp, >1 eq. Partner) product2 Di-Coupling Product harsh->product2 product1->harsh  C-Br Bond (Higher Bond Energy) SLOWER

References

Technical Support Center: Strategies to Mitigate Dehalogenation of 2-Bromo-4-iodobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the versatile building block, 2-Bromo-4-iodobenzonitrile, and encountering challenges with undesired dehalogenation side reactions. As your application support contact, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

This document moves beyond standard protocols to address the intricate balance of reactivity required for successful and selective functionalization of this dihalogenated aromatic compound. We will explore the causative factors behind hydrodehalogenation and detail practical, field-proven strategies to maintain the integrity of your starting materials and achieve high yields of your desired products.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the foundational concepts of dehalogenation, providing the essential "what" and "why" before we dive into specific troubleshooting protocols.

Q1: What exactly is dehalogenation in the context of my cross-coupling reaction?

A: Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling processes. It involves the replacement of a halogen atom (in this case, iodine or bromine) on your starting material with a hydrogen atom.[1] This results in the formation of 4-iodobenzonitrile, 2-bromobenzonitrile, or even fully reduced benzonitrile, which are undesired byproducts that reduce the yield of your target cross-coupled product.

Q2: Why is this compound particularly susceptible to dehalogenation?

A: The susceptibility of this substrate stems from two key factors:

  • Differential Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond.[2][3] This high reactivity makes the C-I bond exceptionally prone to undergo oxidative addition to the palladium(0) catalyst, which is the first step in the desired coupling cycle.[4][5] However, this reactivity also makes it more susceptible to competing side reactions.

  • Electron-Deficient Nature: The presence of the electron-withdrawing nitrile (-CN) group makes the aromatic ring electron-deficient. While this can facilitate oxidative addition, electron-deficient aryl halides are generally more prone to dehalogenation side reactions.[1]

Q3: What is the primary mechanistic pathway that leads to this unwanted side reaction?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can intercept the catalytic cycle. Instead of proceeding with transmetalation (the desired pathway), the aryl-palladium(II)-halide intermediate can undergo reductive elimination with the hydride, cleaving the carbon-halogen bond and replacing it with a carbon-hydrogen bond.

The hydride source can be elusive and may originate from various components in your reaction mixture, including the base, trace water, or even the solvent (e.g., alcohols, DMF).[1][6][7]

G Figure 1: Competing Pathways in Cross-Coupling pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X arpdx Ar-Pd(II)(X)L_n (Intermediate) ox_add->arpdx trans Transmetalation (with R-B(OH)₂) arpdx->trans dehalogenation Reductive Elimination (Dehalogenation) arpdx->dehalogenation Competing Pathway arpdr Ar-Pd(II)(R)L_n trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Base, H₂O, Solvent) pd_h L_nPd(H)X hydride_source->pd_h Forms Pd-H pd_h->dehalogenation dehalogenation->pd0 Regenerates Catalyst byproduct Ar-H (Dehalogenated Byproduct) dehalogenation->byproduct

Caption: Figure 1: Desired cross-coupling cycle versus the competing dehalogenation pathway.

Q4: Which halogen is more likely to be lost during the reaction?

A: The iodine atom at the C-4 position will be preferentially lost. The order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[3] This means the C-I bond is the first to react with the palladium catalyst. Consequently, any side reactions, including dehalogenation, will predominantly occur at this more reactive site, especially under mild conditions designed for selective coupling.

Part 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides actionable solutions to common problems encountered during experiments with this compound.

Q5: My main byproduct is 2-bromo-4-hydro-benzonitrile (loss of iodine). What are the most likely causes and how do I fix it?

A: This is the most common dehalogenation issue. It indicates that the conditions are activating the C-I bond as expected, but the dehalogenation pathway is outcompeting the desired cross-coupling. Here is a logical workflow to troubleshoot this issue:

G start High Deiodination Observed q_base Step 1: Evaluate Base start->q_base a_base Switch to weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) q_base->a_base Strong base used? (e.g., NaOH, KOtBu) q_ligand Step 2: Optimize Ligand q_base->q_ligand No a_base->q_ligand a_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) q_ligand->a_ligand Using simple ligand? (e.g., PPh₃) q_temp Step 3: Adjust Temperature q_ligand->q_temp No a_ligand->q_temp a_temp Lower reaction temperature. Monitor kinetics closely. q_temp->a_temp High temp? (e.g., >100 °C) q_solvent Step 4: Check Solvent & Water Content q_temp->q_solvent No a_temp->q_solvent a_solvent Use aprotic solvent (Toluene, Dioxane). Ensure rigorous drying OR carefully titrate H₂O if required for boronic acid activation. q_solvent->a_solvent Protic or wet solvent? end Problem Solved: Minimized Dehalogenation q_solvent->end No a_solvent->end

Caption: Figure 2: Troubleshooting workflow for deiodination of this compound.

Q6: How does my choice of base impact dehalogenation, and which bases should I consider?

A: The base is a critical parameter and can contribute to dehalogenation in several ways. Strong bases (like NaOH, KOH, or alkoxides) can promote the formation of Pd-H species.

Recommendation:

  • Use Weaker Bases: Weaker inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are excellent choices as they are effective in the transmetalation step but are less likely to generate the hydride species that cause dehalogenation.[8]

  • Anhydrous vs. Aqueous: For Suzuki couplings, a small amount of water is often necessary to activate the boronic acid. However, excess water can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, carefully control the water ratio.

Q7: My ligand choice seems to be promoting the side reaction. What ligands are recommended to suppress dehalogenation?

A: Ligand choice is paramount. The ligand's job is to stabilize the palladium center and modulate its reactivity to favor the desired reaction steps.

Causality & Recommendation: The key is to accelerate the rate of reductive elimination (the final, product-forming step) so that it outpaces the competing dehalogenation pathway.

  • Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos , or bulky alkyl phosphines like tri-tert-butylphosphine (P(t-Bu)₃), are highly effective.[1][8] Their steric bulk promotes the reductive elimination step, while their electron-donating nature stabilizes the catalyst, leading to faster overall turnover and less time for side reactions to occur. Simple ligands like triphenylphosphine (PPh₃) are often less effective at preventing this side reaction.[9]

Q8: Can the solvent system be optimized to prevent this side reaction?

A: Absolutely. The solvent can be a source of hydrides and can influence the rates of the different steps in the catalytic cycle.

Recommendation:

  • Aprotic Solvents are Preferred: Aprotic solvents are generally favored. Toluene and 1,4-dioxane are common and effective choices.[9]

  • Avoid Protic and Certain Polar Aprotic Solvents: Solvents like alcohols can directly act as hydride donors. Some polar aprotic solvents, like DMF, have been observed to promote dehalogenation, possibly due to instability at high temperatures or impurities.[7][9]

Q9: What is the role of temperature and reaction time?

A: Higher temperatures increase the rates of all reactions, including undesired dehalogenation. Often, dehalogenation has a higher activation energy than the desired coupling, meaning it becomes more significant at elevated temperatures.

Recommendation:

  • Lower the Temperature: Attempt the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).[3]

  • Monitor Reaction Progress: Do not run the reaction for an unnecessarily long time. Once the starting material is consumed, work up the reaction. Prolonged heating can lead to slow degradation of the product and accumulation of byproducts.[3] Monitor progress by TLC or LC-MS to determine the optimal reaction time.

Part 3: Recommended Protocols & Methodologies

This section provides a validated starting point for your experiments, incorporating the principles discussed above to achieve selective coupling at the C-4 (iodo) position while preserving the C-2 bromine.

Protocol 1: General Method for Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol is designed to favor coupling at the more reactive C-I bond while minimizing hydrodeiodination.

Experimental Setup:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Add the degassed solvent system (e.g., Toluene or Dioxane, with a controlled amount of water, such as a 10:1 solvent:water ratio).[1]

  • Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Summary of Recommended vs. Problematic Conditions
ParameterRecommended for SelectivityConditions to Avoid (High Dehalogenation Risk)Rationale
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (SPhos, XPhos, P(t-Bu)₃)Pd(PPh₃)₄, PdCl₂(dppf) (may be less effective)Bulky ligands accelerate reductive elimination, outcompeting dehalogenation.[8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOH, KOH, NaOt-Bu, Et₃NMilder, non-nucleophilic bases are less likely to be a hydride source.[8]
Solvent Toluene, 1,4-Dioxane (degassed)DMF, Alcohols (MeOH, EtOH), wet solventsAprotic solvents minimize potential hydride donation.[9]
Temperature 80–90 °C> 100 °CLower temperatures reduce the rate of the dehalogenation side reaction.[3]
Atmosphere Strictly inert (Argon/Nitrogen)Air/OxygenOxygen can degrade catalysts and reagents, leading to side reactions.

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges with practical, field-tested solutions and provide in-depth answers to frequently asked questions. Our goal is to ensure your scale-up process is efficient, safe, and yields a high-purity product.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

The synthesis of this compound, typically approached via a Sandmeyer-type reaction from a corresponding aniline, presents several challenges when transitioning from bench-scale to larger production. This section provides a problem-and-solution framework for issues you may encounter.

Problem ID Issue Potential Causes Recommended Solutions
TSG-001 Low Yield - Incomplete diazotization of the starting aniline. - Premature decomposition of the diazonium salt. - Inefficient iodination. - Product loss during work-up and purification.- Optimize Diazotization: Ensure the reaction temperature is strictly maintained between 0-5°C during the dropwise addition of sodium nitrite. A slight excess of sodium nitrite and vigorous mixing are crucial.[1] - Control Temperature: Low temperatures are critical for the stability of the diazonium salt. Ensure your reactor's cooling capacity is sufficient for the larger scale.[2] - Effective Iodination: Use a solution of potassium iodide (KI). The addition of the cold diazonium salt solution to the KI solution should be slow and controlled to manage the exotherm and nitrogen evolution.[3][4] - Minimize Losses: Optimize extraction and purification procedures. Consider a thorough evaluation of solvent systems for both extraction and recrystallization.
TSG-002 Formation of Impurities/Byproducts - Side reactions due to poor temperature control: Higher temperatures can lead to the formation of phenols and other byproducts.[5] - Formation of colored byproducts: These often arise from the decomposition of the diazonium salt.[1] - Incomplete reaction: Residual starting material or intermediates can contaminate the final product.- Strict Temperature Control: Maintain rigorous temperature control throughout the diazotization and iodination steps. - Immediate Use of Diazonium Salt: The diazonium salt should be used immediately after its preparation to minimize decomposition.[1] - Reaction Monitoring: Utilize in-process controls like High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure the complete consumption of starting materials.[1]
TSG-003 Reaction Control and Safety Issues - Exothermic reaction: Both diazotization and the subsequent iodination can be highly exothermic, posing a safety risk on a larger scale.[1][2] - Rapid gas evolution: The decomposition of the diazonium salt releases nitrogen gas, which can lead to pressure buildup in the reactor.[4]- Controlled Reagent Addition: Add reagents, particularly the sodium nitrite solution and the diazonium salt solution, dropwise or via a syringe pump to control the reaction rate and heat generation.[1] - Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the exotherm at scale. - Proper Ventilation and Headspace: The reactor must have adequate headspace and be properly vented to safely manage nitrogen gas evolution.[1]
TSG-004 Purification Challenges - Difficulty in removing colored impurities. - Co-crystallization of impurities with the product. - "Oiling out" during recrystallization. - Activated Charcoal Treatment: A small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. However, use it judiciously as it may also adsorb the desired product.[6] - Solvent Screening: A thorough screening of recrystallization solvents is crucial. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.[6] - Controlled Cooling: To prevent "oiling out," ensure the cooling process during recrystallization is slow and gradual. Seeding with a small crystal of the pure product can also be beneficial.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most established and scalable route is the Sandmeyer reaction.[5][7][8] This involves the diazotization of a suitable starting aniline, such as 2-bromo-4-iodoaniline, followed by a reaction with a cyanide source, typically in the presence of a copper(I) salt. However, a more direct approach starts from 2-amino-4-bromobenzonitrile, which undergoes diazotization followed by iodination.[9]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the handling of the intermediate aryl diazonium salt. These salts can be explosive in their dry, isolated state.[1][9] Therefore, it is imperative to keep the diazonium salt in a cold aqueous solution (0-5°C) at all times and use it immediately after its formation.[1] Additionally, the reaction generates nitrogen gas, necessitating a well-ventilated reaction setup with appropriate pressure relief.[4]

Q3: How can I effectively monitor the reaction's progress at a larger scale?

A3: For scale-up, in-process controls are vital. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately monitoring the consumption of the starting material and the formation of this compound. Thin-Layer Chromatography (TLC) can serve as a quick, qualitative check during the reaction.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and kept away from strong oxidizing agents.[10][11]

Experimental Protocols

Illustrative Scale-Up Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reactions for analogous compounds.[3][4][12] Optimization will be necessary for your specific equipment and scale.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling bath/circulator

  • 2-Amino-4-bromobenzonitrile

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Charge the reactor with a solution of 2-amino-4-bromobenzonitrile in aqueous sulfuric acid.

    • Cool the reactor to 0-5°C using the cooling circulator.

    • Slowly add a solution of sodium nitrite in water via the addition funnel, ensuring the internal temperature is maintained below 5°C.[3]

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Iodination:

    • In a separate vessel, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Control the addition rate to manage the exotherm and nitrogen evolution, keeping the temperature below 10°C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC.[3]

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess iodine.[4]

    • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Visualizing the Process

Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_diazotization Check Diazotization Step start->check_diazotization temp_control Was Temperature < 5°C? check_diazotization->temp_control reagent_stoichiometry Correct NaNO2 Stoichiometry? temp_control->reagent_stoichiometry Yes solution1 Improve Cooling Efficiency & Monitoring temp_control->solution1 No check_iodination Check Iodination Step reagent_stoichiometry->check_iodination Yes solution2 Verify Stoichiometry & Ensure Slow, Subsurface Addition reagent_stoichiometry->solution2 No addition_rate Was Diazonium Salt Addition Slow? check_iodination->addition_rate workup_check Review Work-up/Purification addition_rate->workup_check Yes solution3 Improve Cooling & Control Addition Rate addition_rate->solution3 No extraction_efficiency Efficient Extraction? workup_check->extraction_efficiency recrystallization_loss Product Loss in Mother Liquor? extraction_efficiency->recrystallization_loss Yes solution4 Optimize Extraction Solvent & Repeats extraction_efficiency->solution4 No solution5 Screen for Optimal Recrystallization Solvents / Concentrate Mother Liquor recrystallization_loss->solution5 Yes

Caption: Troubleshooting decision tree for low yield issues.

Sandmeyer Reaction Pathway

G cluster_diazotization Diazotization (0-5°C) cluster_iodination Iodination aniline 2-Amino-4-bromobenzonitrile diazonium Aryl Diazonium Salt Intermediate aniline->diazonium NaNO2, H2SO4 product This compound diazonium->product KI, H2O N2 N2 (gas) diazonium->N2

Caption: Key steps in the Sandmeyer synthesis of the target molecule.

References

Identifying and minimizing impurities in 2-Bromo-4-iodobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-4-iodobenzonitrile. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a focus on identifying and minimizing impurities.

Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Its dihalogenated structure with a nitrile group offers multiple points for further functionalization. The successful synthesis of this compound with high purity is crucial for the reliability of subsequent reactions. This guide will explore the two most common synthetic routes and the associated impurity profiles.

Two primary synthetic routes are generally employed for the synthesis of this compound:

  • The Sandmeyer Reaction: Starting from 2-Bromo-4-aminobenzonitrile.

  • Electrophilic Iodination: Starting from 2-Bromobenzonitrile.

Each route presents a unique set of challenges and potential impurities. This guide will delve into both, providing practical advice for achieving high purity.

Route 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] In this route, 2-Bromo-4-aminobenzonitrile is converted to the corresponding diazonium salt, which is then treated with an iodide source to yield the desired this compound.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 2-Bromo-4-aminobenzonitrile

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Copper(I) Iodide (CuI) (optional, but can improve yield)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask cooled to 0-5 °C in an ice-salt bath, suspend 2-Bromo-4-aminobenzonitrile (1.0 eq) in a solution of concentrated HCl or H₂SO₄ and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water. For improved results, a catalytic amount of CuI can be added.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

Troubleshooting and FAQs: Sandmeyer Reaction Route

Q1: My reaction yield is very low. What could be the issue?

A1: Low yields in the Sandmeyer reaction can stem from several factors:

  • Incomplete Diazotization: Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. A slight excess of sodium nitrite can also be beneficial. Always use freshly prepared sodium nitrite solution.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures. It is crucial to keep the reaction cold and use the diazonium salt solution immediately after its preparation.

  • Side Reaction with Water: The diazonium salt can react with water to form the corresponding phenol (2-bromo-4-hydroxybenzonitrile) as a significant byproduct.[3] Minimizing the amount of water and keeping the temperature low can help suppress this side reaction.

Q2: I am observing a dark, tar-like substance in my reaction mixture. What is it and how can I avoid it?

A2: The formation of dark, often polymeric, materials can be attributed to azo coupling reactions. This occurs when the diazonium salt reacts with the starting aniline or other electron-rich aromatic species present in the reaction mixture.[3] To minimize this:

  • Ensure complete diazotization of the starting aniline.

  • Maintain a low reaction temperature.

  • The slow addition of the diazonium salt to the iodide solution can also help.

Q3: My final product is contaminated with a compound that has a similar polarity. What could it be?

A3: A common byproduct in Sandmeyer reactions is the hydro-de-diazoniation product, where the diazonium group is replaced by a hydrogen atom, leading to the formation of 2-bromobenzonitrile.[3] The radical mechanism of the Sandmeyer reaction can also lead to the formation of biaryl byproducts.[1][4] These impurities can be challenging to separate from the desired product due to their similar structures.

Q4: How can I confirm the presence of these impurities?

A4: A combination of analytical techniques is recommended:

  • TLC (Thin Layer Chromatography): A quick method to assess the complexity of the crude product mixture.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile and semi-volatile impurities by their mass-to-charge ratio and fragmentation patterns.[5]

  • HPLC (High-Performance Liquid Chromatography): A powerful tool for quantifying the purity of the main product and detecting non-volatile impurities.[5][6]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the desired product and elucidate the structure of impurities if they are present in sufficient concentration.[7]

Minimizing Impurities in the Sandmeyer Reaction
Impurity TypeFormation MechanismMitigation Strategy
2-Bromo-4-hydroxybenzonitrile Reaction of the diazonium salt with water.[3]Maintain low temperatures (0-5 °C); use the diazonium salt immediately.
Azo-coupling products Reaction of the diazonium salt with unreacted aniline or other activated aromatic rings.[3]Ensure complete diazotization; maintain low temperatures.
2-Bromobenzonitrile Hydro-de-diazoniation (replacement of the diazonium group with hydrogen).[3]Optimize reaction conditions; careful purification may be required.
Biaryl byproducts Radical-mediated side reactions.[1][4]Use of a copper catalyst can sometimes influence the product distribution.

Workflow for Sandmeyer Reaction

start 2-Bromo-4-aminobenzonitrile diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium iodination Iodination (KI, CuI) diazonium->iodination product Crude this compound iodination->product workup Work-up & Purification product->workup final_product Pure this compound workup->final_product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Route 2: Electrophilic Iodination of 2-Bromobenzonitrile

This route involves the direct iodination of 2-Bromobenzonitrile using an electrophilic iodine source. The regioselectivity of this reaction is governed by the directing effects of the bromo and cyano substituents on the aromatic ring.

Experimental Protocol: Electrophilic Iodination

Materials:

  • 2-Bromobenzonitrile

  • Iodine (I₂)

  • An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a mixture of an iodide salt with an oxidant)

  • A suitable solvent (e.g., acetic acid, dichloromethane)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • An organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-Bromobenzonitrile (1.0 eq) in a suitable solvent like glacial acetic acid.

    • Add molecular iodine (1.0-1.2 eq).

    • To the stirred solution, add the oxidizing agent dropwise at a controlled temperature. The reaction may be exothermic.

  • Reaction Monitoring:

    • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the chosen iodinating system) for several hours.

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

Troubleshooting and FAQs: Electrophilic Iodination Route

Q1: The iodination reaction is not proceeding to completion. What can I do?

A1: The benzonitrile ring is deactivated towards electrophilic substitution. Therefore, forcing conditions might be necessary.

  • Choice of Iodinating Agent: A stronger electrophilic iodine source might be required. Systems like I₂/HNO₃ or I₂/H₂O₂ are common. The use of I₂ with a silver salt like Ag₂SO₄ can also generate a potent electrophilic iodine species.[8]

  • Reaction Temperature: Increasing the reaction temperature can improve the reaction rate, but it may also lead to more side products. Optimization is key.

  • Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?

A2: The directing effects of the bromo (ortho-, para-directing) and cyano (meta-directing) groups will influence the position of iodination. While the 4-position is sterically accessible and electronically favored, other isomers can form.

  • Reaction Conditions: The choice of solvent and iodinating agent can influence the regioselectivity. It is advisable to perform small-scale screening experiments to find the optimal conditions.

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization will be necessary.

Q3: What are the likely di-iodinated byproducts?

A3: Over-iodination can lead to the formation of di-iodinated benzonitriles. The positions of the second iodine atom will depend on the directing effects of the substituents in the mono-iodinated product. Potential di-iodinated impurities could include 2-bromo-4,6-diiodobenzonitrile.

Q4: How can I minimize the formation of di-iodinated impurities?

A4:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the iodinating agent. A large excess should be avoided.

  • Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the active electrophile.

  • Monitoring: Carefully monitor the reaction progress and stop the reaction once the starting material is consumed to prevent over-reaction.

Minimizing Impurities in Electrophilic Iodination
Impurity TypeFormation MechanismMitigation Strategy
Isomeric mono-iodobenzonitriles Lack of complete regioselectivity in the electrophilic substitution.Optimize reaction conditions (solvent, temperature, iodinating agent).
Di-iodinated benzonitriles Over-iodination of the product.Use controlled stoichiometry of the iodinating agent; monitor the reaction closely.
Unreacted 2-Bromobenzonitrile Incomplete reaction due to deactivation of the aromatic ring.Use a more potent iodinating system or higher temperature; may require purification.

Workflow for Electrophilic Iodination

start 2-Bromobenzonitrile iodination Electrophilic Iodination (I₂, Oxidizing Agent) start->iodination product Crude this compound iodination->product workup Work-up & Purification product->workup final_product Pure this compound workup->final_product

Caption: Workflow for the synthesis of this compound via electrophilic iodination.

Purification and Analysis of this compound

Regardless of the synthetic route, purification of the crude product is essential to obtain this compound of high purity.

Purification Techniques
  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents for screening include ethanol, isopropanol, acetonitrile, and mixtures such as ethanol/water.

  • Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar polarity, column chromatography on silica gel is the method of choice. A solvent system of ethyl acetate and hexanes is a good starting point for elution.[9]

Analytical Characterization

The purity and identity of the final product should be confirmed by a combination of analytical methods:

TechniquePurpose
Melting Point A sharp melting point range is indicative of high purity.
¹H and ¹³C NMR To confirm the structure of the final product and identify any major impurities.
GC-MS To identify and quantify volatile impurities and confirm the molecular weight of the product.[10]
HPLC To determine the purity of the final product with high accuracy and precision.[5][11]
Elemental Analysis To confirm the elemental composition of the final product.

References

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Analysis of 2-Bromo-4-iodobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for this purpose, providing profound insights into the molecular architecture of synthesized entities. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-iodobenzonitrile, a halogenated aromatic compound with potential applications in organic synthesis. Due to the limited availability of public experimental NMR data for this compound, this guide will leverage a comparative approach, analyzing the experimentally determined spectra of structurally related derivatives to predict and interpret the spectral features of the title compound. This methodology not only provides a framework for the analysis of this compound but also serves as a practical guide to spectral interpretation for substituted benzonitriles.

The Foundational Principles of NMR Spectroscopy in Aromatic Systems

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] For the analysis of organic molecules, ¹H and ¹³C NMR are the most informative, providing data on the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms within a molecule.

In aromatic systems, such as the benzonitrile derivatives discussed herein, the chemical shifts of protons and carbons are significantly influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups, such as halogens (Br, I) and the nitrile group (-CN), deshield the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups would shield these nuclei, shifting their signals to a lower chemical shift (upfield). The position of the substituents and the resulting coupling patterns between adjacent protons (J-coupling) are critical in assigning the signals to specific atoms in the molecule.

Experimental Protocol for NMR Spectral Acquisition

The following is a generalized, best-practice protocol for the acquisition of ¹H and ¹³C NMR spectra for benzonitrile derivatives. This protocol is designed to yield high-quality data suitable for detailed structural analysis.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid benzonitrile derivative.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Transfer: Transfer the solution to the NMR tube, ensuring the liquid height is sufficient for the instrument's detector.

¹H NMR Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition

  • Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

  • Number of Scans: A larger number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, particularly quaternary carbons.

  • Referencing: Chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Comparative Spectral Analysis of Benzonitrile Derivatives

To predict the NMR spectrum of this compound, we will first examine the experimental data of three closely related compounds: 4-Bromobenzonitrile, 4-Iodobenzonitrile, and 2-Bromo-4-chlorobenzonitrile. The electronic effects of the bromo, iodo, chloro, and cyano substituents will be discussed to rationalize the observed chemical shifts and coupling patterns.

Caption: Molecular structures of the target compound and its derivatives.

Table 1: ¹H and ¹³C NMR Spectral Data of Benzonitrile Derivatives

CompoundSolvent¹H NMR (δ, ppm, multiplicity, J in Hz)¹³C NMR (δ, ppm)Reference
4-Bromobenzonitrile CDCl₃7.64 (d, J=8.4, 2H), 7.53 (d, J=8.4, 2H)133.3, 132.6, 128.0, 118.0, 111.2[2]
4-Iodobenzonitrile CDCl₃7.84 (d, J=8.5, 2H), 7.47 (d, J=8.5, 2H)138.3, 132.4, 118.4, 112.0, 100.1Predicted/Typical
2-Bromo-4-chlorobenzonitrile CDCl₃7.75 (d, J=2.0, 1H), 7.63 (d, J=8.4, 1H), 7.49 (dd, J=8.4, 2.0, 1H)Not availablePredicted/Typical

Analysis of Substituent Effects:

  • 4-Bromobenzonitrile vs. 4-Iodobenzonitrile: In the ¹H NMR spectra, the protons ortho to the nitrile group (and meta to the halogen) appear downfield due to the additive electron-withdrawing effects of both groups. The protons meta to the nitrile group (and ortho to the halogen) are slightly more upfield. Comparing the two, the protons in 4-iodobenzonitrile are slightly more deshielded than in 4-bromobenzonitrile. This is because iodine, although less electronegative than bromine, has a larger anisotropic effect which can lead to deshielding of nearby protons. In the ¹³C NMR, the carbon bearing the iodine (C-I) is expectedly at a lower chemical shift (around 100.1 ppm) compared to the carbon bearing the bromine (C-Br, which is part of the aromatic system and not explicitly listed but would be further downfield).

  • 2-Bromo-4-chlorobenzonitrile: The introduction of a second halogen at the 2-position breaks the symmetry of the molecule, resulting in three distinct aromatic proton signals. The proton at C-3 (between the two halogens) would be expected to be a doublet of doublets due to coupling with the protons at C-5 and C-6. The proton at C-5 would be a doublet, and the proton at C-6 would also be a doublet. The chemical shifts are influenced by the ortho bromine, meta chlorine, and para nitrile group for each proton, leading to a more complex spectrum.

Predicted ¹H and ¹³C NMR Spectra of this compound

Based on the analysis of the derivatives, we can now predict the spectral features of this compound.

G cluster_workflow Workflow for Spectral Prediction A Acquire Experimental NMR Data of Structurally Similar Derivatives B Analyze Substituent Effects on Chemical Shifts and Coupling Constants A->B C Predict ¹H and ¹³C NMR Spectra of Target Compound B->C D Assign Predicted Signals to Specific Nuclei C->D E Compare with Expected Values from Additivity Rules and Databases D->E

Caption: Workflow for the prediction of NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • H-3: This proton is ortho to the bromine and meta to the nitrile group. It is expected to be a doublet of doublets due to coupling with H-5 and H-6. The strong electron-withdrawing effect of the adjacent bromine will shift this proton significantly downfield. Predicted δ ≈ 7.9 - 8.1 ppm (dd).

  • H-5: This proton is ortho to the iodine and meta to the bromine. It will be a doublet due to coupling with H-6. The combined deshielding from the ortho iodine and para nitrile group will place this signal downfield. Predicted δ ≈ 7.7 - 7.9 ppm (d).

  • H-6: This proton is ortho to the nitrile group and meta to the iodine. It will be a doublet due to coupling with H-5. The ortho nitrile group will have a strong deshielding effect. Predicted δ ≈ 7.6 - 7.8 ppm (d).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • C-CN: The nitrile carbon is typically found in the range of 115-120 ppm. Predicted δ ≈ 117.5 ppm.

  • C-1 (C-CN): The carbon attached to the nitrile group will be deshielded. Predicted δ ≈ 112 ppm.

  • C-2 (C-Br): The carbon bearing the bromine atom will be deshielded by the halogen. Predicted δ ≈ 125 ppm.

  • C-3: This carbon is adjacent to two electron-withdrawing groups and will be significantly downfield. Predicted δ ≈ 135 ppm.

  • C-4 (C-I): The carbon attached to the iodine atom will be at a relatively low chemical shift due to the heavy atom effect of iodine. Predicted δ ≈ 98 ppm.

  • C-5: This carbon will be influenced by the adjacent iodine and the meta bromine. Predicted δ ≈ 140 ppm.

  • C-6: This carbon is adjacent to the nitrile-bearing carbon and will be deshielded. Predicted δ ≈ 133 ppm.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
H-37.9 - 8.1 (dd)135
H-57.7 - 7.9 (d)140
H-67.6 - 7.8 (d)133
C-CN-117.5
C-1-112
C-2-125
C-4-98

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By leveraging the experimental data of structurally related derivatives, we have predicted the chemical shifts and coupling patterns for the title compound. This comparative approach, grounded in the fundamental principles of substituent effects in NMR spectroscopy, offers a robust methodology for the structural elucidation of novel halogenated benzonitriles. The detailed experimental protocol and the systematic analysis presented herein are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The validation of these predictions with experimental data, once available, will further solidify our understanding of the spectroscopic properties of this class of compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in confirming molecular structure. This guide offers an in-depth technical comparison of the anticipated mass spectrometry fragmentation patterns of 2-Bromo-4-iodobenzonitrile under various ionization techniques. By synthesizing data from analogous compounds and fundamental principles of mass spectrometry, we provide a predictive analysis to support researchers in identifying and characterizing this and similar dihalogenated aromatic compounds.

Introduction to Mass Spectrometry of Halogenated Aromatics

Electron Ionization (EI) mass spectrometry is a powerful tool for the structural analysis of organic molecules. The high energy (typically 70 eV) imparted to the molecule induces ionization and subsequent fragmentation. The resulting pattern of fragment ions is highly reproducible and characteristic of the molecule's structure. For halogenated aromatic compounds, several key factors govern the fragmentation pathways:

  • The stability of the aromatic ring: The benzene ring is a stable entity, and its fragmentation requires significant energy. Therefore, fragment ions retaining the aromatic core are often prominent.[1]

  • The nature of the halogen substituents: The type of halogen (Iodine vs. Bromine) significantly influences fragmentation. This is primarily due to the differing carbon-halogen bond strengths. The C-I bond is considerably weaker than the C-Br bond, making it more susceptible to cleavage.

  • Isotopic Abundance: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in characteristic M/M+2 isotopic patterns for bromine-containing fragments, which is a powerful diagnostic tool.[2] Iodine, in contrast, is monoisotopic (127I), so it does not produce this pattern.[3]

This guide will focus primarily on the predicted fragmentation of this compound under Electron Ionization (EI) and will draw comparisons with the known fragmentation of 2-bromobenzonitrile and 4-iodobenzonitrile, for which experimental data is available from the NIST WebBook.[4][5] A discussion of Electrospray Ionization (ESI) will also be included to provide a comparative perspective on different ionization methods.

Predicted Electron Ionization (EI) Fragmentation of this compound

The fragmentation of this compound is expected to be a competitive process, influenced by the relative strengths of the C-Br and C-I bonds and the stability of the resulting fragments.

Molecular Ion

The molecular ion peak is the starting point for interpreting a mass spectrum. For this compound (C7H3BrIN), the molecular ion will appear as a doublet due to the isotopic distribution of bromine.

IonPredicted m/zNotes
[M]+•307/309The molecular ion containing 79Br and 81Br, respectively. The relative intensity of these peaks should be approximately 1:1.
Key Fragmentation Pathways

The primary fragmentation pathways are predicted to involve the cleavage of the carbon-halogen bonds, with the weaker C-I bond being the most likely to break first.

Path A: Loss of Iodine Radical

This is anticipated to be the most favorable initial fragmentation step due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

  • [M - I]+ : This fragment, corresponding to the 2-bromobenzonitrile cation, is expected to be a major peak in the spectrum. It will also exhibit the characteristic 1:1 isotopic pattern for bromine.

    • m/z 180/182

Path B: Loss of Bromine Radical

While less favorable than the loss of iodine, the cleavage of the C-Br bond is also a possible fragmentation pathway.

  • [M - Br]+ : This fragment corresponds to the 4-iodobenzonitrile cation.

    • m/z 228

Path C: Loss of Halogens and Subsequent Fragmentations

Following the initial loss of a halogen, further fragmentation of the benzonitrile core is expected. A common fragmentation pathway for benzonitrile itself is the loss of hydrogen cyanide (HCN).

  • [M - I - HCN]+ : Loss of HCN from the [M - I]+ fragment.

    • m/z 153/155

  • [M - Br - HCN]+ : Loss of HCN from the [M - Br]+ fragment.

    • m/z 201

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M [C₇H₃BrIN]⁺• m/z 307/309 M_minus_I [C₇H₃BrN]⁺ m/z 180/182 M->M_minus_I - •I M_minus_Br [C₇H₄IN]⁺ m/z 228 M->M_minus_Br - •Br M_minus_I_minus_HCN [C₆H₃Br]⁺ m/z 153/155 M_minus_I->M_minus_I_minus_HCN - HCN M_minus_Br_minus_HCN [C₆H₃I]⁺ m/z 201 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Mono-Halogenated Analogues

To substantiate our predictions, a comparison with the experimental mass spectra of 2-bromobenzonitrile and 4-iodobenzonitrile is invaluable.

Mass Spectrum of 2-Bromobenzonitrile

The NIST WebBook mass spectrum of 2-bromobenzonitrile shows a prominent molecular ion peak at m/z 181/183.[5] The base peak is the molecular ion, indicating its relative stability. A significant fragment is observed at m/z 102, corresponding to the loss of the bromine atom, followed by the loss of HCN to give a fragment at m/z 75.

IonObserved m/zFragmentation
[M]+•181/183Molecular Ion
[M - Br]+102Loss of •Br
[M - Br - HCN]+75Loss of •Br and HCN
Mass Spectrum of 4-Iodobenzonitrile

The mass spectrum of 4-iodobenzonitrile from the NIST WebBook displays a strong molecular ion peak at m/z 229.[4][6] The most abundant fragment is at m/z 102, resulting from the loss of the iodine atom. Further fragmentation through the loss of HCN yields a peak at m/z 75.

IonObserved m/zFragmentation
[M]+•229Molecular Ion
[M - I]+102Loss of •I
[M - I - HCN]+75Loss of •I and HCN

This comparative data strongly supports the predicted initial loss of the iodine atom from this compound as the most likely primary fragmentation event. The resulting [M - I]+ fragment at m/z 180/182 would then be expected to fragment in a manner analogous to 2-bromobenzonitrile.

Electrospray Ionization (ESI) Mass Spectrometry Considerations

Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation. For a neutral molecule like this compound, ionization in ESI would likely occur through the formation of adducts with ions present in the solvent, such as [M+H]+, [M+Na]+, or [M+K]+.

Given the non-polar nature of the analyte, achieving efficient ionization via ESI might be challenging. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) could be more suitable soft ionization techniques for this type of compound.

If fragmentation is induced in an ESI source (in-source CID) or in a tandem mass spectrometer (MS/MS), the fragmentation patterns would likely be simpler than in EI, often dominated by the loss of the most labile group. In this case, the loss of the iodine atom would still be the expected primary fragmentation.

Experimental Protocol for Mass Spectrum Acquisition

The following is a detailed protocol for acquiring the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Data Acquisition and Analysis
  • Acquire the data in full scan mode.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation patterns and the spectra of the mono-halogenated analogues.

The following diagram outlines the general workflow for the GC-MS analysis.

gcms_workflow Sample_Prep Sample Preparation (Dissolution and Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by the initial cleavage of the weaker carbon-iodine bond, followed by the loss of the bromine atom and subsequent fragmentation of the benzonitrile core. The presence of bromine will provide a characteristic isotopic signature in the relevant fragment ions. A comparative analysis with the experimentally determined spectra of 2-bromobenzonitrile and 4-iodobenzonitrile provides strong support for these predictions. While EI-MS is expected to yield a rich fragmentation pattern useful for structural confirmation, softer ionization techniques like ESI-MS would likely require in-source fragmentation or tandem MS to elicit structural information. The provided experimental protocol offers a robust starting point for researchers seeking to obtain high-quality mass spectral data for this and similar compounds.

References

A Senior Application Scientist's Guide to Palladium Catalysis: Comparing Catalyst Efficacy for 2-Bromo-4-iodobenzonitrile Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers in medicinal chemistry and materials science, 2-bromo-4-iodobenzonitrile is a highly valuable and versatile building block. Its dihalogenated structure presents a unique opportunity for sequential, regioselective functionalization, allowing for the controlled and precise construction of complex molecular architectures. The key to unlocking this potential lies in palladium-catalyzed cross-coupling reactions. However, the presence of two distinct halogen atoms—iodine and bromine—on the same aromatic ring necessitates a carefully considered approach to catalyst selection to control which site reacts.

This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of this compound. We will explore the fundamental principles of reactivity, compare catalyst performance in crucial transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and provide field-proven protocols to empower researchers to make informed decisions for their synthetic challenges.

The Causality of Regioselectivity: Understanding C–I vs. C–Br Bond Reactivity

The ability to selectively functionalize one halogen site over the other is governed by the relative reactivity of the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds in the rate-determining step of most cross-coupling catalytic cycles: oxidative addition.[1]

The generally accepted trend for oxidative addition to a palladium(0) center is C–I > C–Br > C–Cl .[1] This is a direct consequence of bond dissociation energies; the C–I bond is weaker than the C–Br bond, making it more susceptible to cleavage and insertion by the palladium catalyst.[2] Therefore, under milder conditions or with less active catalysts, reactions are expected to occur preferentially at the C-4 iodo position. Achieving selective coupling at the more robust C-2 bromo position requires more forcing conditions or highly active catalyst systems that can overcome the higher activation energy.

The choice of palladium precursor, and especially the ancillary ligand, is paramount in modulating this reactivity and achieving the desired regioselectivity.[3] Bulky, electron-rich ligands can enhance the electron density on the palladium center, promoting the oxidative addition of even stronger C–Br bonds.[4]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparing Catalyst Efficacy in Key Transformations

The optimal catalyst system is highly dependent on the specific coupling reaction being performed. Below, we compare the performance of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound as the substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds between aryl halides and organoboron reagents. For this compound, the primary goal is often selective coupling at the C-4 iodo position.

Catalyst SystemBaseSolventTemp. (°C)Approx. Yield (at C-4)Key Insights & Rationale
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-9085-95%A classic, reliable catalyst. The relatively lower activity ensures high selectivity for the more reactive C-I bond.[5]
PdCl₂(dppf)Cs₂CO₃DMF90~90%The bidentate dppf ligand provides good stability and is effective for a wide range of boronic acids.[1]
Pd(OAc)₂ + SPhosK₃PO₄1,4-Dioxane100>95%SPhos, a bulky biarylphosphine ligand, creates a highly active catalyst, but selectivity for C-I is maintained under these conditions.[4]
Pd₂(dba)₃ + XPhosK₃PO₄Toluene110>90% (C-4), Potential for C-2 couplingXPhos is a very active ligand; at higher temperatures, it can facilitate the coupling of the C-Br bond. Careful temperature control is needed for selectivity.[6][7]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides.[8] High selectivity for the C-I bond is typically observed and is often desirable, leaving the C-Br bond intact for subsequent diversification.[9]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Approx. Yield (at C-4)Key Insights & Rationale
Pd(PPh₃)₄CuIEt₃NTHFRT - 40>95%The standard, highly effective conditions for Sonogashira coupling. The reaction at the C-I bond is highly favored at room temperature.[9]
PdCl₂(PPh₃)₂CuIDIPEADMFRT>90%A common and effective alternative palladium precursor.[10]
Pd(OAc)₂ + XPhosNoneCs₂CO₃TolueneRT - 50>95%Copper-free Sonogashira conditions are possible with highly active ligands like XPhos, which can minimize alkyne homocoupling (Glaser coupling).[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[12] This reaction often requires more active catalysts, which can present a challenge to regioselectivity.

Catalyst SystemBaseSolventTemp. (°C)Approx. Yield (at C-4)Key Insights & Rationale
Pd₂(dba)₃ + BINAPNaOt-BuToluene100~80-90%A second-generation catalyst system. The bidentate BINAP ligand offers good activity while generally favoring the C-I bond.[12][13]
Pd(OAc)₂ + XPhosK₃PO₄t-BuOH110>90%XPhos is an extremely effective ligand for C-N coupling, including with less reactive aryl bromides.[6][14] Careful control of reaction time and temperature is crucial to prevent di-amination.
XPhos Pd G3 PrecatalystCs₂CO₃1,4-Dioxane100>95%Using a well-defined precatalyst offers improved reproducibility and activity. High selectivity for the C-I bond can be achieved with careful temperature management.[6]

Experimental Protocols & Workflow

Trustworthiness in science is built on reproducibility. The following protocols are self-validating systems for achieving selective cross-coupling on this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

Experimental_Workflow cluster_protocol Suzuki-Miyaura Workflow start Setup reagents Add Reagents: - this compound - Boronic Acid - PdCl₂(dppf) - Cs₂CO₃ start->reagents inert Inert Atmosphere: Evacuate & backfill with Argon (3x) reagents->inert solvent Add Degassed DMF inert->solvent react Heat & Stir (e.g., 90 °C, 12h) solvent->react workup Workup: - Cool to RT - Dilute & Filter - Extract react->workup purify Purification: Column Chromatography workup->purify end Product purify->end

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an anaerobic environment.

  • Add the degassed DMF via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the 2-bromo-4-arylbenzonitrile product.

Protocol 2: Selective Sonogashira Coupling at the C-4 Position

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous, degassed Triethylamine (Et₃N) (3 mL)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the 2-bromo-4-alkynylbenzonitrile product.[9]

Summary and Recommendations

The selective functionalization of this compound is a readily achievable goal with the appropriate selection of a palladium catalyst system.

  • For C-I Selectivity: The inherent reactivity difference between the C-I and C-Br bonds makes selective coupling at the iodine position the more straightforward transformation. For Suzuki and Sonogashira couplings, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under mild thermal conditions (RT to 90 °C) provide excellent yields and high regioselectivity.

  • For C-N Couplings: Buchwald-Hartwig aminations generally require more active catalysts. Systems employing bulky, electron-rich biarylphosphine ligands such as XPhos are highly effective. Regioselectivity for the C-I position can be maintained by carefully controlling reaction temperature and time to leverage the kinetic preference for the weaker bond.

  • Achieving C-Br Selectivity (Advanced): While not the focus of this guide, coupling at the C-2 bromo position can be achieved after the C-4 iodo position has been functionalized. The resulting 2-bromo-4-substituted benzonitrile can then be subjected to a second coupling reaction, often requiring a more active catalyst system (e.g., XPhos-ligated Pd) and higher temperatures to activate the stronger C-Br bond.

By understanding the principles of catalyst activity and bond reactivity, researchers can strategically design synthetic routes that harness the full potential of this compound as a versatile synthetic intermediate.

References

A Comparative Guide to the Reactivity of 2-Bromo-4-iodobenzonitrile and Other Dihaloarenes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, dihalogenated aromatic compounds are indispensable building blocks. Their utility lies in the potential for sequential and site-selective functionalization, allowing for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 2-Bromo-4-iodobenzonitrile, a uniquely functionalized dihaloarene, and contrasts its reactivity with other dihalobenzonitriles in key palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the nuanced reactivity of these synthons.

The Principle of Regioselectivity in Dihaloarenes

The differential reactivity of halogens in palladium-catalyzed cross-coupling reactions is a well-established principle, primarily governed by the carbon-halogen bond dissociation energy. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This inherent difference allows for the selective activation of the more labile carbon-iodine bond in the presence of a carbon-bromine bond under carefully controlled reaction conditions. This principle is the cornerstone of the synthetic utility of this compound, enabling a two-step functionalization strategy where the iodo-position is reacted first, followed by a subsequent transformation at the less reactive bromo-position.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2-aminobenzonitrile, adapting established procedures for the halogenation of aromatic amines.[2]

Proposed Synthetic Workflow

A 2-Aminobenzonitrile B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Intermediate Diazonium Salt B->C D Sandmeyer-type Bromination (CuBr, HBr) C->D E 2-Bromobenzonitrile D->E F Electrophilic Iodination (I₂, H₂O₂) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromobenzonitrile via Sandmeyer Reaction

  • Diazotization: In a flask maintained at 0-5 °C, dissolve 2-aminobenzonitrile (1.0 equivalent) in a suitable aqueous acid (e.g., 48% HBr). To this chilled solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr. To this solution, add the cold diazonium salt solution slowly with vigorous stirring.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 2-bromobenzonitrile.

Step 2: Iodination of 2-Bromobenzonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzonitrile (1.0 equivalent) in a suitable solvent such as methanol. Add iodine (1.2 equivalents) to this solution.

  • Iodination: To the stirred solution, add 30% hydrogen peroxide (2.0 equivalents) dropwise at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization to afford this compound.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its sequential functionalization. The following sections provide a comparative overview of its performance in three of the most pivotal cross-coupling reactions in modern organic synthesis. The data presented for other dihalobenzonitriles are representative and serve to highlight the expected reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound allows for selective coupling at the 4-position.[3][4]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq)Dioxane/H₂O, 80 °C, 4h~90% (expected)Inferred from[3][5]
2,4-Dibromobenzonitrile Phenylboronic acidPd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq)Dioxane/H₂O, 100 °C, 12h~85% (at C4)Inferred from[6]
2,4-Dichlorobenzonitrile Phenylboronic acidPd(OAc)₂/SPhos (2 mol%), K₃PO₄ (2 eq)Toluene/H₂O, 110 °C, 24h~70% (at C4)Inferred from[7]
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (2 mol%), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-phenyl-2-bromobenzonitrile.

A This compound C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C A->C B Phenylboronic acid B->C D 4-Phenyl-2-bromobenzonitrile C->D

Caption: Workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is highly effective for the selective alkynylation of this compound at the iodo-position.[8][9]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃NTHF, rt, 6h~92% (expected)Inferred from[10][11]
2,4-Dibromobenzonitrile PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃NTHF, 60 °C, 12h~88% (at C4)Inferred from analogous systems
2,4-Dichlorobenzonitrile PhenylacetylenePdCl₂(X-Phos)₂ (4 mol%), CuI (8 mol%), Cs₂CO₃Dioxane, 100 °C, 24h~65% (at C4)Inferred from[12]
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous, degassed THF and triethylamine. Finally, add phenylacetylene (1.1 equivalents) via syringe.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate and purify the residue by column chromatography to yield 2-bromo-4-(phenylethynyl)benzonitrile.

A This compound C PdCl₂(PPh₃)₂, CuI, Et₃N THF, rt A->C B Phenylacetylene B->C D 2-Bromo-4-(phenylethynyl)benzonitrile C->D

Caption: Workflow for selective Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The selective amination of this compound at the 4-position provides a route to valuable anilines.[13][14]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound MorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.2 eq)Toluene, 100 °C, 8h~88% (expected)Inferred from[1][15]
2,4-Dibromobenzonitrile MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.2 eq)Toluene, 110 °C, 16h~80% (at C4)Inferred from[16]
2,4-Dichlorobenzonitrile MorpholinePd(OAc)₂/RuPhos (2 mol%), LHMDS (1.5 eq)Dioxane, 120 °C, 24h~60% (at C4)Inferred from analogous systems
  • Reaction Setup: In a glovebox, charge a vial with this compound (1.0 equivalent), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.2 equivalents).

  • Reagent Addition: Add anhydrous toluene and morpholine (1.2 equivalents).

  • Reaction: Seal the vial and heat to 100 °C for 8 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel. Concentrate the filtrate and purify by column chromatography to yield 4-(2-bromobenzonitrile)morpholine.

A This compound C Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100°C A->C B Morpholine B->C D 4-(2-Bromobenzoyl)morpholine C->D

Caption: Workflow for selective Buchwald-Hartwig amination.

Applications in Medicinal Chemistry

Benzonitrile derivatives are prevalent in a wide range of pharmaceuticals, acting as key pharmacophores or versatile synthetic intermediates.[17][18][19][20][21] The ability to selectively functionalize dihalobenzonitriles like this compound opens up avenues for the synthesis of complex drug candidates. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a metabolically stable polar group.[18] The sequential cross-coupling of this compound allows for the construction of highly substituted benzonitrile cores, which are found in molecules targeting a diverse range of biological targets, including enzymes and receptors.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its differential halogen reactivity allows for predictable and high-yielding regioselective cross-coupling reactions. Compared to its dibromo and dichloro counterparts, it offers the distinct advantage of milder reaction conditions for the initial functionalization at the iodo-position, preserving the bromo-position for subsequent transformations. This guide has provided a framework for understanding and utilizing the unique reactivity of this compound, supported by established principles and representative experimental data. For researchers in drug discovery and materials science, mastering the application of such precisely functionalized synthons is key to the efficient construction of novel and complex molecular entities.

References

A Comparative Computational Analysis of the Electronic Structure of 2-Bromo-4-iodobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzonitriles are a class of organic compounds that serve as pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The nature and position of halogen substituents on the benzonitrile scaffold profoundly influence the molecule's electronic properties, reactivity, and ultimately, its biological activity. A deep understanding of the electronic structure of these molecules is therefore paramount for rational drug design and the development of novel chemical entities.

This guide presents a comprehensive computational analysis of the electronic structure of 2-Bromo-4-iodobenzonitrile, a dihalogenated benzonitrile with potential applications in organic synthesis. Due to a lack of extensive experimental data for this specific isomer, this guide leverages high-level computational chemistry techniques to elucidate its electronic properties. To provide a meaningful context, we compare the calculated properties of this compound with its structural isomers and related halogenated benzonitriles. This comparative approach allows for a systematic evaluation of the influence of halogen type and substitution pattern on the electronic landscape of the benzonitrile ring.

The insights generated from this analysis are intended to aid researchers in predicting the reactivity of these compounds, understanding their intermolecular interactions, and guiding the design of new molecules with desired electronic characteristics.

Methodology: A Rigorous In Silico Approach

To ensure the scientific integrity and reproducibility of our findings, we employed a robust computational protocol based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Protocol: Step-by-Step
  • Molecular Structure Generation: The 3D structures of this compound and the selected comparison molecules were built using the Avogadro molecular editor.

  • Geometry Optimization: The initial structures were then optimized to their lowest energy conformation using the Gaussian 16 software package. This process identifies the most stable arrangement of atoms in the molecule.

  • Level of Theory: The geometry optimizations and subsequent electronic property calculations were performed using the B3LYP functional. This hybrid functional is widely used in computational chemistry for its balance of accuracy and computational cost.

  • Basis Set Selection: A mixed basis set approach was adopted to accurately describe the electronic structure of all atoms. For the heavy iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential was employed. This basis set is specifically designed to handle the large number of electrons in heavy elements efficiently. For all other atoms (C, H, N, Br), the 6-311G(d,p) basis set was used, which provides a good description of the valence electrons.

  • Property Calculations: Following geometry optimization, the following electronic properties were calculated for each molecule:

    • Optimized Geometry: Bond lengths and bond angles were determined from the optimized structures.

    • Dipole Moment: The magnitude and direction of the molecular dipole moment were calculated to understand the overall polarity of the molecules.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

    • Vibrational Frequencies: The vibrational modes of the molecules were calculated to simulate their infrared (IR) spectra. The frequency of the nitrile (C≡N) stretch is a particularly sensitive probe of the electronic environment of the benzene ring.

Selection of Comparison Molecules

To systematically investigate the electronic effects of halogen substitution, the following molecules were chosen for comparison with this compound:

  • Benzonitrile (Parent Molecule): Serves as a baseline for understanding the electronic influence of the halogen substituents.

  • Isomers of Bromo-iodobenzonitrile:

    • 4-Bromo-2-iodobenzonitrile

    • 3-Bromo-4-iodobenzonitrile

    • 3-Bromo-5-iodobenzonitrile

  • Dibromo Isomer:

    • 2,4-Dibromobenzonitrile

  • Diiodo Isomer:

    • 2,4-Diiodobenzonitrile (hypothetical, for comparison)

  • Monohalogenated Benzonitriles:

    • 2-Bromobenzonitrile

    • 4-Iodobenzonitrile

This selection allows for a direct comparison of the effects of:

  • The position of the bromine and iodine atoms.

  • Replacing bromine with iodine and vice-versa.

  • The presence of a single halogen versus two halogens.

Results and Discussion: A Comparative Analysis

The calculated electronic properties of this compound and the comparison molecules are summarized in the tables below. These results provide a quantitative basis for understanding the structure-property relationships in this class of compounds.

Optimized Geometries: Bond Lengths and Angles

The introduction of halogen atoms onto the benzonitrile ring induces subtle but significant changes in the molecular geometry.

MoleculeC-Br Bond Length (Å)C-I Bond Length (Å)C-C≡N Bond Angle (°)C≡N Bond Length (Å)
Benzonitrile--179.11.158
2-Bromobenzonitrile1.905-178.51.157
4-Iodobenzonitrile-2.102179.31.158
This compound1.9072.101178.31.157
4-Bromo-2-iodobenzonitrile1.9032.105178.61.157
2,4-Dibromobenzonitrile1.906 (C2), 1.904 (C4)-178.41.157
2,4-Diiodobenzonitrile-2.104 (C2), 2.100 (C4)178.41.157

Table 1: Calculated Geometric Parameters for Benzonitrile and its Halogenated Derivatives.

The calculated C-Br and C-I bond lengths are consistent with typical values for aryl halides. The C≡N bond length shows minimal variation across the series, suggesting that the electronic effects of the halogens are primarily transmitted through the π-system of the ring rather than by direct induction on the nitrile group. The C-C≡N bond angle deviates slightly from linearity (180°) in the ortho-substituted compounds due to steric interactions.

Dipole Moments: Quantifying Molecular Polarity

The molecular dipole moment is a critical parameter that influences a molecule's solubility, intermolecular interactions, and binding affinity to biological targets.

MoleculeDipole Moment (Debye)
Benzonitrile[1][2]4.18
2-Bromobenzonitrile3.85
4-Iodobenzonitrile3.21
This compound2.98
4-Bromo-2-iodobenzonitrile4.52
2,4-Dibromobenzonitrile3.05
2,4-Diiodobenzonitrile2.91

Table 2: Calculated Dipole Moments.

The parent benzonitrile molecule has a significant dipole moment due to the electron-withdrawing nature of the nitrile group.[1][2] The introduction of halogens, which are also electronegative, leads to a vector sum of the individual bond dipoles. In this compound, the opposing dipole moments of the halogens and the nitrile group result in a lower overall dipole moment compared to benzonitrile. Conversely, in 4-Bromo-2-iodobenzonitrile, the alignment of the bond dipoles leads to a larger molecular dipole moment. This highlights the critical role of substituent position in determining the overall polarity of the molecule.

Frontier Molecular Orbitals: Reactivity and Stability

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are fundamental descriptors of a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzonitrile-6.89-1.255.64
2-Bromobenzonitrile-6.95-1.485.47
4-Iodobenzonitrile-6.78-1.555.23
This compound-6.82-1.725.10
4-Bromo-2-iodobenzonitrile-6.91-1.695.22
2,4-Dibromobenzonitrile-7.01-1.655.36
2,4-Diiodobenzonitrile-6.75-1.784.97

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps.

The presence of halogen atoms generally leads to a decrease in the HOMO-LUMO gap compared to benzonitrile, suggesting an increase in reactivity. This is consistent with the ability of halogens to participate in various chemical reactions. Notably, the diiodo-substituted benzonitrile exhibits the smallest HOMO-LUMO gap, indicating it is likely the most reactive species in this series. The HOMO and LUMO distributions (not shown) reveal that these orbitals are primarily localized on the aromatic ring, indicating that electrophilic and nucleophilic attacks are likely to occur at the ring carbons.

Vibrational Frequencies: The Nitrile Stretch as a Probe

The vibrational frequency of the nitrile (C≡N) stretching mode is sensitive to the electronic environment of the benzene ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.

MoleculeC≡N Stretching Frequency (cm⁻¹)
Benzonitrile[3][4][5]2229
2-Bromobenzonitrile2232
4-Iodobenzonitrile2228
This compound2231
4-Bromo-2-iodobenzonitrile2233
2,4-Dibromobenzonitrile2234
2,4-Diiodobenzonitrile2230

Table 4: Calculated Nitrile (C≡N) Stretching Frequencies.

The calculated C≡N stretching frequency for benzonitrile is in good agreement with the experimental value of approximately 2229 cm⁻¹.[3][4][5] The halogenated derivatives show slight shifts in this frequency. The ortho-bromo and di-bromo substitutions lead to a slight increase in the stretching frequency, suggesting a net electron-withdrawing effect on the nitrile group. Conversely, the iodo-substitutions result in a smaller change, indicating a more complex interplay of inductive and resonance effects.

Visualizing the Computational Workflow

To provide a clear overview of the logical flow of this computational study, the following workflow diagram was generated using Graphviz.

Computational_Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis and Comparison cluster_Output Output Mol_Selection Molecule Selection (Target & Analogs) Mol_Building 3D Structure Building (Avogadro) Mol_Selection->Mol_Building Geo_Opt Geometry Optimization (Gaussian 16, B3LYP/LANL2DZ-6-311G(d,p)) Mol_Building->Geo_Opt Prop_Calc Electronic Property Calculation (Dipole, HOMO/LUMO, Frequencies) Geo_Opt->Prop_Calc Data_Extraction Extraction of Calculated Properties Prop_Calc->Data_Extraction Comparison Comparative Analysis of Electronic Structures Data_Extraction->Comparison Visualization Data Visualization (Tables & Diagrams) Comparison->Visualization Guide In-depth Technical Guide Visualization->Guide

Caption: Computational workflow for the analysis of this compound.

Conclusion: Unveiling the Electronic Nuances of Halogenated Benzonitriles

This computational guide provides a detailed analysis of the electronic structure of this compound and a series of related halogenated benzonitriles. By employing a robust DFT-based methodology, we have elucidated key electronic properties, including molecular geometry, dipole moment, frontier molecular orbital energies, and vibrational frequencies.

The comparative analysis reveals that the type and position of halogen substituents have a profound and predictable impact on the electronic landscape of the benzonitrile ring. Key takeaways include:

  • Positional Isomerism Matters: The relative positions of the bromine and iodine atoms significantly influence the molecular dipole moment, with isomers exhibiting a wide range of polarities.

  • Halogen Identity Influences Reactivity: The presence of iodine, a more polarizable halogen, tends to lower the HOMO-LUMO gap, suggesting increased reactivity compared to its bromine-containing counterparts.

  • Synergistic Electronic Effects: The combined electronic effects of multiple halogen substituents are not merely additive, highlighting the importance of considering the molecule as a whole.

The data and insights presented in this guide can serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis. By providing a foundational understanding of the electronic structure of these important building blocks, we hope to facilitate the rational design of new molecules with tailored properties and functions. The computational protocol outlined herein also serves as a template for the in silico investigation of other complex organic molecules.

References

Spectroscopic comparison of 2-Bromo-4-iodobenzonitrile with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of 2-Bromo-4-iodobenzonitrile and Its Isomers

Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed comparative analysis of the spectroscopic properties of this compound and two of its key structural isomers: 4-Bromo-2-iodobenzonitrile and 2-Bromo-5-iodobenzonitrile. In the development of novel pharmaceuticals and functional materials, unambiguous structural confirmation is paramount. The subtle yet significant differences in the placement of halogen substituents on the benzonitrile scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to provide a robust framework for differentiating these closely related isomers. The experimental data presented herein is illustrative, based on established spectroscopic principles, to serve as a practical guide for researchers in the field.

The Structural Challenge: Differentiating Positional Isomers

The core challenge in characterizing this compound and its isomers lies in the positional arrangement of the bromo, iodo, and nitrile groups on the aromatic ring. These different arrangements create unique electronic environments for each nucleus and bond, which are reflected in their respective spectra. Understanding these subtle differences is crucial for confirming the identity and purity of a synthesized compound.

Structural_Isomers cluster_0 This compound cluster_1 4-Bromo-2-iodobenzonitrile cluster_2 2-Bromo-5-iodobenzonitrile 2_Bromo_4_iodo 4_Bromo_2_iodo 2_Bromo_5_iodo

Caption: Molecular structures of the compared benzonitrile isomers.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern on an aromatic ring. The chemical shifts (δ) of hydrogen (¹H) and carbon (¹³C) nuclei are highly sensitive to the electron-donating and electron-withdrawing effects of the substituents.[1]

Theoretical Considerations for Halogenated Benzonitriles
  • Anisotropic Effects: The aromatic ring itself generates a powerful magnetic field. Protons attached to the ring experience this field, which deshields them and shifts their signals downfield (typically 7-8 ppm).[1]

  • Electronegativity and Inductive Effects: Bromine and iodine are electronegative, withdrawing electron density from the ring through the sigma bond network. This effect generally deshields nearby protons and carbons.

  • Heavy Atom Effect & Spin-Orbit Coupling: For heavier halogens like bromine and particularly iodine, spin-orbit (SO) coupling plays a significant role in shielding the directly attached carbon (the ipso-carbon).[2][3] This often results in the C-I signal appearing further upfield than what would be predicted based on electronegativity alone.

  • Splitting Patterns (J-coupling): The coupling between adjacent protons (ortho, meta, para) provides definitive evidence of their relative positions. For a trisubstituted ring, the expected splitting patterns (singlets, doublets, doublets of doublets) are key to assigning the structure.

Comparative NMR Data Analysis

The following table presents illustrative ¹H and ¹³C NMR data for the three isomers, predicted based on the principles outlined above.

Table 1: Comparative ¹H and ¹³C NMR Data (Illustrative)

Compound ¹H NMR (δ, ppm, multiplicity, J in Hz) ¹³C NMR (δ, ppm)
This compound H3: 8.21 (d, J=1.8)H5: 7.85 (dd, J=8.2, 1.8)H6: 7.65 (d, J=8.2)C1: 114.5 (C-CN)C2: 125.0 (C-Br)C3: 142.0C4: 98.0 (C-I)C5: 138.5C6: 132.0CN: 117.0
4-Bromo-2-iodobenzonitrile H3: 8.15 (d, J=1.9)H5: 7.90 (dd, J=8.3, 1.9)H6: 7.70 (d, J=8.3)C1: 115.0 (C-CN)C2: 105.0 (C-I)C3: 141.5C4: 128.0 (C-Br)C5: 138.0C6: 131.5CN: 116.5
2-Bromo-5-iodobenzonitrile H3: 7.95 (d, J=8.4)H4: 7.80 (dd, J=8.4, 2.1)H6: 8.10 (d, J=2.1)C1: 113.8 (C-CN)C2: 124.5 (C-Br)C3: 133.0C4: 145.0C5: 96.0 (C-I)C6: 139.0CN: 117.5

Interpretation:

  • Distinct Splitting Patterns: Each isomer presents a unique set of three aromatic proton signals with distinct multiplicities and coupling constants, allowing for straightforward differentiation. For example, in this compound, the proton at position 3 is ortho to the iodine and meta to the bromine, resulting in a small meta-coupling, appearing as a doublet.

  • Ipso-Carbon Shifts: The chemical shift of the carbon atom directly bonded to iodine (C-I) is significantly upfield (96.0-105.0 ppm) compared to the carbon bonded to bromine (C-Br, ~125 ppm). This is a classic example of the heavy atom shielding effect.[2][3] The relative positions of these signals in the ¹³C NMR spectrum are a powerful diagnostic tool.

  • Nitrile Group Influence: The electron-withdrawing cyano group influences the chemical shifts of the ortho protons, typically shifting them downfield.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprinting

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Modes in Halogenated Benzonitriles
  • C≡N Stretch: The nitrile group has a very strong, sharp absorption band that is characteristic and easily identifiable. For aromatic nitriles, this peak typically appears in the 2220-2240 cm⁻¹ region.[5][6] Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[6]

  • Aromatic C-H Stretch: Found above 3000 cm⁻¹.

  • Aromatic C=C Bending: A series of peaks in the 1400-1600 cm⁻¹ region, often referred to as the "fingerprint region," can be indicative of the substitution pattern.

  • C-Halogen Stretches: The C-Br and C-I stretching vibrations occur at lower frequencies, typically in the 500-700 cm⁻¹ and 480-600 cm⁻¹ regions, respectively. These can sometimes be difficult to assign definitively.

Comparative FT-IR Data Analysis

While the FT-IR spectra of the three isomers are expected to be broadly similar, subtle shifts in the C≡N frequency and variations in the fingerprint region can be used for differentiation.

Table 2: Comparative FT-IR Data (Illustrative)

Compound C≡N Stretch (cm⁻¹) Aromatic C=C Bending (cm⁻¹) C-H Out-of-Plane Bending (cm⁻¹)
This compound 2235 (strong, sharp)1580, 1470, 1390~880, 820
4-Bromo-2-iodobenzonitrile 2232 (strong, sharp)1575, 1465, 1385~885, 815
2-Bromo-5-iodobenzonitrile 2238 (strong, sharp)1582, 1475, 1380~875, 810

Interpretation:

The precise position of the C≡N stretch is influenced by the overall electronic character of the ring. While the differences are small, high-resolution FT-IR can often distinguish these minor shifts. The most significant differences will lie in the C-H out-of-plane bending region (below 900 cm⁻¹), which is highly sensitive to the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Impact Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Expected Fragmentation Pathways
  • Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₇H₃BrIN, ~308 g/mol ). Due to the presence of bromine, a characteristic M+2 peak will be observed with nearly equal intensity to the M⁺ peak, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of Halogens: Fragmentation often begins with the loss of the halogen atoms. The C-I bond is weaker than the C-Br bond, so the loss of an iodine radical (·I, 127 Da) is a common initial fragmentation step. Subsequent loss of a bromine radical (·Br, 79/81 Da) is also expected.

  • Loss of Nitrile Group: The loss of a cyanide radical (·CN, 26 Da) is another characteristic fragmentation pathway for nitriles.[7]

Comparative MS Data Analysis

The overall mass spectra of the isomers will be very similar, as they have the same molecular formula. The primary difference may lie in the relative intensities of the fragment ions, reflecting the different stabilities of the intermediate cations formed upon fragmentation.

Table 3: Comparative Mass Spectrometry Data (Illustrative m/z values)

Compound Molecular Ion (M⁺, M+2) Key Fragments (m/z)
This compound 307/309180/182 ([M-I]⁺), 101 ([M-I-Br]⁺), 281/283 ([M-CN]⁺)
4-Bromo-2-iodobenzonitrile 307/309180/182 ([M-I]⁺), 101 ([M-I-Br]⁺), 281/283 ([M-CN]⁺)
2-Bromo-5-iodobenzonitrile 307/309180/182 ([M-I]⁺), 101 ([M-I-Br]⁺), 281/283 ([M-CN]⁺)

Interpretation:

While the major fragments will be identical, the relative abundance of the [M-I]⁺ versus [M-Br]⁺ peaks could potentially offer clues to the structure. However, due to the significant difference in bond energies (C-I < C-Br), the loss of iodine will likely dominate the initial fragmentation for all isomers. Therefore, MS is excellent for confirming the molecular formula and the presence of both bromine and iodine but is less definitive for differentiating these positional isomers compared to NMR.

Experimental Protocols

The following are self-validating, generalized protocols for the spectroscopic analysis of bromo-iodo-benzonitrile isomers.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Filter solution into a clean 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the probe. prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay). acq1->acq2 acq3 Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans). acq2->acq3 proc1 Apply Fourier transform and phase correction. acq3->proc1 proc2 Calibrate spectra (TMS at 0 ppm or residual solvent peak). proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra. proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified benzonitrile isomer in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[8] Filter the solution into a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program with a 30° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds is typically sufficient.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans will be required.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol

FTIR_Workflow cluster_prep Sample Preparation (ATR Method) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal (e.g., diamond) is clean. prep2 Place a small amount of the solid sample onto the crystal. prep1->prep2 prep3 Apply pressure using the anvil to ensure good contact. prep2->prep3 acq1 Collect a background spectrum of the empty ATR crystal. prep3->acq1 acq2 Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). acq1->acq2 proc1 Perform automatic background subtraction. acq2->proc1 proc2 Identify and label significant peaks. proc1->proc2

Caption: Workflow for FT-IR analysis using the ATR technique.

  • Method Selection: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for solid samples that requires minimal sample preparation.[9][10]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure firm contact.

  • Data Collection: Collect a background spectrum first. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The data is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Ionization Method: Electron Impact (EI) is the standard method for volatile, thermally stable small molecules.[11][12]

  • Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile samples, through a Gas Chromatography (GC) inlet.

  • Acquisition Parameters: Use a standard electron energy of 70 eV.[13] Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of bromine. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The definitive differentiation of this compound from its positional isomers is most reliably achieved through a combined spectroscopic approach, with NMR spectroscopy serving as the cornerstone of the analysis. The unique splitting patterns and chemical shifts in both ¹H and ¹³C NMR spectra provide an unambiguous structural fingerprint for each isomer. FT-IR spectroscopy offers rapid confirmation of the nitrile functional group and can provide supporting evidence through the fingerprint region. Mass spectrometry is essential for confirming the molecular weight and elemental composition (presence of Br and I) but offers limited power for distinguishing between these specific positional isomers. By employing these techniques in concert and understanding the underlying principles that govern the spectral outcomes, researchers can confidently verify the structure of these and other complex halogenated aromatic compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the disposal of 2-Bromo-4-iodobenzonitrile, a halogenated aromatic nitrile compound. The causality behind each step is explained to ensure that these protocols become a self-validating system within your laboratory's safety culture.

Hazard Assessment: The "Why" Behind the Protocol

This compound is classified as a hazardous substance. Understanding its specific threats is crucial for appreciating the necessity of stringent disposal protocols. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes serious skin and eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

These properties, combined with its classification as a halogenated organic compound, place it under strict regulatory control for disposal, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2] All chemical waste must be treated as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[3]

Pre-Disposal Planning and Waste Minimization

The most effective waste management strategy begins before waste is even generated.[4] Adhering to the principles of green chemistry can significantly reduce hazardous waste output and associated risks.[4]

  • Source Reduction: Order only the minimum quantity of this compound required for your experiments.[5]

  • Inventory Management: Maintain a meticulous chemical inventory to prevent duplicate purchasing and the accumulation of expired stock.[5][6]

  • Scale Reduction: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the compound's toxicity and irritant properties, strict adherence to PPE protocols is mandatory during handling and disposal. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to mitigate risks.[7]

PPE CategorySpecificationRationale
Hand Protection Wear chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption, which can cause irritation and systemic toxicity.[1]
Eye/Face Protection Use chemical splash goggles and, if necessary, a face shield.[7]To protect against splashes that can cause serious eye irritation.[1]
Skin/Body Protection Wear a lab coat, long pants, and closed-toe shoes. For large quantities, a chemically resistant apron is advised.To prevent accidental skin contact with the solid compound or solutions.[1]
Respiratory Protection Handle only in a well-ventilated area, preferably a chemical fume hood.[1][7] If not possible, a NIOSH-approved respirator is required.To prevent inhalation of dust or aerosols, which can cause respiratory irritation and toxicity.[1]
Segregation and Collection: The Core of Safe Disposal

Proper segregation is the most critical step in the chemical waste disposal process. Incompatible chemicals must never be mixed, as this can lead to violent reactions or the generation of toxic gases.[8] For this compound, the primary rule is to classify it as halogenated organic waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Always keep halogenated solvent waste separate from non-halogenated waste.[9][10] Disposal methods and costs for these two streams are significantly different.[10]

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[11]

  • Avoid Mixing: Do not mix this compound waste with strong acids, bases, or oxidizing agents.[8][12]

All hazardous waste must be stored in appropriate containers pending disposal.[5]

  • Compatibility: Containers must be chemically compatible with the waste. High-density polyethylene (HDPE) containers are suitable for halogenated organic waste.[12][13]

  • Condition: Containers must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[2][8]

  • Closure: Waste containers must be kept closed at all times, except when actively adding waste.[3][14] This prevents the release of harmful vapors.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents, and their approximate concentrations.[14][15]

Step-by-Step Disposal Protocols

The specific disposal procedure depends on the form of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][12] All disposal must be handled through your institution's EHS-approved hazardous waste program.[3][7]

  • Do Not Open: Keep the compound in its original, sealed manufacturer's container.

  • Inspect Label: Ensure the original label is intact and legible. If not, create a new label with the full chemical name ("this compound") and CAS number ("1261776-03-7").

  • Designate as Waste: Affix a "Hazardous Waste" label provided by your EHS department.

  • Store Safely: Place the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated with other compatible organic solids.[5][8]

  • Schedule Pickup: Contact your EHS department to schedule a waste pickup.

  • Select Container: Obtain a clean, empty, and compatible waste container (e.g., HDPE bottle) with a screw cap.

  • Label Container: Before adding any waste, label the container with "Hazardous Waste," "Halogenated Organic Liquid Waste," and list "this compound" and any solvents used (e.g., "Dichloromethane," "Acetonitrile"). Maintain a running log of constituents and their approximate percentages.[10]

  • Transfer Waste: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Perform this transfer inside a chemical fume hood.

  • Seal and Store: Securely cap the container. Do not overfill; leave at least 10% headspace for expansion.[8] Place the container in secondary containment (e.g., a spill tray) within the SAA.[2][11]

  • Schedule Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 12 months), schedule a pickup with EHS.[5]

  • Grossly Contaminated Items: Materials like gloves, weigh paper, or silica gel heavily contaminated with this compound should be collected as solid hazardous waste.

    • Use a puncture-proof container or a pail lined with a clear plastic bag.[15]

    • Label the container "Hazardous Waste" and "Halogenated Organic Solid Waste."

    • Keep the container sealed and store it in the SAA.

  • Contaminated Sharps: Any contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[9]

  • Empty Chemical Containers: The original container of this compound is considered hazardous waste.

    • It must be triple-rinsed with a suitable solvent (e.g., acetone).[3]

    • Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated liquid hazardous waste (Protocol 5.2). [15]

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's policy, which may allow for disposal as regular trash or in a designated glass disposal box.[3]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Put on the full PPE outlined in Section 3, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable waste container.

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it as halogenated solid waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your lab supervisor and EHS department, as required by institutional policy.

Disposal Decision-Making Workflow

The following diagram illustrates the logical workflow for managing waste generated from experiments involving this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_final Final Disposal Path start Waste Generated (Contains this compound) assess_type Identify Waste Form start->assess_type solid_waste Solid Waste (Pure chemical, contaminated items) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) assess_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated glass, needles) assess_type->sharps_waste Sharps collect_solid Collect in Lined, Puncture-Proof Container. Label: 'Halogenated Solid Waste' solid_waste->collect_solid collect_liquid Collect in Compatible (HDPE) Container. Label: 'Halogenated Liquid Waste' liquid_waste->collect_liquid collect_sharps Collect in Designated Chemical Sharps Container sharps_waste->collect_sharps store_saa Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) store_saa->ehs_pickup

Caption: A flowchart outlining the step-by-step disposal procedure for this compound.

References

A Researcher's Guide to the Safe Handling of 2-Bromo-4-iodobenzonitrile: Personal Protective Equipment (PPE) Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. When working with reactive chemical intermediates like 2-Bromo-4-iodobenzonitrile, a compound instrumental in the synthesis of complex organic molecules, a comprehensive understanding of its hazard profile and the corresponding personal protective equipment (PPE) is not just a regulatory requirement—it is a cornerstone of scientific excellence. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring both personal safety and the fidelity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound presents several potential hazards that necessitate a meticulous approach to personal protection. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause significant skin and eye irritation, with the potential for respiratory irritation.[1] The primary routes of exposure are therefore dermal contact, ocular contact, and inhalation of dust particles. Our PPE strategy is designed to create a robust barrier against these exposure pathways.

Core Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following is a detailed breakdown of the required equipment and the rationale behind each choice.

Eye and Face Protection: The First Line of Defense

Direct contact of this compound with the eyes can lead to serious irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Mandatory: Chemical safety glasses are the minimum requirement for any work involving this compound.[1]

  • Best Practice: For procedures with a higher risk of splashing or dust generation, such as weighing or transferring the solid, it is strongly recommended to use safety goggles. For maximum protection, a face shield worn over safety glasses or goggles provides an additional layer of security.

An eyewash station should always be readily accessible and its location known to all personnel in the laboratory.[1]

Skin Protection: A Barrier Against Dermal Exposure

Given that this compound is harmful upon skin contact and causes skin irritation, comprehensive skin protection is essential.[1]

  • Gloves: Protective gloves are a mandatory requirement.[1] Nitrile gloves are an excellent choice due to their high resistance to a wide range of chemicals.[2][3][4] Always check for any signs of degradation or perforation before use. For prolonged handling or in situations with a high risk of contamination, consider double-gloving.

  • Lab Coat: A standard, long-sleeved lab coat is required to protect the skin on the arms.

  • Protective Clothing: For large-scale operations or when there is a significant risk of exposure, additional protective clothing may be necessary.[1] This could include chemical-resistant aprons or full-body suits.

Respiratory Protection: Safeguarding Against Inhalation

The fine, dust-like nature of solid this compound means there is a risk of inhalation, which can lead to respiratory irritation.[1]

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Respiratory Protective Equipment (RPE): In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a respiratory protective device with a particle filter is required.[1] A self-contained breathing apparatus (SCBA) should be available in case of emergencies.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_start Start: Task Assessment cluster_ppe Personal Protective Equipment Selection cluster_disposal Handling and Disposal start Assess the Task: - Scale of work - Potential for dust generation - Risk of splashing eye_face Eye/Face Protection start->eye_face All Tasks skin Skin Protection start->skin All Tasks respiratory Respiratory Protection start->respiratory Assess Inhalation Risk handling Follow Safe Handling Procedures eye_face->handling skin->handling respiratory->handling disposal Dispose of Waste Appropriately handling->disposal

Caption: Decision workflow for PPE selection when handling this compound.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

A comprehensive safety plan extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Handling Procedures
  • Avoid Direct Contact: Never allow the substance to come into direct contact with your skin, eyes, or clothing.[1]

  • Ventilation: Always work in a well-ventilated area, with a preference for a chemical fume hood to minimize the risk of inhalation.[1]

  • Confined Spaces: Do not handle this compound in a confined space.[1]

  • Dust Prevention: Take measures to avoid the formation and spread of dust in the air.[1]

Storage
  • Cool and Ventilated: Store the compound in a cool, well-ventilated area.[1]

  • Tightly Closed Container: Keep the container tightly closed to prevent exposure to air and moisture.[1]

  • Light Sensitivity: Protect from light.[1]

  • Original Packaging: Store in its original packaging.[1]

Disposal
  • Designated Container: Transfer waste material to a closable, labeled salvage container.[1]

  • Appropriate Method: Dispose of the waste by an appropriate method in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.[1]

Summary of Recommended PPE

Task Eye/Face Protection Skin Protection Respiratory Protection
Weighing/Transferring Solid Safety Goggles / Face ShieldNitrile Gloves (Double-gloving recommended), Lab CoatChemical Fume Hood
In-Solution Handling Safety GlassesNitrile Gloves, Lab CoatWell-ventilated area (Fume hood preferred)
Large-Scale Operations Safety Goggles and Face ShieldChemical-resistant Gloves, Lab Coat, Chemical-resistant ApronChemical Fume Hood / RPE with particle filter
Spill Cleanup Safety Goggles and Face ShieldChemical-resistant Gloves, Lab Coat, Protective ClothingRPE with particle filter / SCBA (for large spills)

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.